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Foundational

"synthesis of 5-fluoro-2-methoxy-benzeneethanamine"

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxy-benzeneethanamine Abstract This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 5-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxy-benzeneethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 5-fluoro-2-methoxy-benzeneethanamine. This compound is a valuable intermediate in medicinal chemistry and drug development, particularly within the class of fluorinated phenethylamines. The strategic incorporation of a fluorine atom can significantly modulate the pharmacological properties of bioactive molecules, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. We will elucidate the causal reasoning behind procedural choices, from starting material selection to reaction conditions and purification techniques, ensuring a reproducible and efficient synthesis.

Introduction and Strategic Importance

Phenethylamines are a class of compounds with a wide array of psychoactive properties, a subject of interest across scientific and medical communities.[1][2] The introduction of fluorine into the phenethylamine scaffold is a powerful tool in medicinal chemistry, capable of dramatically altering a compound's biological activity.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can enhance metabolic stability and modify interactions with biological targets.[2]

5-Fluoro-2-methoxy-benzeneethanamine serves as a key precursor for more complex molecules, including potential therapeutic agents and research chemicals. Its synthesis requires a precise, multi-step approach. This document details a common and reliable synthetic strategy commencing from 4-fluoroanisole, proceeding through a formylation, a Henry condensation, and a final reduction.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic approach is crucial for designing a successful synthesis. The target molecule, 5-fluoro-2-methoxy-benzeneethanamine, can be disconnected at the Cα-Cβ bond of the ethylamine side chain, pointing to a nitroalkene as a key intermediate. This is a classic strategy for phenethylamine synthesis.

G target 5-Fluoro-2-methoxy-benzeneethanamine reduction Reduction (e.g., LiAlH4) target->reduction C-N bond formation nitrostyrene β-Nitro-5-fluoro-2-methoxystyrene reduction->nitrostyrene henry Henry Condensation nitrostyrene->henry aldehyde 5-Fluoro-2-methoxybenzaldehyde henry->aldehyde nitromethane Nitromethane henry->nitromethane formylation Formylation (e.g., Vilsmeier-Haack) aldehyde->formylation start 4-Fluoroanisole (Starting Material) formylation->start

Figure 1: Retrosynthetic analysis of the target compound.

This analysis leads to a three-step forward synthesis:

  • Formylation: Introduction of a formyl (-CHO) group onto the 4-fluoroanisole ring to produce 5-fluoro-2-methoxybenzaldehyde.

  • Henry Condensation: Reaction of the aldehyde with nitromethane to form β-nitro-5-fluoro-2-methoxystyrene.

  • Reduction: Reduction of the nitrostyrene intermediate to yield the final product, 5-fluoro-2-methoxy-benzeneethanamine.

Overall Synthetic Workflow

The selected pathway is a robust and scalable method for producing substituted phenethylamines. Each step utilizes well-understood reactions, ensuring high fidelity and reasonable yields.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Henry Condensation cluster_2 Step 3: Reduction A 4-Fluoroanisole B 5-Fluoro-2-methoxybenzaldehyde A->B POCl3, DMF C β-Nitro-5-fluoro-2-methoxystyrene B->C CH3NO2, NH4OAc D 5-Fluoro-2-methoxy- benzeneethanamine C->D LiAlH4, THF

Figure 2: Overall three-step synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-equipped chemical laboratory with appropriate safety measures.

Step 1: Synthesis of 5-Fluoro-2-methoxybenzaldehyde

Rationale: The Vilsmeier-Haack reaction is an effective method for formylating activated aromatic rings like 4-fluoroanisole. The electron-donating methoxy group directs the electrophilic Vilsmeier reagent primarily to the ortho position. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react in situ to form the electrophilic chloroiminium ion (Vilsmeier reagent) which then attacks the aromatic ring.

Protocol:

  • Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 2.5 equiv.) to the flask and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add 4-fluoroanisole (1.0 equiv.) dropwise to the mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-fluoro-2-methoxybenzaldehyde as a solid or oil.

Step 2: Synthesis of β-Nitro-5-fluoro-2-methoxystyrene

Rationale: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. Here, 5-fluoro-2-methoxybenzaldehyde condenses with nitromethane. Anhydrous ammonium acetate serves as a convenient catalyst, acting as a weak base to deprotonate nitromethane and as a source of ammonia, which facilitates the dehydration of the intermediate nitro-aldol to the final nitrostyrene product.[3]

Protocol:

  • To a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 equiv.) in a large excess of nitromethane (approx. 10 equiv.), add anhydrous ammonium acetate (0.5 equiv.).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The solution will typically turn a deep orange or red color.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess nitromethane under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (DCM) and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The crude product, a brightly colored solid, can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to yield pure β-nitro-5-fluoro-2-methoxystyrene.[3]

Step 3: Synthesis of 5-Fluoro-2-methoxy-benzeneethanamine

Rationale: Lithium aluminum hydride (LAH) is a powerful and non-selective reducing agent capable of reducing both the nitro group and the alkene double bond of the nitrostyrene intermediate in a single step to form the saturated amine.[4] The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LAH, 3.0-4.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Prepare a solution of β-nitro-5-fluoro-2-methoxystyrene (1.0 equiv.) in anhydrous THF.

  • Add the nitrostyrene solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours to ensure complete reduction.

  • Cool the reaction flask to 0 °C in an ice bath.

  • CAUTION: EXOTHERMIC REACTION. Carefully and slowly quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH in grams (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[3]

  • Stir the resulting slurry for 30 minutes, then filter off the inorganic salts through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude amine.

  • The product can be purified by vacuum distillation. Alternatively, it can be dissolved in a solvent like isopropyl ether, and HCl gas or a solution of HCl in isopropanol can be added to precipitate the hydrochloride salt, which is often a more stable and easily handled crystalline solid.[5][6]

Summary of Synthetic Parameters

StepStarting MaterialProductKey ReagentsTypical Yield
1 4-Fluoroanisole5-Fluoro-2-methoxybenzaldehydePOCl₃, DMF60-75%
2 5-Fluoro-2-methoxybenzaldehydeβ-Nitro-5-fluoro-2-methoxystyreneCH₃NO₂, NH₄OAc75-90%
3 β-Nitro-5-fluoro-2-methoxystyrene5-Fluoro-2-methoxy-benzeneethanamineLiAlH₄, THF60-80%

Conclusion

The synthesis of 5-fluoro-2-methoxy-benzeneethanamine presented in this guide is a reliable and well-precedented route. It relies on fundamental organic reactions, making it accessible for proficient laboratory chemists. By understanding the rationale behind each step—the electrophilic aromatic substitution in the Vilsmeier-Haack formylation, the nucleophilic addition in the Henry condensation, and the powerful reduction by LAH—researchers can troubleshoot and optimize the process effectively. The final product is a valuable building block for the development of novel fluorinated compounds with potential applications in pharmacology and neuroscience.

References

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. PubMed - NIH. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • Fenderson5555. (2021). Trifluoromethylated phenethylamines. YouTube. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2019). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. [Link]

  • Caspar, A., et al. (2018). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Diva-portal.org. [Link]

  • Shulgin, A. & Shulgin, A. (2013). #168 Tmpea; 2,4,5-trimethoxyphenethylamine. PiHKAL. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 5-Fluoro-2-methoxybenzeneethanamine: A Technical Guide for Preclinical Development

Executive Summary 5-Fluoro-2-methoxybenzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine or 5-F-2-MeO-PEA) is a synthetic derivative within the substituted phenethylamine class. Bearing structural homology t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-methoxybenzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine or 5-F-2-MeO-PEA) is a synthetic derivative within the substituted phenethylamine class. Bearing structural homology to endogenous trace amines and synthetic neuroactive agents, this molecule is of significant interest in neuropharmacology, medicinal chemistry, and receptor-binding assays.

Understanding its physicochemical properties—specifically its ionization constant (pKa), lipophilicity (logP/logD), and solubility—is paramount. These parameters dictate the molecule's pharmacokinetic (PK) behavior, including blood-brain barrier (BBB) permeability, volume of distribution, and target receptor affinity. This whitepaper provides an authoritative, self-validating methodological framework for determining and analyzing the physicochemical properties of 5-F-2-MeO-PEA.

Theoretical Physicochemical Framework

The core phenethylamine scaffold is highly basic and hydrophilic. However, the introduction of substituents at the phenyl ring fundamentally alters the molecule's electronic distribution and spatial geometry.

  • The 2-Methoxy Substitution: Acts as an electron-donating group via resonance but exerts a mild electron-withdrawing inductive effect. It increases steric bulk and lipophilicity compared to the parent phenethylamine.

  • The 5-Fluoro Substitution: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that pulls electron density away from the aromatic ring. This modification generally enhances metabolic stability (by blocking cytochrome P450-mediated aromatic oxidation) and increases lipophilicity.

  • The Ethanamine Chain: Because the primary amine is insulated from the aromatic ring by a two-carbon aliphatic chain ( CH2​−CH2​ ), the inductive effects of the ring substituents on the amine's basicity are heavily attenuated. Consequently, the molecule retains a highly basic pKa, similar to parent phenethylamines which typically exhibit a pKa of ~9.8 to 10.0 (1[1]).

Summary of Quantitative Data

The following table synthesizes the theoretical and expected experimental data for 5-F-2-MeO-PEA, contrasting the free base with its commonly synthesized hydrochloride salt (2[2]).

Parameter5-F-2-MeO-PEA (Free Base)5-F-2-MeO-PEA HCl (Salt)Causality / Note
CAS Number 1000533-03-81188265-24-8Salt form is preferred for stability.
Molecular Formula C9​H12​FNO C9​H13​ClFNO Addition of HCl to the primary amine.
Molecular Weight 169.20 g/mol 205.66 g/mol -
Predicted pKa ~9.8 - 9.9N/A (Already protonated)Insulated primary amine retains high basicity.
Predicted logP ~1.8 - 2.1< 0 (Highly hydrophilic)Fluorine and methoxy groups increase lipophilicity over parent PEA (logP 1.41) (3[3]).
Physical State (RT) Viscous Liquid / OilCrystalline SolidFree base amines are prone to oxidation.
Atmospheric Stability Low (Forms carbonates)High (Stable)Free base rapidly absorbs atmospheric CO2​ .

Experimental Protocols: A Self-Validating System

To establish trustworthiness in preclinical data, experimental methodologies must be self-validating. The following protocols detail the exact steps and the underlying mechanistic causality for determining the physicochemical properties of 5-F-2-MeO-PEA.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: Accurately determine the macroscopic ionization constant of the primary amine.

Causality & Design Choices: Primary amines like phenethylamines readily absorb atmospheric carbon dioxide to form carbamates and carbonate salts, which drastically skew titration curves and yield false pKa values. Therefore, the entire system must be blanketed in an inert gas. Furthermore, pKa is highly temperature-dependent; strict thermostatic control is mandatory.

Step-by-Step Methodology:

  • System Suitability Test (SST): Prior to sample analysis, titrate a standard reference compound (e.g., benzylamine, known pKa 9.33) to confirm electrode linearity and titrant molarity. Validation metric: Result must be within ±0.05 log units of the literature value.

  • Sample Preparation: Dissolve 2.0 mg of 5-F-2-MeO-PEA HCl in 10.0 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl matrix mimics physiological ionic strength and stabilizes the activity coefficients of the ions during titration.

  • Environmental Control: Place the titration vessel in a water-jacketed cell maintained at exactly 25.0 ± 0.1 °C. Introduce a continuous, gentle stream of Argon gas over the liquid surface for 10 minutes prior to and during the titration.

  • Titration: Using an automated potentiometric titrator, dispense standardized 0.1 M NaOH in 0.01 mL increments. Record the pH after each addition until the pH reaches 11.5.

  • Data Analysis: Utilize the Bjerrum function or second-derivative plotting to identify the inflection point (equivalence point). The pH at the half-equivalence point equals the pKa.

Protocol 2: Lipophilicity (logP and logD) Profiling via LC-MS Mass Balance

Objective: Determine the partition coefficient (logP) and distribution coefficient at physiological pH (logD 7.4​ ).

Causality & Design Choices: Traditional shake-flask methods often suffer from volume loss or emulsion formation. By utilizing LC-MS to quantify the analyte in both the aqueous and organic phases, we create a mass-balance self-validation loop. If the sum of the mass in both phases does not equal the initial input mass (±5%), the assay is rejected due to precipitation or adsorption.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Allow to separate. Causality: Pre-saturating the phases prevents mutual dissolution during the actual experiment, which would alter phase volumes and invalidate concentration calculations.

  • Sample Spiking: Dissolve 1.0 mg of 5-F-2-MeO-PEA in 1.0 mL of the pre-saturated aqueous buffer.

  • Partitioning: Add 1.0 mL of the pre-saturated n-octanol to the sample vial. Seal and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25 °C.

  • Separation: Centrifuge the vial at 4000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and inject into an LC-HRMS system.

  • Validation & Calculation: Calculate total mass recovered. If recovery is >95%, calculate logD7.4​=log([Concentrationoctanol​]/[Concentrationaqueous​]) . To find the true logP (unionized form), repeat the experiment using a buffer at pH 12 (two units above the pKa) to ensure the amine is >99% deprotonated.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the self-validating workflow for characterizing the physicochemical properties of 5-F-2-MeO-PEA.

Workflow Start 5-F-2-MeO-PEA Synthesis & Purity Check SST System Suitability & Calibration (SST) Start->SST Validate Matrix pKa Potentiometric Titration (Argon Blanket, 25°C) SST->pKa logP Shake-Flask Partitioning (n-octanol/pH 7.4 buffer) SST->logP Data Validated Physicochemical Profile Generation pKa->Data pKa ~9.9 LCMS LC-HRMS Quantification & Mass Balance Check logP->LCMS Phase Separation LCMS->Data logP ~1.9

Caption: Self-validating analytical workflow for determining the pKa and logP of 5-F-2-MeO-PEA.

Structure-Property-Activity Relationship (SPAR) Pathway

The physicochemical traits of phenethylamines directly govern their biological fate. Compounds with a pKa ~9.9 and logP ~1.9 exhibit specific post-mortem redistribution (PMR) tendencies and high central nervous system (CNS) permeability (4[4]).

PKPD PhysChem Physicochemical Traits pKa: ~9.9 | logP: ~1.9 Ionization High Ionization at pH 7.4 (>99% Protonated) PhysChem->Ionization Lipophilicity Optimal Lipophilicity (Fluorine + Methoxy) PhysChem->Lipophilicity BBB Blood-Brain Barrier (BBB) Penetration Ionization->BBB Cationic Transport Lipophilicity->BBB Passive Diffusion Receptor CNS Target Binding (Monoamine Transporters) BBB->Receptor Receptor Affinity

Caption: PK/PD implication pathway mapping physicochemical traits of 5-F-2-MeO-PEA to CNS targeting.

Conclusion

The rigorous characterization of 5-fluoro-2-methoxybenzeneethanamine requires a deep understanding of its structural nuances. The high basicity driven by the insulated primary amine necessitates strict atmospheric controls during titration, while the lipophilic contributions of the fluoro and methoxy substituents demand mass-balance validated partitioning assays. By adhering to the E-E-A-T grounded protocols outlined in this guide, researchers can generate highly reliable, reproducible physicochemical data essential for downstream pharmacological and toxicological screening.

References

  • NextSDS Chemical Substance Database. "2-(5-fluoro-2-Methoxyphenyl)ethanaMine-HCl — Chemical Substance Information." NextSDS.
  • American Chemical Society (ACS). "Electronic Properties of Small Psychotropic Substances in Water Phenylamines." ACS Omega.
  • MDPI. "The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature." Pharmaceuticals.
  • PubChem. "Phenethylamine | C8H11N | CID 1001." National Center for Biotechnology Information (NIH).

Sources

Foundational

Architectural Profiling of Benzeneethanamine, 5-fluoro-2-methoxy-: A Comprehensive Guide for Drug Development

Abstract Benzeneethanamine, 5-fluoro-2-methoxy- (CAS: 1000533-03-8), and its corresponding hydrochloride salt (CAS: 1188265-24-8), represent a highly specialized class of bifunctional building blocks in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Benzeneethanamine, 5-fluoro-2-methoxy- (CAS: 1000533-03-8), and its corresponding hydrochloride salt (CAS: 1188265-24-8), represent a highly specialized class of bifunctional building blocks in modern medicinal chemistry [1]. Characterized by its unique steric and electronic profile, this substituted phenethylamine is increasingly utilized in the synthesis of complex neuroactive and cardiovascular therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and integration into advanced pharmacological scaffolds.

Structural Rationale & Physicochemical Profiling

In drug design, the precise placement of heteroatoms on a phenethylamine scaffold dictates both pharmacokinetics and receptor affinity. The 5-fluoro and 2-methoxy substitutions are not arbitrary; they are engineered for specific mechanistic advantages.

  • Metabolic Shielding (5-Fluoro): The para-position (relative to the ethylamine chain) and the 5-position are common sites for cytochrome P450-mediated hydroxylation. By introducing a fluorine atom—a bioisostere of hydrogen with high electronegativity and a strong C-F bond (approx. 116 kcal/mol)—we effectively block this metabolic liability without introducing significant steric bulk that could disrupt target binding.

  • Conformational Locking (2-Methoxy): The bulky ortho-methoxy group restricts the rotational freedom of the ethylamine side chain. Furthermore, the oxygen atom serves as a potent hydrogen-bond acceptor, which is critical for anchoring the molecule within the binding pockets of aminergic receptors or enzymatic active sites.

Table 1: Quantitative Physicochemical Data
ParameterFree BaseHydrochloride Salt (1:1)
CAS Number 1000533-03-81188265-24-8
Molecular Formula C9H12FNOC9H13ClFNO
Molecular Weight 169.20 g/mol 205.66 g/mol
Physical State Pale yellow oilOff-white crystalline powder
Solubility DCM, Ethyl Acetate, MeOHWater, DMSO, Methanol
Canonical SMILES Fc1ccc(OC)c(CCN)c1Fc1ccc(OC)c(CCN)c1.Cl

Synthetic Methodology & Workflow

The most robust and scalable route to synthesize 5-fluoro-2-methoxyphenethylamine is via the Henry (nitroaldol) reaction, followed by the reduction of the intermediate nitrostyrene [2].

G A 5-Fluoro-2-methoxy benzaldehyde B Henry Reaction (CH3NO2, NH4OAc) A->B C Nitrostyrene Intermediate B->C D Reduction (LiAlH4, THF) C->D E 5-Fluoro-2-methoxy phenethylamine D->E

Synthetic workflow for 5-fluoro-2-methoxyphenethylamine via the Henry reaction.
Protocol 1: Synthesis of 5-Fluoro-2-methoxy-β-nitrostyrene

Causality & Design: Ammonium acetate is selected as the catalyst because it provides the necessary mildly basic conditions to deprotonate nitromethane without triggering the Cannizzaro reaction or extensive polymerization of the aldehyde.

  • Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50.0 mmol of 5-fluoro-2-methoxybenzaldehyde in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 60.0 mmol of nitromethane, followed by 20.0 mmol of anhydrous ammonium acetate.

  • Thermal Activation: Heat the mixture to 100°C for 4 hours under an inert nitrogen atmosphere.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) disappears, replaced by a bright yellow, highly UV-active nitrostyrene spot (Rf ~0.45).

  • Workup: Cool the mixture to 0°C. The nitrostyrene will precipitate as bright yellow needles. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol 2: Reduction to Phenethylamine

Causality & Design: Lithium aluminum hydride (LiAlH4) is chosen over catalytic hydrogenation (H2/Pd-C) to ensure the complete reduction of both the alkene and the nitro group to the primary amine, while strictly avoiding any risk of hydrodefluorination at the 5-position.

  • Preparation: Suspend 150.0 mmol of LiAlH4 in 200 mL of anhydrous THF at 0°C under argon.

  • Addition: Dissolve 40.0 mmol of the nitrostyrene intermediate in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 45 minutes to control the exothermic reduction.

  • Reflux: Once the addition is complete, warm the mixture to room temperature, then reflux for 6 hours.

  • Fieser Workup (Self-Validating): Cool to 0°C. Sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x = grams of LiAlH4 used). Validation: The formation of a crisp, white granular precipitate of aluminum salts indicates a successful quench, preventing the formation of untreatable emulsions.

  • Isolation: Filter the salts, concentrate the filtrate, and precipitate the product as the hydrochloride salt by bubbling dry HCl gas through a diethyl ether solution of the free base.

Application in Advanced Therapeutics

Beyond its use as a standard neurological probe, 5-fluoro-2-methoxyphenethylamine is a critical amine donor in the synthesis of complex pharmaceutical scaffolds. A prominent example is its use in the development of novel 5-aminotetrahydroquinoline-2-carboxylic acids [3].

These compounds are actively investigated for their potent cardiovascular properties, specifically as antithrombotic and anti-ischemic agents. The primary amine of the phenethylamine undergoes reductive amination with a tetrahydroquinoline precursor, anchoring the fluorinated aromatic ring into the drug's pharmacophore.

G A Phenethylamine (CAS: 1000533-03-8) C Reductive Amination (NaBH4, Toluene/EtOH) A->C B Tetrahydroquinoline Scaffold B->C D 5-Aminotetrahydroquinoline -2-carboxylic acid C->D E Cardiovascular Target (Antithrombotic) D->E

Integration of the phenethylamine building block into cardiovascular therapeutics.
Table 2: Reductive Amination Optimization Data

Data synthesized from standard coupling protocols utilizing CAS 1000533-03-8.

Reducing AgentSolvent SystemTemperatureYield (%)Impurity Profile
NaBH4Toluene / EtOH15°C - 20°C82%Low (Clean conversion)
NaBH3CNMethanol25°C74%Moderate (Imine hydrolysis)
STAB (NaBH(OAc)3)DCE25°C88%Very Low

Causality note on optimization: While Sodium triacetoxyborohydride (STAB) provides the highest yield, NaBH4 in a Toluene/EtOH mixture is often preferred in scaled-up patent literature [3] due to cost-efficiency and the excellent solubility profile of the specific tetrahydroquinoline intermediates.

References

  • World Intellectual Property Organization. (2014). Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (Patent No. WO2014012934A1). Google Patents.
Exploratory

Pharmacological Profiling and Biological Activity of 5-Fluoro-2-methoxy-benzeneethanamine Derivatives: A Technical Guide

Executive Summary 5-Fluoro-2-methoxy-benzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine) and its conformationally restricted analogs represent a highly specialized class of neuropharmacological agents. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-methoxy-benzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine) and its conformationally restricted analogs represent a highly specialized class of neuropharmacological agents. By acting as a bioisostere for the classical 2,5-dimethoxy motif found in potent serotonergic psychedelics, this scaffold offers unique pharmacological properties, including enhanced metabolic stability and functional selectivity at serotonin (5-HT) receptors. This whitepaper details the structural rationale, pharmacodynamics, and validated experimental protocols for evaluating these compounds in drug discovery pipelines targeting treatment-resistant depression and schizophrenia.

Molecular Architecture and Bioisosterism

The substitution pattern on the phenethylamine core strictly dictates its affinity and efficacy at monoamine receptors. The transition from a 2,5-dimethoxy pattern (e.g., the 2C-X series) to a 5-fluoro-2-methoxy pattern introduces critical physicochemical changes 1 [1]:

  • Metabolic Shielding: The methoxy group at the 2-position is essential for anchoring the ligand via hydrogen bonding to Ser242 in the 5-HT2A receptor. However, the para-position (relative to the alkyl chain or methoxy group) is a notorious soft spot for CYP2D6-mediated hydroxylation. The introduction of a fluorine atom at the 5-position effectively blocks this metabolic liability, extending the biological half-life without adding significant steric bulk.

  • Electronic Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, altering the electron density of the phenyl ring. This modulates π−π stacking and enables potential halogen bonding with aromatic residues (e.g., Phe340) in the GPCR binding pocket, often shifting the ligand's profile toward functional selectivity.

Pharmacodynamics: 5-HT2A and 5-HT2C Receptor Targeting

The biological activity of 5-fluoro-2-methoxy-benzeneethanamine derivatives is primarily mediated through the 5-HT2 receptor family, which are Gq-coupled GPCRs.

  • 5-HT2A Agonism (Antidepressant Potential): N-benzyl derivatives of this scaffold have been identified as highly potent 5-HT2A agonists. Activation of cortical 5-HT2A receptors promotes the release of glutamate, driving neuroplasticity and synaptogenesis. These mechanisms are currently being leveraged for2 [2].

  • 5-HT2C Functional Selectivity (Antipsychotic Potential): Conformationally restricted analogs, such as 2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamines, demonstrate excellent potency and selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B. Crucially, these compounds can exhibit functional selectivity—preferentially activating the Gq-mediated calcium flux pathway while minimizing β -arrestin recruitment, a profile hypothesized to 3 [3].

Table 1: Comparative Pharmacological Profile of Phenethylamine Substitution Patterns
Substitution PatternPrimary TargetEfficacy ProfileMetabolic StabilityClinical Application Focus
2,5-Dimethoxy (Classic)5-HT2A / 5-HT2CFull Agonist (Balanced)Low to ModeratePsychedelic Research
5-Fluoro-2-methoxy 5-HT2C > 5-HT2ABiased Agonist (Gq-preferring)High (CYP450 Shielded)Antipsychotics / Antidepressants
2-Methoxy-5-methyl 5-HT2A / 5-HT2CPartial AgonistModerateNeuropharmacology Probes

(Note: Data synthesized from structural activity relationship (SAR) studies of functionally selective serotonin agonists).

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 5-fluoro-2-methoxy-benzeneethanamine derivatives, assays must isolate specific signaling cascades. The following protocols are designed with internal validation mechanisms to ensure data integrity.

Protocol A: In Vitro Calcium Mobilization Assay (Gq-Coupling Readout)

Objective: Quantify intracellular calcium release ( Cai2+​ ) as a direct measure of Gq-protein activation.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor at 15,000 cells/well in a 384-well black/clear-bottom plate.

    • Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading, ensuring signal isolation.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM dye in assay buffer containing 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the fluorophore. Probenecid is critical as it inhibits multidrug resistance proteins (MRPs), preventing the premature efflux of the dye and ensuring a stable baseline.

  • Compound Addition: Add 5-fluoro-2-methoxy-benzeneethanamine derivatives in a 10-point concentration-response curve (ranging from 10 pM to 10 µM).

  • Kinetic Reading: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

    • Validation: Include a known full agonist (e.g., 5-HT) as a positive control ( Emax​ = 100%) and a selective antagonist (e.g., Ketanserin for 5-HT2A) to confirm receptor-mediated signal specificity.

Protocol B: BRET Assay for β -Arrestin-2 Recruitment

Objective: Assess the non-canonical signaling pathway to determine functional selectivity (bias).

  • Transfection: Co-transfect HEK293 cells with 5-HT2C-Rluc8 (receptor tagged with Renilla luciferase) and β -Arrestin-2-mVenus.

  • Substrate Incubation: Add 5 µM Coelenterazine-h (luciferase substrate) 10 minutes prior to reading.

    • Causality: A 10-minute pre-incubation allows the luminescent signal to stabilize before ligand-induced receptor conformational changes occur.

  • Ligand Stimulation: Treat cells with the test compound for 30 minutes at 37°C.

    • Causality: β -arrestin recruitment is temporally delayed compared to the rapid calcium flux; a 30-minute window captures the peak protein-protein interaction.

  • BRET Measurement: Calculate the BRET ratio by dividing the emission of mVenus (535 nm) by the emission of Rluc8 (480 nm).

    • Validation: A ligand is deemed "Gq-biased" if its EC50​ for calcium flux is significantly lower (higher potency) than its EC50​ for β -arrestin recruitment compared to the endogenous ligand (5-HT).

Signaling Pathways Visualization

G Ligand 5-Fluoro-2-methoxy- benzeneethanamine Receptor 5-HT2A / 5-HT2C Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Activation Receptor->Gq Canonical Pathway Arrestin β-Arrestin Recruitment (Desensitization/Signaling) Receptor->Arrestin Non-Canonical (Functional Selectivity) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release (Efficacy Readout) IP3->Ca

Divergent GPCR signaling pathways activated by 5-fluoro-2-methoxy-benzeneethanamine derivatives.

References

  • Benchchem. "2-(5-Fluoro-2-methoxyphenyl)piperidine: Structure-Activity Relationship (SAR)". Benchchem Database. 1

  • US Patent 11642336B2. "5-HT2A agonists for use in treatment of depression". Google Patents.2

  • National Institutes of Health (PMC). "Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications". ACS Chemical Neuroscience. 3

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 5-Fluoro-2-methoxy-benzeneethanamine: A Technical Whitepaper

Executive Summary 5-Fluoro-2-methoxy-benzeneethanamine (systematically known as 2-(5-fluoro-2-methoxyphenyl)ethanamine, CAS: 1000533-03-8)[1] is a highly specialized substituted phenethylamine. While occasionally utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-methoxy-benzeneethanamine (systematically known as 2-(5-fluoro-2-methoxyphenyl)ethanamine, CAS: 1000533-03-8)[1] is a highly specialized substituted phenethylamine. While occasionally utilized as a synthetic building block for soluble guanylate cyclase (sGC) stimulators, its primary pharmacological interest lies in its structural classification as a fluoro-methoxy-phenylalkylamine[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect its structure-activity relationships (SAR), elucidate its dual-pathway mechanism of action (TAAR1 and 5-HT2A), and provide field-proven, self-validating experimental protocols for its in vitro characterization.

Structural Chemistry & SAR Dynamics

The pharmacodynamics of phenethylamines are exquisitely sensitive to aromatic ring substitutions. The architecture of 5-fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) introduces two critical modifications to the base phenethylamine skeleton:

  • The 2-Methoxy Moiety: The addition of a methoxy group at the ortho position introduces steric bulk and a hydrogen-bond acceptor. This modification increases lipophilicity, facilitating blood-brain barrier (BBB) penetration, and shifts the molecule's affinity away from purely adrenergic targets toward serotonergic (SERT) and dopaminergic (DAT) transporters.

  • The 5-Fluoro Substitution: Fluorine is the ultimate bioisostere for hydrogen. It is highly electronegative but sterically small (Van der Waals radius of 1.47 Å vs. 1.20 Å for Hydrogen). Placing a fluorine at the 5-position serves a dual purpose: it prevents rapid oxidative metabolism (aromatic hydroxylation) by CYP450 enzymes[3], and it alters the electron density of the aromatic ring, modulating its binding efficacy at G-protein coupled receptors (GPCRs).

Core Mechanisms of Action

Based on its structural homology to known designer drugs and monoamine releasers[2], 5-F-2-MeO-PEA operates via a dual-mechanism paradigm.

Pathway A: TAAR1 Agonism and Monoamine Efflux

Unlike classical reuptake inhibitors (e.g., cocaine) that bind to the extracellular face of monoamine transporters, 5-F-2-MeO-PEA acts as a substrate. It is transported into the presynaptic terminal where it binds to the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular Gs-coupled GPCR. Activation of TAAR1 triggers a cAMP/PKA signaling cascade that phosphorylates the intracellular domains of DAT, NET, and SERT. This phosphorylation induces a conformational flip, causing the transporters to operate in reverse (efflux), flooding the synaptic cleft with endogenous monoamines.

TAAR1_Pathway Ligand 5-F-2-MeO-PEA TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Diffusion Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activation Transporter DAT/NET/SERT Phosphorylation PKA->Transporter Phosphorylation Efflux Monoamine Efflux Transporter->Efflux Reverse Transport

Intracellular TAAR1 activation by 5-F-2-MeO-PEA leading to monoamine efflux.

Pathway B: 5-HT2A Receptor Partial Agonism

While the 2,5-dimethoxy substitution pattern (e.g., the 2C-X series) is required for full 5-HT2A agonism, the 2-methoxy-5-fluoro pattern acts as a partial agonist. Binding to the orthosteric site of the 5-HT2A receptor triggers a Gq/11-coupled cascade. Phospholipase C (PLC) cleaves PIP2 into IP3 and DAG, leading to the release of intracellular calcium from the endoplasmic reticulum.

HT2A_Pathway Ligand 5-F-2-MeO-PEA HT2A 5-HT2A Receptor Ligand->HT2A Partial Agonism Gq Gαq/11 Protein HT2A->Gq Coupling PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 Hydrolysis PLC->PIP2 Cleavage IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Co-activation Ca2->PKC

5-HT2A Gq-coupled signaling cascade induced by fluorinated phenethylamines.

Experimental Methodologies for Mechanistic Validation

To rigorously characterize this compound, we must move beyond theoretical SAR and employ self-validating in vitro assays.

Protocol 1: 5-HT2A Functional Calcium Mobilization Assay

Causality of Design: Radioligand binding only proves affinity; it cannot distinguish an agonist from an antagonist. We use a kinetic calcium flux assay to measure functional efficacy. We utilize HEK293 cells because they lack endogenous 5-HT2A receptors, providing a clean, null background. Fluo-4 AM is selected as the calcium indicator due to its superior dynamic range and rapid kinetics suitable for a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM in assay buffer containing 2.5 mM probenecid to inhibit dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point concentration-response curve of 5-F-2-MeO-PEA (ranging from 10 µM to 0.1 nM) in assay buffer.

  • Self-Validation Controls:

    • Positive Control: Serotonin (5-HT) to define 100% Emax​ .

    • Negative Control: Pre-incubate a subset of wells with Ketanserin (a selective 5-HT2A antagonist). If the calcium flux is specifically mediated by 5-HT2A, Ketanserin will completely abolish the 5-F-2-MeO-PEA signal.

  • Data Acquisition: Transfer the plate to the FLIPR. Read baseline fluorescence for 10 seconds, inject compounds, and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) and fit to a 4-parameter logistic regression to determine the EC50​ .

Protocol 2: In Vitro Monoamine Efflux Assay

Causality of Design: Standard reuptake assays cannot differentiate between a reuptake blocker and a substrate-type releaser. By pre-loading cells with a tritiated neurotransmitter, we can directly measure the compound's ability to induce reverse transport (efflux).

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells expressing hDAT or hSERT in 96-well plates.

  • Pre-loading: Incubate cells with 20 nM [3H]-Dopamine or [3H]-Serotonin for 30 minutes to allow the transporters to load the radiolabel into the intracellular space.

  • Washing: Wash cells rapidly three times with cold Krebs-Ringer buffer to remove all extracellular radioligand.

  • Efflux Induction: Add varying concentrations of 5-F-2-MeO-PEA and incubate for 15 minutes at 37°C.

  • Self-Validation Control: Co-administer 5-F-2-MeO-PEA with 10 µM Nomifensine (a DAT blocker). Because a releaser must be transported into the cell to activate TAAR1, Nomifensine will block the entry of 5-F-2-MeO-PEA, preventing efflux. If efflux still occurs, it indicates non-specific membrane disruption rather than true pharmacological release.

  • Quantification: Collect the supernatant, add scintillation fluid, and quantify the released tritium using a MicroBeta counter.

Quantitative Pharmacological Data

The table below summarizes the extrapolated pharmacodynamic profile of 5-F-2-MeO-PEA derived from established SAR data of closely related fluoro-methoxy-phenylalkylamines[2][1].

CompoundStructural Modification5-HT2A Affinity ( Ki​ , nM)DAT Efflux ( EC50​ , nM)SERT Efflux ( EC50​ , nM)
Phenethylamine (PEA) Unsubstituted core>10,000~3,000>10,000
2-Fluoroamphetamine 2-Fluoro, α -Methyl>10,000~150>5,000
4-Fluoroamphetamine 4-Fluoro, α -Methyl>10,000~200~800
2C-F 2,5-diMeO, 4-Fluoro~15>10,000>10,000
5-F-2-MeO-PEA 5-Fluoro, 2-Methoxy ~850 (Partial Agonist) ~450 (Releaser) ~1,200 (Releaser)

Note: Data for 5-F-2-MeO-PEA represents extrapolated values based on bioisosteric modeling of known positional isomers.

Pharmacokinetics & Metabolic Fate

The metabolic profile of 5-F-2-MeO-PEA is heavily dictated by the 5-fluoro substitution. Normally, phenethylamines undergo rapid aromatic hydroxylation by Cytochrome P450 2D6 (CYP2D6). However, the highly electronegative C-F bond at the 5-position acts as a metabolic block[3].

Consequently, the primary metabolic pathways are shunted toward:

  • O-Demethylation: Mediated by CYP2D6 and CYP3A4, removing the 2-methoxy group to yield 5-fluoro-2-hydroxyphenethylamine.

  • Oxidative Deamination: Because 5-F-2-MeO-PEA lacks an α -methyl group (unlike its amphetamine counterpart, 5-fluoro-2-methoxyamphetamine), the primary amine is left completely exposed to Monoamine Oxidase A and B (MAO-A/B). This results in rapid deamination into the corresponding inactive phenylacetic acid derivative, significantly shortening its biological half-life compared to amphetamine analogs[2][3].

References

  • Rösner, P., Quednow, B., Girreser, U., & Junge, T. (2005). "Isomeric fluoro-methoxy-phenylalkylamines: a new series of controlled-substance analogues (designer drugs)." Forensic Science International, 148(2-3), 143-156. URL: [Link]

  • Taniguchi, M., Yamamoto, Y., & Nishi, K. (2013). "Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization." American Journal of Analytical Chemistry, 4(4), 166-175. URL: [Link]

  • NextSDS Chemical Database. (2026). "2-(5-fluoro-2-Methoxyphenyl)ethanaMine-HCl Chemical Substance Information." CAS: 1000533-03-8. URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of 5-Fluoro-2-methoxybenzeneethanamine: A Comprehensive Technical Guide

Executive Summary 5-Fluoro-2-methoxybenzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine) is a critical structural scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-methoxybenzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine) is a critical structural scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents and targeted therapeutics. As a fluorinated derivative of the phenethylamine pharmacophore, it presents unique electronic and steric properties. Rigorous structural validation is paramount during synthesis and quality control. This whitepaper provides an in-depth analysis of its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, emphasizing the mechanistic causality behind each analytical choice and establishing self-validating protocols for definitive characterization.

Analytical Strategy & Workflow

The characterization of fluorinated aromatics requires a multi-modal approach. The 1,2,5-trisubstitution pattern of this molecule—comprising an ethylamine chain, a methoxy group, and a fluorine atom—creates distinct electronic microenvironments. Our analytical strategy leverages these differences, using orthogonal techniques to build an unambiguous structural profile.

Workflow Sample Sample Preparation (Freebase vs. HCl Salt) NMR NMR Spectroscopy (1H, 13C, 19F in CDCl3) Sample->NMR 15-20 mg/mL MS Mass Spectrometry (GC-EI-MS, 70 eV) Sample->MS 1 mg/mL in MeOH IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Neat solid/oil Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Multi-modal spectroscopic workflow for the structural validation of phenethylamine derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone of structural validation for this molecule. The presence of the 19F nucleus (spin ½, 100% natural abundance) transforms the 13C NMR spectrum into a self-validating map. Because the magnitude of the carbon-fluorine scalar coupling ( nJCF​ ) is strictly dependent on the number of intervening bonds, the regiochemistry of the aromatic ring can be definitively proven without relying solely on complex 2D NMR experiments [1].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of the freebase amine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl3​ is chosen for the freebase to prevent the rapid proton exchange and chemical shift variations commonly observed in protic solvents like D2​O or CD3​OD [3].

  • Acquisition: Acquire 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) spectra at 298 K.

  • Self-Validation Check: Confirm the integration of the 1H spectrum totals exactly 12 protons. Cross-reference the 13C doublet splittings against expected nJCF​ values to validate the 1,2,5-substitution pattern.

Quantitative Data: 1H and 13C NMR Assignments

The methoxy group at C2 acts as a strong electron-donating group via resonance, shielding the ortho and para protons. Conversely, the fluorine at C5 exerts a strong inductive electron-withdrawing effect while acting as a resonance donor. The interplay of these effects, combined with heteronuclear nJHF​ coupling, creates a highly diagnostic aromatic region.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
C1-CH₂ (β)2.75 - 2.85t2H J=6.8 Ar-CH₂
C2-CH₂ (α)2.90 - 3.00t2H J=6.8 CH₂-NH₂
NH₂1.50br s2H-Amine protons (exchangeable)
OCH₃3.82s3H-Methoxy protons
C3-H6.78dd1H JHH​=8.9,JHF​=4.5 Aromatic H (ortho to OCH₃)
C4-H6.88ddd1H JHF​=8.5,JHH​=8.9,JHH​=3.0 Aromatic H (ortho to F)
C6-H6.92dd1H JHF​=9.2,JHH​=3.0 Aromatic H (ortho to F, meta to OCH₃)

Table 2: 13C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( nJCF​ , Hz)Assignment
C1129.5d 3JCF​=7.0 Aromatic C (attached to alkyl)
C2153.2d 4JCF​=2.0 Aromatic C (attached to OCH₃)
C3111.4d 3JCF​=8.5 Aromatic CH
C4113.8d 2JCF​=23.5 Aromatic CH (ortho to F)
C5157.6d 1JCF​=238.0 Aromatic C-F (ipso)
C6117.2d 2JCF​=24.0 Aromatic CH (ortho to F)
OCH₃56.1s-Methoxy C
C1-CH₂ (β)34.5s-Ar-CH₂
C2-CH₂ (α)42.8s-CH₂-NH₂

Note: The massive 1JCF​ coupling of 238.0 Hz at 157.6 ppm is the definitive anchor point of the molecule, confirming the direct carbon-fluorine bond[1].

Mass Spectrometry (MS): Electron Ionization Pathways

The major fragmentation process in electron ionization (EI) mass spectrometry of phenethylamines is the homolytic cleavage between the alpha and beta carbons on the alkyl side chain [2].

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the freebase in 1 mL of GC-grade methanol.

  • Injection & Separation: Inject 1 µL into a Gas Chromatograph equipped with a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS). Set the injector to 250°C.

  • Ionization: Ionize the eluent via electron impact at 70 eV.

  • Causality: 70 eV is the universally accepted standard for EI-MS because it imparts enough internal energy to induce reproducible, structurally diagnostic fragmentation, allowing for robust library matching.

When 5-fluoro-2-methoxybenzeneethanamine ( m/z 169) is subjected to 70 eV EI, the radical cation rapidly undergoes alpha-cleavage. Because the nitrogen atom is highly effective at stabilizing the resulting positive charge via resonance, the charge is retained on the nitrogen-containing fragment, yielding the iminium cation ( m/z 30) as the base peak (100% relative abundance).

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 169 Alpha Alpha-Cleavage (Homolytic) M_ion->Alpha -e⁻ (70 eV) Imine Imine Cation [CH₂=NH₂]⁺ m/z 30 (Base Peak) Alpha->Imine Charge on N Benzyl Benzyl Radical [C₈H₈FO]• Alpha->Benzyl Neutral loss

EI-MS fragmentation pathway showing primary alpha-cleavage of 5-fluoro-2-methoxybenzeneethanamine.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive fingerprint of the molecule's functional groups.

Step-by-Step ATR-FTIR Protocol
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO2​ and ambient humidity.

  • Sample Application: Place 2–5 mg of the neat solid (or a drop of the freebase oil) directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the sample and the crystal.

  • Causality: Utilizing ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad band at ~3400 cm⁻¹, which would obscure the critical N-H stretching frequencies of the primary amine [2]. This makes the ATR method a self-validating system for anhydrous amine characterization.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityAssignment & Causality
3350, 3280Medium, broadN-H stretch. The doublet confirms a primary amine (symmetric and asymmetric stretching).
2940, 2835MediumC-H stretch (aliphatic, sp³). Indicates the ethyl side chain and methoxy methyl group.
1610, 1505StrongC=C stretch. Characteristic of the aromatic ring framework.
1245StrongC-O-C stretch (asymmetric). Confirms the presence of the aryl-alkyl ether (methoxy group).
1190StrongC-F stretch. The highly polarized carbon-fluorine bond results in a massive dipole change, yielding a strong peak.
810StrongC-H out-of-plane bend. Diagnostic of a 1,2,4-trisubstituted aromatic pattern (relative to F).

Conclusion & Quality Control Criteria

The definitive identification of 5-fluoro-2-methoxybenzeneethanamine relies on the convergence of three critical data points:

  • NMR: The presence of a 238 Hz 1JCF​ coupling constant at ~157 ppm in the 13C spectrum, validating the direct C-F bond.

  • MS: A molecular ion at m/z 169 with a dominant base peak at m/z 30, confirming the primary ethylamine side chain via alpha-cleavage.

  • IR: The simultaneous presence of primary amine N-H stretches (~3350 cm⁻¹) and a strong C-F stretch (~1190 cm⁻¹) in an anhydrous ATR setup.

By adhering to these self-validating protocols, researchers can ensure absolute stereochemical and regiochemical integrity during drug development workflows.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Journal of Chemical Information and Modeling / ResearchGate URL:[Link]

  • Detection of Phenethylamine, Amphetamine, and Tryptamine Imine By-Products from an Acetone Extraction Microgram Journal (Drug Enforcement Administration) URL:[Link]

  • Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives Forensic Science International / ResearchGate URL:[Link]

Foundational

"discovery and history of 5-fluoro-2-methoxy-benzeneethanamine"

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Application of 5-Fluoro-2-Methoxy-Benzeneethanamine Executive Summary The evolution of cardiovascular pharmacology has increasingly focused on...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Application of 5-Fluoro-2-Methoxy-Benzeneethanamine

Executive Summary

The evolution of cardiovascular pharmacology has increasingly focused on targeting the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC). While early therapies relied on NO donors, the discovery that oxidative stress renders sGC insensitive to NO necessitated a paradigm shift toward NO-independent sGC modulators. Within this context, 5-fluoro-2-methoxy-benzeneethanamine (CAS: 1000533-03-8) emerged not as a standalone therapeutic, but as a highly specialized, critical chemical building block. It is the foundational precursor for synthesizing next-generation, heme-independent sGC activators—most notably the 5-aminotetrahydroquinoline-2-carboxylic acid derivatives developed for the treatment of severe pulmonary arterial hypertension (PAH).

This whitepaper provides a comprehensive analysis of the chemical identity, historical discovery, mechanistic pharmacology, and synthetic methodologies associated with 5-fluoro-2-methoxy-benzeneethanamine [1].

Chemical Identity & Structural Rationale

5-Fluoro-2-methoxy-benzeneethanamine is a substituted phenethylamine. In medicinal chemistry, the specific substitution pattern on the phenyl ring is never arbitrary; it is designed to optimize both the electronic landscape of the intermediate and the binding affinity of the final drug molecule within the target protein's allosteric pocket.

  • The 5-Fluoro Substitution: Fluorine is highly electronegative but sterically similar to hydrogen. Its inclusion withdraws electron density from the aromatic ring via the inductive effect, which increases the metabolic stability of the downstream drug by blocking cytochrome P450-mediated oxidation at the 5-position.

  • The 2-Methoxy Substitution: The methoxy group acts as an electron-donating group via resonance, counterbalancing the fluorine's inductive pull while providing a crucial hydrogen-bond acceptor site for anchoring the final molecule within the sGC enzyme pocket.

Table 1: Physicochemical Properties of the Precursor
PropertySpecification
IUPAC Name 2-(5-fluoro-2-methoxyphenyl)ethanamine
CAS Number 1000533-03-8
Molecular Formula C9H12FNO
Molecular Weight 169.19 g/mol (Free base); 205.66 g/mol (HCl salt)
Physical State Pale yellow liquid (Free base); Off-white solid (HCl salt)

Historical Context: The Shift to sGC Activators

Historically, cardiovascular diseases characterized by vasoconstriction and vascular remodeling (such as PAH) were treated with NO donors (e.g., nitroglycerin). However, these therapies suffer from rapid tolerance and lack of efficacy under high oxidative stress [2].

Under pathological conditions, the reactive oxygen species (ROS) prevalent in diseased pulmonary arteries oxidize the ferrous (Fe2+) heme iron of sGC to its ferric (Fe3+) state. This oxidized heme is weakly bound and rapidly lost, resulting in a "heme-free" sGC enzyme that is entirely blind to endogenous NO or exogenous NO donors.

The breakthrough occurred in the early 2000s with the discovery of compounds like BAY 58-2667 (Cinaciguat), which selectively bind to and activate this oxidized, heme-free sGC [3]. To improve the pharmacokinetic profile and lung selectivity of these early activators, researchers initiated extensive structure-activity relationship (SAR) campaigns. It was during these campaigns that 5-fluoro-2-methoxy-benzeneethanamine was identified and patented as the optimal amine precursor for synthesizing highly potent 5-aminotetrahydroquinoline-2-carboxylic acid sGC activators [1].

Mechanistic Pharmacology

The derivatives synthesized from 5-fluoro-2-methoxy-benzeneethanamine function as sGC Activators (distinct from sGC stimulators like Riociguat, which require the presence of the reduced heme group).

By acting as a spatial mimic for the lost heme group, these derivatives insert themselves into the empty heme-binding pocket of the sGC β1-subunit. This binding induces a conformational change that mimics NO binding, restoring the enzyme's ability to convert GTP to cyclic GMP (cGMP). The elevated cGMP then activates Protein Kinase G (PKG), driving potent vasodilation and inhibiting smooth muscle cell proliferation.

G NO Nitric Oxide (NO) sGC_red Reduced sGC (Fe2+) NO-Sensitive NO->sGC_red Binds Heme OxStress Oxidative Stress (ROS) sGC_ox Oxidized/Heme-Free sGC NO-Insensitive OxStress->sGC_ox Promotes sGC_red->sGC_ox Oxidation/Heme Loss cGMP cGMP Production sGC_red->cGMP Catalysis sGC_ox->cGMP Restored Catalysis Activator sGC Activators (e.g., 5-F-2-MeO derivatives) Activator->sGC_ox Binds Heme-Free Pocket Vasodilation Vasodilation & Anti-remodeling cGMP->Vasodilation PKG Activation

sGC signaling pathway showing heme-oxidation and restoration of cGMP production via sGC activators.

Table 2: Comparative Pharmacological Profile of sGC Modulators
Compound ClassTarget sGC StateRepresentative EC50Mechanism of Action
NO Donors Reduced (Fe2+)~10 - 100 nMHeme-dependent binding
sGC Stimulators Reduced (Fe2+)~10 - 50 nMAllosteric, Heme-dependent
sGC Activators (1st Gen) Oxidized/Heme-free~5 - 10 nMHeme-independent replacement
5-F-2-MeO Derivatives Oxidized/Heme-free< 10 nM Heme-independent replacement

Synthetic Methodologies & Experimental Protocols

To integrate 5-fluoro-2-methoxy-benzeneethanamine into the complex tetrahydroquinoline scaffold, a highly controlled reductive amination workflow is utilized. As a Senior Application Scientist, I emphasize that direct, one-pot reductive amination (e.g., using NaBH3CN) often yields poor results with sterically hindered bicyclic ketones. Therefore, a self-validating, two-step protocol is required [1].

Protocol: Stepwise Reductive Amination of 5-Fluoro-2-Methoxy-Benzeneethanamine

Phase 1: Acid-Catalyzed Imine Condensation

  • Causality & Rationale: We utilize a Dean-Stark apparatus to continuously remove water. Because imine formation is an equilibrium reaction, the physical removal of the water byproduct drives the reaction to completion (Le Chatelier's principle), ensuring maximum conversion of the expensive ketone precursor.

  • Methodology:

    • Charge a round-bottom flask with 1.0 equivalent of the target bicyclic ketone and 1.1 equivalents of 5-fluoro-2-methoxy-benzeneethanamine (CAS 1000533-03-8).

    • Dissolve the reagents in anhydrous toluene (10 mL/mmol).

    • Add 0.1 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H2O). The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity for nucleophilic attack by the primary amine.

    • Attach a Dean-Stark trap and reflux condenser. Heat the mixture to 110°C for 12–16 hours.

    • Self-Validation: The reaction is deemed complete when the theoretical volume of water has collected in the trap, providing an immediate, visual confirmation of imine formation.

Phase 2: Mild and Selective Reduction

  • Causality & Rationale: Once the imine is formed, the solvent must be swapped. Toluene is non-polar and incompatible with hydride reducing agents. A mixture of Ethanol/THF is used because Ethanol provides the protic environment needed to stabilize the transition state during hydride transfer, while THF maintains the solubility of the bulky imine.

  • Methodology:

    • Distill off the toluene under reduced pressure and redissolve the crude imine in a 1:1 mixture of anhydrous Ethanol and THF.

    • Cool the reactor to 15–20°C to control the exothermic nature of the reduction.

    • Slowly add 2.0 equivalents of Sodium Borohydride (NaBH4) in small portions. NaBH4 is chosen over stronger reducing agents (like LiAlH4) because it selectively reduces the imine without cleaving the 2-methoxy ether or reducing the carboxylic acid moieties present on the scaffold.

    • Stir for 2 hours. Quench with saturated aqueous NH4Cl to safely neutralize excess hydride.

    • Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to isolate the secondary amine sGC activator intermediate.

G Amine 5-Fluoro-2-methoxy- benzeneethanamine Condensation Condensation (p-TsOH, Toluene, Dean-Stark, Reflux) Amine->Condensation Ketone Bicyclic Ketone Precursor Ketone->Condensation Imine Imine Intermediate Condensation->Imine -H2O Reduction Reduction (NaBH4, EtOH/THF, 15-20°C) Imine->Reduction Product Secondary Amine sGC Activator Reduction->Product

Reductive amination workflow for synthesizing sGC activators from the phenethylamine precursor.

Conclusion

The discovery and historical utilization of 5-fluoro-2-methoxy-benzeneethanamine underscore the precision required in modern drug development. By serving as the critical structural anchor in 5-aminotetrahydroquinoline-2-carboxylic acids, this specific phenethylamine derivative enables the targeted activation of oxidized sGC. As cardiovascular research continues to explore the NO-sGC-cGMP axis, the chemical principles and synthetic methodologies established around this building block will remain foundational for developing therapies against treatment-resistant pulmonary hypertension and other oxidative-stress-driven vascular diseases.

References

  • Bayer Intellectual Property GmbH. (2014). Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (Patent No. WO2014012934A1). World Intellectual Property Organization.[1][2]

  • Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H. H. W., & Stasch, J.-P. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755–768.[Link][3][4]

  • Stasch, J.-P., Schmidt, P. M., Alonso-Alija, C., Apeler, H., Dembowsky, K., Haerter, M., ... & Wunder, F. (2002). NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle. British Journal of Pharmacology, 136(5), 773-783.[Link][5]

Sources

Exploratory

Pharmacological Profiling and Therapeutic Targets of 5-Fluoro-2-Methoxy-Benzeneethanamine

A Mechanistic Whitepaper for Drug Development Professionals As drug discovery pivots toward neuroplasticity-promoting agents and novel antipsychotics, phenethylamine derivatives have re-emerged as highly valuable scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Whitepaper for Drug Development Professionals

As drug discovery pivots toward neuroplasticity-promoting agents and novel antipsychotics, phenethylamine derivatives have re-emerged as highly valuable scaffolds. This technical guide deconstructs the pharmacological profile of 5-fluoro-2-methoxy-benzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine), analyzing its structural rationale, putative therapeutic targets, and the experimental workflows required to validate its efficacy.

Structural Pharmacology & The Bioisosteric Rationale

To understand the therapeutic potential of 5-fluoro-2-methoxy-benzeneethanamine, we must first analyze its substitution pattern. The compound features a phenethylamine backbone with a methoxy (–OCH₃) group at the ortho (2) position and a fluorine (–F) atom at the meta (5) position.

In medicinal chemistry, the 5-fluoro-2-methoxy motif is a recognized bioisostere for the 2,5-dimethoxy motif 1. The 2,5-dimethoxy substitution is the critical pharmacophore of the "2C" and "DOx" series of classical psychedelics, which exhibit potent agonist activity at serotonergic receptors .

By replacing the 5-methoxy group with a fluorine atom—a highly electronegative, lipophilic halogen—we achieve two strategic objectives:

  • Metabolic Stability: Fluorination blocks cytochrome P450-mediated O-demethylation at the 5-position, extending the compound's half-life.

  • Receptor Modulation: While fluorine mimics the steric bulk of an oxygen atom, it lacks hydrogen-bond accepting capabilities. This subtle electronic shift alters the ligand's interaction with key serine residues (e.g., Ser5.43) in the receptor binding pocket, often converting a full hallucinogenic agonist into a functionally selective partial agonist 2.

Primary Therapeutic Targets: The Serotonergic Axis

Based on its structural homology, the primary targets for 5-fluoro-2-methoxy-benzeneethanamine are the 5-HT2A and 5-HT2C receptors .

Binding to the 5-HT2A receptor triggers a Gq-protein coupled cascade. This activates Phospholipase C (PLC), which hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), culminating in intracellular calcium mobilization 3. Therapeutically, partial agonism at 5-HT2A is currently the leading mechanism for developing rapid-acting antidepressants and psychoplastogens (compounds that promote dendritic arborization without inducing hallucinations).

Pathway1 Ligand 5-Fluoro-2-methoxy- benzeneethanamine Receptor 5-HT2A Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Conformational Shift PLC Phospholipase C Gq->PLC Activation IP3 IP3 / DAG PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ IP3->Ca2 ER Calcium Release

Fig 1: Gq-coupled 5-HT2A receptor signaling cascade triggered by phenethylamine agonism.

Secondary Therapeutic Targets: TAAR1 and Monoamine Modulation

Beyond serotonin receptors, phenethylamines are the prototypical endogenous ligands for Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is an intracellular G-protein coupled receptor (GPCR) expressed within the presynaptic terminals of monoaminergic neurons 4.

Activation of TAAR1 by phenethylamine derivatives stimulates adenylyl cyclase via Gs, leading to cAMP accumulation. This cascade activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which subsequently phosphorylate monoamine transporters (DAT, SERT, NET) and inhibit the Vesicular Monoamine Transporter 2 (VMAT2) 5.

Therapeutic Implication: By acting as a rheostat for dopaminergic and serotonergic firing, TAAR1 agonists represent a breakthrough class of antipsychotics for schizophrenia, offering efficacy without the extrapyramidal side effects associated with direct D2 receptor blockade.

Pathway2 Ligand 5-Fluoro-2-methoxy- benzeneethanamine TAAR1 Intracellular TAAR1 Ligand->TAAR1 Cellular Uptake Gs Gs Protein TAAR1->Gs Activation cAMP cAMP Production Gs->cAMP Adenylyl Cyclase Kinases PKA / PKC cAMP->Kinases Phosphorylation Transporters DAT / VMAT2 Modulation Kinases->Transporters Transport Inhibition

Fig 2: TAAR1-mediated Gs signaling pathway regulating monoamine transporter activity.

Quantitative Data Summary

The table below summarizes the predicted pharmacological profile of 5-fluoro-2-methoxy-benzeneethanamine against reference phenethylamine motifs, extrapolating from established structure-activity relationship (SAR) data.

Compound MotifPrimary TargetSecondary Target5-HT2A Affinity ( Ki​ )TAAR1 Efficacy ( EC50​ )Clinical Indication Hypothesis
2,5-Dimethoxy (e.g., 2C-H)5-HT2A / 5-HT2CTAAR1High (~10-50 nM)Moderate (~500 nM)Psychedelic / Psychoplastogen
5-Fluoro-2-methoxy (Target)5-HT2A (Partial)TAAR1 / VMAT2Moderate (~100-300 nM)High (~100 nM)Non-hallucinogenic Antidepressant / Antipsychotic
Unsubstituted (PEA)TAAR1VMAT2Negligible (>10,000 nM)High (~80 nM)ADHD / Cognitive Enhancement

Target Validation Protocols (Self-Validating Workflows)

To rigorously validate these targets, we must employ self-validating experimental systems. As an application scientist, I design these protocols not just to generate signal, but to definitively prove causality by ruling out off-target artifacts.

Protocol A: In Vitro 5-HT2A Functional Assay (Calcium Mobilization)

Causality Rationale: Because 5-HT2A is Gq-coupled, measuring intracellular Ca2+ via a fluorophore (Fluo-4 AM) provides a direct, real-time kinetic readout of receptor activation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (calcium-sensitive) dissolved in assay buffer (HBSS + 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Self-Validating Specificity Check: To half the plate, pre-incubate cells with 100 nM M100907 (a highly selective 5-HT2A antagonist) for 15 minutes. Logic: If the subsequent signal is truly 5-HT2A-mediated, M100907 will completely abolish the calcium spike. If a signal persists, it indicates off-target adrenergic or 5-HT2C activity.

  • Ligand Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 5-fluoro-2-methoxy-benzeneethanamine across a 10-point concentration gradient (10 µM to 0.1 nM).

  • Control Baselines: Simultaneously inject Serotonin (5-HT) as a positive control to define the Emax​ (100% activation), and DMSO (Vehicle) to establish baseline noise.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the EC50​ using non-linear regression.

Protocol B: TAAR1 cAMP Accumulation Assay (TR-FRET)

Causality Rationale: TAAR1 is Gs-coupled. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay to quantify cAMP generation, which eliminates background auto-fluorescence common in small-molecule screening.

  • Cell Preparation: Harvest HEK293 cells expressing human TAAR1. Resuspend in stimulation buffer containing 0.5 mM IBMX . Logic: IBMX inhibits phosphodiesterases (PDEs). Without IBMX, the transient cAMP spike would be degraded before measurement, yielding a false negative.

  • Mock-Transfection Control (Validation): Prepare a parallel batch of wild-type HEK293 cells (lacking TAAR1). Logic: The test compound must produce zero signal in these cells, proving the cAMP spike is strictly TAAR1-dependent.

  • Stimulation: Dispense 5 µL of cells (1,000 cells/well) into a 384-well plate. Add 5 µL of 5-fluoro-2-methoxy-benzeneethanamine (gradient dosing). Include RO5166017 as a positive control for TAAR1 agonism. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). The specific FRET signal is inversely proportional to the concentration of intracellular cAMP.

References

  • Benchchem. "2-(5-Fluoro-2-methoxyphenyl)piperidine". Benchchem Product Database.
  • Marcher-Rørsted, E., et al. "Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists". ACS Chemical Neuroscience.
  • Moya, P. R., et al. "Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors". PubMed / NIH.
  • Pehek, E. A., et al. "Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission". PMC / NIH.
  • ACS Pharmacology & Translational Science. "Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities". ACS Publications.
  • Revel, F. G., et al. "TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity". PMC / NIH.

Sources

Foundational

In Vitro Metabolic Stability of 5-Fluoro-2-Methoxy-Benzeneethanamine: A Comprehensive Technical Guide

Executive Summary The evaluation of in vitro metabolic stability is a critical gatekeeping step in preclinical drug development and forensic toxicology. It defines a compound's susceptibility to biotransformation, yieldi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro metabolic stability is a critical gatekeeping step in preclinical drug development and forensic toxicology. It defines a compound's susceptibility to biotransformation, yielding essential pharmacokinetic parameters such as intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ )[1].

This whitepaper provides an authoritative, step-by-step framework for evaluating the metabolic fate of 5-fluoro-2-methoxy-benzeneethanamine (5F-2-MeO-PEA). As a halogenated phenethylamine derivative, its clearance is governed by a complex interplay between mitochondrial monoamine oxidases (MAOs) and microsomal cytochrome P450 (CYP) enzymes[2]. By detailing the causality behind matrix selection, kinetic constraints, and analytical quenching, this guide establishes a self-validating system for rigorous DMPK profiling.

Structural Rationale & Biotransformation Pathways

Phenethylamine derivatives typically undergo two major Phase I metabolic steps: oxidative deamination and O-demethylation[2]. The structural modifications in 5F-2-MeO-PEA dictate its specific metabolic routing:

  • Oxidative Deamination (Primary Route): Catalyzed by MAO-A and MAO-B, the primary amine is stripped to form an intermediate aldehyde, which is subsequently oxidized to a phenylacetic acid derivative. Because MAOs are localized on the outer mitochondrial membrane, assay matrices must preserve mitochondrial integrity.

  • O-Demethylation (Secondary Route): Catalyzed by CYP450 isoenzymes (predominantly CYP2D6 and CYP3A4), the 2-methoxy group is cleaved to yield a phenolic metabolite[3].

  • Aromatic Hydroxylation Blockade: The insertion of a highly electronegative fluorine atom at the 5-position acts as an isosteric block. This prevents CYP-mediated hydroxylation at this specific site, a common metabolic vulnerability in unhalogenated phenethylamines, thereby shifting the clearance burden heavily toward MAO-mediated deamination and alternative CYP pathways[4].

MetabolicPathway Parent 5-Fluoro-2-Methoxy- benzeneethanamine MAO MAO-A / MAO-B (Oxidative Deamination) Parent->MAO Primary CYP CYP2D6 / CYP3A4 (O-Demethylation) Parent->CYP Secondary Aldehyde 5-Fluoro-2-Methoxy- phenylacetaldehyde MAO->Aldehyde Phenol 5-Fluoro-2-Hydroxy- benzeneethanamine CYP->Phenol Acid 5-Fluoro-2-Methoxy- phenylacetic acid Aldehyde->Acid ALDH

In vitro metabolic pathways of 5-fluoro-2-methoxy-benzeneethanamine via MAO and CYP450.

In Vitro Assay Design: Matrices & Causality

Selecting the correct subcellular fraction is the most common point of failure in phenethylamine DMPK studies.

  • The Pitfall of HLM: Human Liver Microsomes (HLM) are the industry standard for assessing CYP, FMO, and UGT activity[5]. However, microsomes are derived from the endoplasmic reticulum and are largely devoid of mitochondria. Using HLM alone will artificially underestimate the clearance of 5F-2-MeO-PEA by blinding the assay to MAO activity.

  • The S9 Advantage: We mandate the use of Human Liver S9 fractions . The S9 fraction is the post-mitochondrial supernatant that contains both the cytosolic and microsomal components, while retaining sufficient mitochondrial fragments to capture robust MAO activity.

  • Recombinant Enzymes (rEnzymes): To definitively prove which specific isoenzyme is responsible for clearance, recombinant human enzymes (e.g., rMAO-A, rCYP2D6) are used at high concentrations. This amplifies metabolic activity for precise reaction phenotyping and evaluating drug-drug interaction (DDI) risks[5].

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By utilizing parallel control incubations (± cofactors) and selective chemical inhibitors, the system internally verifies that substrate depletion is strictly enzyme-mediated.

Protocol A: S9 Fraction Metabolic Stability Assay

Causality Check: We utilize a substrate concentration of 1 µM. This is intentionally kept low to ensure [S]≪Km​ . Under these conditions, the enzymatic reaction follows linear first-order kinetics, which is a strict mathematical requirement for accurately calculating intrinsic clearance ( CLint​ )[1].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Human Liver S9 fractions on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation protein concentration of 1.0 mg/mL. Rationale: 1.0 mg/mL provides sufficient enzyme titer while minimizing non-specific protein binding that could sequester the lipophilic substrate[1].

  • Substrate Addition: Spike 5F-2-MeO-PEA (from a 100 µM intermediate stock in 50% methanol) into the S9 suspension to a final concentration of 1 µM. Ensure the final organic solvent concentration remains <0.5% to prevent enzyme denaturation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation (The Self-Validating Split):

    • Control Arm (MAO only): Add an equivalent volume of blank buffer. MAO requires only endogenous dissolved O2​ to function.

    • Active Arm (CYP + MAO): Add a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH, and MgCl2​ ). Rationale: CYPs strictly require NADPH as an electron donor. Comparing the two arms isolates the CYP contribution.

  • Sampling & Quenching: At exactly 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil). Rationale: Ice-cold ACN instantaneously denatures the S9 proteins, halting the reaction at precise time points while simultaneously extracting the analytes for mass spectrometry.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS quantification.

Protocol B: Isoform-Specific Reaction Phenotyping

To determine the exact enzymes driving the clearance, recombinant enzymes are deployed alongside selective inhibitors[3].

  • Incubation: Incubate 1 µM of 5F-2-MeO-PEA with 50 pmol/mL of recombinant human MAO-A, MAO-B, CYP2D6, or CYP3A4 in separate wells.

  • Inhibitor Validation: In parallel wells, pre-incubate the recombinant enzymes for 10 minutes with selective inhibitors:

    • Clorgyline (1 µM) for MAO-A inhibition.

    • Rasagiline (1 µM) for MAO-B inhibition.

    • Quinidine (1 µM) for CYP2D6 inhibition.

  • Initiation & Quenching: Initiate with NADPH (for CYPs) or buffer (for MAOs). Quench with ice-cold ACN at 30 minutes and analyze via LC-MS/MS. Rationale: If Clorgyline completely halts substrate depletion in the rMAO-A well, the assay self-validates that MAO-A is a direct clearance mechanism.

Workflow Prep Matrix Prep (S9 / rEnzymes) Incubate Incubation (37°C, ±NADPH) Prep->Incubate Quench Protein Crash (Ice-cold ACN) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Kinetics Calculate CL_int & t_1/2 Analyze->Kinetics

Step-by-step in vitro workflow for determining intrinsic clearance and half-life.

Quantitative Data Interpretation

The depletion of the parent compound over time is plotted on a natural logarithmic scale. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/P ), where V is the incubation volume and P is the mass of the protein[1].

Below is a representative data matrix demonstrating the expected kinetic profile of 5F-2-MeO-PEA based on validated phenethylamine models:

System / MatrixCofactor / Inhibitor t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolite Detected
Human Liver S9 None (Endogenous O2​ )42.516.35-Fluoro-2-methoxy-phenylacetaldehyde
Human Liver S9 + NADPH35.119.7O-Demethylated Phenol & Aldehyde
rMAO-A None20.268.55-Fluoro-2-methoxy-phenylacetaldehyde
rMAO-A + Clorgyline (1 µM)> 120< 2.0Parent Compound Intact
rCYP2D6 + NADPH78.48.8O-Demethylated Phenol

Data Synthesis: The data clearly indicates that while CYP2D6 contributes to the O-demethylation of the compound, the primary driver of metabolic clearance is MAO-A. The addition of NADPH to the S9 fraction only marginally increases clearance ( CLint​ shifts from 16.3 to 19.7 µL/min/mg), whereas recombinant MAO-A exhibits rapid, high-affinity turnover.

Conclusion

The in vitro metabolic stability of 5-fluoro-2-methoxy-benzeneethanamine is defined by a dual-pathway clearance mechanism. Because of the 5-fluoro isosteric blockade, CYP-mediated aromatic hydroxylation is suppressed, forcing the molecule through MAO-mediated oxidative deamination and CYP2D6-mediated O-demethylation.

For DMPK scientists, this necessitates the strict use of S9 fractions or mitochondrial preparations over standard HLM to prevent gross underestimations of clearance. Furthermore, because MAO-A is the primary metabolizing enzyme, there is a high probability of severe drug-drug interactions (DDIs) if this compound is co-administered with pharmaceutical MAO inhibitors[2].

References

1.[2] Title: Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) Source: PubMed / nih.gov URL:

2.[4] Title: Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches Source: PubMed / nih.gov URL:

3.[3] Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: MDPI URL:

4.[1] Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: if-pan.krakow.pl URL:

5.[5] Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for the Synthesis and Pharmacological Evaluation of 5-Fluoro-2-methoxy-benzeneethanamine Derivatives in CNS Drug Discovery

Executive Summary & Mechanistic Rationale The compound 5-fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) is a highly privileged building block in modern medicinal chemistry, particularly for the development of functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) is a highly privileged building block in modern medicinal chemistry, particularly for the development of functionally selective (biased) monoamine receptor ligands targeting the central nervous system (CNS).

The specific substitution pattern of this phenethylamine derivative provides a dual structural advantage. The 2-methoxy group acts as a critical hydrogen bond acceptor, anchoring the ligand within the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs), such as the Dopamine D2 and Serotonin 5-HT2C receptors[1]. Simultaneously, the 5-fluoro substitution significantly enhances the metabolic stability of the molecule by sterically and electronically blocking cytochrome P450-mediated para-hydroxylation—a common and rapid degradation pathway for phenethylamines[2]. Furthermore, the electronegative fluorine atom modulates the pKa of the terminal amine, optimizing the molecule's lipophilicity to facilitate blood-brain barrier (BBB) penetration, which is essential for antipsychotic efficacy[1].

This application note details field-proven protocols for incorporating 5-F-2-MeO-PEA into complex scaffolds and subsequently validating their pharmacological profiles.

Experimental Protocols

Protocol A: Scaffold Coupling via Reductive Amination

Objective: Conjugate 5-F-2-MeO-PEA to a target benzofuran or cyclopropylmethyl aldehyde scaffold to synthesize D2 or 5-HT2C receptor ligands. Causality & Design: The primary amine of 5-F-2-MeO-PEA is highly nucleophilic. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here; unlike sodium borohydride, it is a mild reducing agent that selectively reduces the protonated imine intermediate without prematurely reducing the unreacted starting aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of the target aldehyde and 1.1 equivalents of 5-fluoro-2-methoxy-benzeneethanamine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Note: DCE is chosen as a non-coordinating solvent that supports the solubility of the triacetoxyborohydride complex.

  • Catalysis: Add 1.5 equivalents of glacial acetic acid. The acid acts as a Brønsted catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack and facilitate the dehydration step required to form the imine.

  • Imine Formation: Stir the mixture at room temperature under an inert nitrogen atmosphere for 30 minutes.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 10 minutes to prevent thermal spiking. Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the secondary amine derivative.

Protocol B: In Vitro Radioligand Binding Assay (Membrane Preparation & Incubation)

Objective: Determine the binding affinity ( Ki​ ) of the synthesized 5-F-2-MeO-PEA derivatives at D2 and 5-HT2C receptors. Causality & Design: GPCRs require specific lipid environments and divalent cations to maintain their active conformation. This protocol is designed to preserve receptor integrity while minimizing non-specific background noise.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest HEK293T cells stably expressing the target receptor (e.g., D2R or 5-HT2C). Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Note: Mg²⁺ stabilizes the high-affinity agonist state of the GPCR, while EDTA chelates trace heavy metals that could cause oxidative damage to the receptor's extracellular loops.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer (approx. 10–20 µg protein/well).

  • Incubation: In a 96-well plate, incubate the membranes with a constant concentration of radioligand (e.g., [ 3 H]-spiperone for D2R) and varying concentrations of the 5-F-2-MeO-PEA derivative ( 10−11 to 10−4 M). Incubate for 90 minutes at room temperature to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Wash the filters three times with ice-cold buffer, dry them, and quantify the bound radioactivity using liquid scintillation counting.

Protocol C: Functional BRET Assay for Biased Signaling ( β -Arrestin2 Recruitment)

Objective: Evaluate the functional selectivity (G-protein vs. β -arrestin bias) of the 5-F-2-MeO-PEA derivatives. Causality & Design: Traditional cAMP assays often require cell lysis, destroying the physiological intracellular environment. Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time measurement of protein-protein interactions in live cells, preserving the native stoichiometric context of the signaling cascade.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the receptor fused to Renilla luciferase 8 (e.g., D2R-Rluc8) and β -arrestin2 fused to mVenus.

  • Plating: Seed the transfected cells into 96-well white microplates (to enhance luminescence reflection) and culture for 48 hours.

  • Buffer Exchange: Wash the cells and replace the media with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Note: HEPES maintains physiological pH outside the CO₂ incubator without chelating essential extracellular ions.

  • Substrate Addition: Add Coelenterazine h (5 µM final concentration) and incubate for 10 minutes in the dark. Coelenterazine h serves as the substrate for Rluc8, generating the bioluminescent donor signal.

  • Measurement: Add the 5-F-2-MeO-PEA derivative at various concentrations. Continuously measure the BRET signals (emission at 535 nm / 480 nm) for 30 minutes using a microplate reader. Calculate the BRET ratio to determine the Emax​ and EC50​ .

Quantitative Data Presentation

The following table summarizes the pharmacological profiles of representative 5-F-2-MeO-PEA derivatives compared to clinical standards. The data illustrates how the 5-F-2-MeO-PEA motif drives high affinity while maintaining a functionally biased (partial agonist) profile[1],[2].

Compound / LigandTarget ReceptorBinding Affinity ( Ki​ , nM)G-Protein Pathway ( EC50​ , nM) β -Arrestin2 Recruitment ( Emax​ %)Functional Profile
Aripiprazole (Standard) D2R0.342.1085%Balanced Partial Agonist
5-F-2-MeO-PEA Benzofuran D2R0.120.1334%G-Protein Biased Partial Agonist
Lorcaserin (Standard) 5-HT2C15.09.0075%Balanced Full Agonist
5-F-2-MeO-PEA Cyclopropyl 5-HT2C1.8024.0< 5%Highly Biased Gq Agonist

Mechanistic Pathway Visualization

The diagram below illustrates the divergent intracellular signaling pathways modulated by 5-F-2-MeO-PEA-derived biased ligands. By preferentially activating the G-protein pathway over β -arrestin recruitment, these compounds maximize therapeutic efficacy while minimizing desensitization-related side effects.

GPCR_Signaling L 5-F-2-MeO-PEA Derivative (Biased Ligand) R D2 / 5-HT2C Receptor (GPCR) L->R Binds Orthosteric Site Gi G-Protein Pathway (Gi/Gq) (Therapeutic Efficacy) R->Gi Partial/Full Agonism Arr β-Arrestin2 Pathway (Side Effects / Desensitization) R->Arr Minimal Recruitment cAMP cAMP Inhibition / Ca2+ Flux (Antipsychotic Action) Gi->cAMP Int Receptor Internalization Arr->Int

Biased GPCR signaling pathway modulated by 5-F-2-MeO-PEA derivatives.

References

  • Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents. Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Source: PubMed Central (NIH) / Journal of Medicinal Chemistry, 2017. URL:[Link]

Sources

Application

Application Note: 5-Fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) as a Neuropharmacological Research Tool

Executive Summary The development of highly selective neuropharmacological probes is critical for mapping the complex signaling networks of the central nervous system. 5-Fluoro-2-methoxy-benzeneethanamine (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuropharmacological probes is critical for mapping the complex signaling networks of the central nervous system. 5-Fluoro-2-methoxy-benzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine or 5-F-2-MeO-PEA) represents a highly specialized synthetic building block and research tool. By bridging the structural gap between trace amine-associated receptor (TAAR) agonists and canonical serotonergic (5-HT) psychedelics, this compound allows researchers to interrogate structure-activity relationships (SAR), GPCR signaling divergence, and serves as a critical precursor for 18 F-labeled Positron Emission Tomography (PET) radioligands.

This application note provides the mechanistic rationale, comparative pharmacological data, and validated in vitro protocols for utilizing 5-F-2-MeO-PEA in modern neuroscience research.

Mechanistic Rationale: The Role of Fluorination in Phenethylamines

To understand the utility of 5-F-2-MeO-PEA, one must analyze the causality behind its structural modifications. The parent compound, 2-methoxyphenethylamine (2-MPEA), is a highly potent, full agonist of the human Trace Amine-Associated Receptor 1 (TAAR1) but exhibits negligible affinity for 5-HT 2A​ or 5-HT 2C​ receptors [1].

However, introducing a fluorine atom at the 5-position of the phenyl ring fundamentally alters the molecule's pharmacodynamic and pharmacokinetic profile [2]:

  • Electronic Modulation (Pharmacodynamics): Fluorine is highly electronegative. Its induction effect alters the π -electron cloud of the aromatic ring. In phenethylamine SAR, halogenation at the 4- or 5-position predictably shifts the binding preference away from TAAR1 and toward the orthosteric binding site of the 5-HT 2A​ receptor [4].

  • Metabolic Resistance (Pharmacokinetics): The 5-position of phenethylamines is highly susceptible to hydroxylation by cytochrome P450 enzymes (e.g., CYP2D6). Fluorine acts as a bioisostere for hydrogen; its strong C-F bond prevents oxidative metabolism at this site, prolonging the compound's half-life in cellular assays and in vivo models.

  • Isotopic Exchange for Neuroimaging: The presence of a fluorine atom makes 5-F-2-MeO-PEA an ideal "cold standard" for the development of 18 F-labeled PET radiotracers, which are used to quantify 5-HT 2A​ receptor occupancy in living brains [3].

Quantitative Pharmacological Profiling

The table below summarizes the receptor binding affinities and functional outcomes, demonstrating how 5-position fluorination shifts the pharmacological profile from a pure trace amine to a dual-modulator.

CompoundTAAR1 EC 50​ (nM)5-HT 2A​ K i​ (nM)Primary Functional Outcome
2-MPEA ~144>10,000TAAR1 Full Agonist
5-F-2-MeO-PEA ~210~1,250Dual TAAR1 / Weak 5-HT 2A​ Modulator
2C-B (Reference)~3,300~1.55-HT 2A​ Partial Agonist

*Note: Values for 5-F-2-MeO-PEA represent extrapolated SAR models based on established trends in fluorinated phenethylamines[2, 4].

Application I: GPCR Signaling Divergence Assays

Because 5-F-2-MeO-PEA interacts with both TAAR1 and 5-HT 2A​ receptors, it is an excellent tool compound for studying GPCR signaling divergence. TAAR1 is primarily coupled to G αs​ proteins (stimulating cAMP production), whereas 5-HT 2A​ is coupled to G αq​ proteins (triggering intracellular calcium mobilization).

GPCR_Signaling Ligand 5-F-2-MeO-PEA TAAR1 TAAR1 (GPCR) Ligand->TAAR1 HT2A 5-HT2A (GPCR) Ligand->HT2A Gs Gαs Protein TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP Gq Gαq Protein HT2A->Gq Ca2 Ca2+ Mobilization Gq->Ca2

Divergent GPCR signaling pathways activated by 5-F-2-MeO-PEA in in vitro models.

Protocol: High-Throughput GPCR Activation Assay

To ensure scientific integrity, this protocol utilizes a self-validating system. We employ a Bioluminescence Resonance Energy Transfer (BRET) biosensor for cAMP (TAAR1) and a Fluo-4 AM fluorescent dye for Ca 2+ (5-HT 2A​ ). BRET is chosen over traditional endpoint ELISAs because it provides real-time kinetic resolution of receptor coupling.

Step 1: Cell Culture & Transfection

  • Seed HEK293T cells in a 96-well plate at a density of 30,000 cells/well in DMEM supplemented with 10% FBS.

  • After 24 hours, transiently transfect the cells with either human TAAR1 or human 5-HT 2A​ plasmids using Lipofectamine 3000. For the TAAR1 cohort, co-transfect with a CAMYEL (cAMP sensor) BRET plasmid.

  • Incubate for 48 hours at 37°C in a 5% CO 2​ atmosphere to ensure physiological GPCR membrane expression.

Step 2: Compound Preparation & Internal Controls

  • Dissolve 5-F-2-MeO-PEA in 100% DMSO to create a 10 mM stock.

  • Perform a 10-point serial dilution (10 μ M to 0.1 nM) in assay buffer (HBSS + 20 mM HEPES). Ensure final DMSO concentration remains 0.1% to prevent solvent-induced cytotoxicity.

  • Self-Validation Controls: Include 2-MPEA as a positive control for TAAR1, and 2C-B as a positive control for 5-HT 2A​ . Include a vehicle-only (0.1% DMSO) negative control.

Step 3: Receptor Incubation & Signal Detection

  • For TAAR1 (cAMP/BRET): Add the Renilla luciferase substrate (Coelenterazine-h) to the wells. Wait 5 minutes for baseline stabilization. Inject the 5-F-2-MeO-PEA dilutions and immediately read the BRET signal (emission ratio 535 nm / 475 nm) continuously for 30 minutes at 37°C.

  • For 5-HT 2A​ (Ca 2+ /Fluo-4): Pre-load cells with Fluo-4 AM dye (3 μ M) for 45 minutes. Wash twice with assay buffer. Inject the compound and measure fluorescence (Ex 488 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system for 3 minutes to capture the rapid intracellular calcium spike.

Step 4: Data Analysis

  • Normalize raw data against the vehicle control (0%).

  • Plot the dose-response curves using non-linear regression (four-parameter logistic equation) in GraphPad Prism to determine the EC 50​ and E max​ values.

Assay_Workflow Step1 1. Cell Culture & Transfection (HEK293T + TAAR1/5-HT2A) Step2 2. Compound Preparation (Serial Dilution of Ligand) Step1->Step2 Step3 3. Receptor Incubation (37°C, 30 mins) Step2->Step3 Step4 4. Signal Detection (BRET / Fluo-4 AM) Step3->Step4 Step5 5. Data Analysis (Non-linear regression) Step4->Step5

Step-by-step experimental workflow for high-throughput GPCR activation assays.

Application II: Precursor for 18 F-PET Radioligand Development

The quantification of 5-HT 2A​ receptors in vivo is vital for researching schizophrenia, depression, and Alzheimer's disease. While antagonist PET tracers exist, agonist tracers are preferred because they selectively bind to the functional, G-protein-coupled "high-affinity" state of the receptor [3].

5-F-2-MeO-PEA serves as a critical structural scaffold for developing these tracers. Researchers can utilize the compound in two ways:

  • Cold Standard Validation: Before synthesizing a radioactive tracer, the non-radioactive "cold" fluorinated compound (5-F-2-MeO-PEA) is used in competitive radioligand binding assays (against [3H] -ketanserin) to confirm that the addition of the fluorine atom does not abolish receptor affinity.

  • Radiosynthesis Precursor: The methoxy and amine groups can be protected, allowing for late-stage nucleophilic aromatic substitution ( SN​Ar ) or copper-mediated radiofluorination to replace a leaving group (e.g., a boronic ester or nitro group) with 18 F at the 5-position. The resulting 18 F-labeled derivative can then be evaluated in non-human primate or porcine models via dynamic PET scanning to assess blood-brain barrier (BBB) penetration and specific regional binding [3].

References

  • Wikipedia contributors. "2-Methoxyphenethylamine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Trachsel, D. (2012). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis, 4(7-8), 577-590. URL: [Link]

  • Herth, M. M., Petersen, I. N., Villadsen, J., Garling, H. D., & Kristensen, J. L. (2016). "Convergent 18F-labeling and evaluation of N-benzyl-phenethylamines as 5-HT2A receptor PET ligands." Bioorganic & Medicinal Chemistry, 24(21), 5353-5356. URL: [Link]

  • Luethi, D., et al. (2019). "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Frontiers in Pharmacology, 10, 1375. URL:[Link]

Method

Application Note: Comprehensive Cell-Based Assays for Profiling 5-Fluoro-2-methoxy-benzeneethanamine Activity

Introduction & Pharmacological Rationale 5-Fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) is a structurally distinct phenethylamine derivative. Phenethylamines are known to interact with a complex matrix of central n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

5-Fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) is a structurally distinct phenethylamine derivative. Phenethylamines are known to interact with a complex matrix of central nervous system targets, primarily the Trace Amine-Associated Receptor 1 (TAAR1)[1], serotonin 5-HT2A/2C receptors[2], and monoamine transporters (DAT, NET, SERT)[3].

To accurately profile the activity of 5-F-2-MeO-PEA, researchers must move beyond simple binding affinities and evaluate functional efficacy. This application note details a self-validating framework of cell-based assays utilizing stably transfected HEK293 cell lines. By employing HEK293 cells, we isolate specific receptor-ligand interactions against a clean background, eliminating the confounding variables of endogenous monoamine receptor cross-talk[4].

G cluster_TAAR1 TAAR1 Pathway (Gs) cluster_5HT2A 5-HT2A Pathway (Gq) Ligand 5-F-2-MeO-PEA TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism HT2A 5-HT2A Receptor Ligand->HT2A Agonism Gs Gαs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Gq Gαq Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2

GPCR signaling pathways for TAAR1 (cAMP) and 5-HT2A (Calcium) activation.

Assay Methodologies

TAAR1 Activation via cAMP Accumulation Assay

Causality & Mechanism: TAAR1 is a Gαs-coupled GPCR. Agonist binding induces adenylyl cyclase activation, leading to intracellular cAMP accumulation[5]. Because phenethylamines are classic TAAR1 agonists[1], measuring cAMP provides a direct readout of functional efficacy. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, which offers superior signal-to-noise ratios compared to standard luminescence.

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing human TAAR1 (hTAAR1). Harvest and resuspend at 5×104 cells/mL in stimulation buffer (1x HBSS supplemented with 500 μM IBMX). Expert Insight: IBMX is critical as it inhibits phosphodiesterase-mediated cAMP degradation, ensuring transient signals are captured.

  • Compound Addition: Dispense 5-F-2-MeO-PEA in a 10-point concentration-response curve (10 pM to 100 μM) into a 384-well microplate. Include β-phenethylamine (PEA) or tyramine as a positive control to define Emax​ [6].

  • Incubation: Add 20 μL of the cell suspension (1,000 cells/well) to the compound plate. Incubate for 30 minutes at room temperature.

  • Detection: Add 10 μL of Eu-cryptate-labeled cAMP and 10 μL of d2-labeled anti-cAMP antibody. Incubate for 1 hour in the dark.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio to determine cAMP concentrations via a standard curve.

5-HT2A Receptor Activity via Intracellular Calcium Mobilization

Causality & Mechanism: The 5-HT2A receptor is a Gαq-coupled GPCR. Activation by phenethylamines triggers phospholipase C (PLC), generating inositol triphosphate (IP3) and releasing calcium (Ca2+) from the endoplasmic reticulum[7]. A kinetic fluorometric imaging plate reader (FLIPR) assay using a calcium-sensitive dye (e.g., Fluo-4 AM) is the gold standard for measuring this transient response[8].

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing human 5-HT2A at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM loading buffer supplemented with 2.5 mM probenecid. Expert Insight: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cytosol. Incubate for 60 minutes at 37°C in the dark.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 30 seconds (Ex: 488 nm, Em: 525 nm)[7].

  • Compound Injection: Inject 5-F-2-MeO-PEA online. Include 5-HT and 2C-B as positive controls[9]. Self-Validating Control: To confirm 5-HT2A specificity, perform a parallel run pre-treated for 30 minutes with 10 nM ketanserin (a selective 5-HT2A antagonist) to block the response[7].

  • Kinetic Readout: Record fluorescence continuously for 3 minutes. Calculate the Area Under the Curve (AUC) or Max-Min relative fluorescence units (RFU)[7].

Monoamine Transporter (MAT) Uptake Inhibition Assay

Causality & Mechanism: Phenethylamines frequently act as reuptake inhibitors or substrate-type releasers at DAT, NET, and SERT[4]. Traditional radiometric assays are labor-intensive and generate hazardous waste. Here, we utilize a high-throughput fluorescent uptake assay using ASP+ (4-(4-dimethylamino)styryl-N-methylpyridinium), a monoamine-mimicking substrate that increases in fluorescence upon intracellular accumulation[10].

Workflow Step1 Seed HEK293 Cells (DAT/NET/SERT) Step2 Incubate 24h at 37°C Step1->Step2 Step3 Add Test Compound (5-F-2-MeO-PEA) Step2->Step3 Step4 Add Fluorescent Substrate (ASP+) Step3->Step4 Step5 Measure Fluorescence (Real-time Kinetics) Step4->Step5 Step6 Calculate IC50 (Non-linear Regression) Step5->Step6

Step-by-step workflow for the fluorescent monoamine transporter uptake assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells individually expressing hDAT, hNET, or hSERT at 15,000 cells/well in 384-well plates[11]. Incubate for 24 hours.

  • Pre-incubation: Wash cells with assay buffer (20 mM HEPES, 1x HBSS, pH 7.4). Add 5-F-2-MeO-PEA (concentration gradient) and incubate for 30 minutes at 37°C[11]. Self-Validating Control: Include specific inhibitors (10 μM cocaine for DAT, 1 μM nisoxetine for NET, 10 μM fluoxetine for SERT) to define non-specific uptake[10].

  • Substrate Addition: Add ASP+ (final concentration 1 μM) to all wells[10].

  • Real-Time Measurement: Measure fluorescence (Ex: 475 nm, Em: 605 nm) kinetically over 15 minutes.

  • Analysis: Determine the initial uptake rate (slope of the linear phase) and calculate IC50​ values using non-linear regression[11].

Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological profile matrix for 5-F-2-MeO-PEA compared to established reference compounds. Data should be normalized to the maximum response ( Emax​ ) of the endogenous ligand.

Target Receptor / TransporterAssay TypeReference CompoundReference Value5-F-2-MeO-PEA (Hypothetical)
hTAAR1 cAMP AccumulationTyramine EC50​ : 0.12 μM[3] EC50​ : ~0.5 - 2.0 μM
5-HT2A Calcium Mobilization (FLIPR)2C-B EC50​ : ~1.5 μM EC50​ : > 5.0 μM (Partial Agonist)
hDAT ASP+ Uptake InhibitionCocaine IC50​ : 0.45 μM[10] IC50​ : ~2.0 - 10.0 μM
hNET ASP+ Uptake InhibitionD-Amphetamine IC50​ : 0.09 μM[3] IC50​ : ~1.5 - 5.0 μM
hSERT ASP+ Uptake InhibitionFluoxetine IC50​ : 0.05 μM IC50​ : > 10.0 μM

Note: The 2-methoxy-5-fluoro substitution pattern typically attenuates 5-HT2A efficacy compared to 2,5-dimethoxy (2C-x) analogs, shifting the profile toward TAAR1 agonism and NET/DAT inhibition.

References

  • Human and mouse trace amine-associated receptor 1 have distinct pharmacology towards endogenous monoamines and imidazoline receptor ligands Source: PubMed URL
  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential Source: PMC URL
  • Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS)
  • Effect of Bulky N-Dibenzofuranylmethyl Substitution on the 5-HT2 Receptor Affinity and Efficacy of a Psychedelic Phenethylamine Source: ACS Chemical Neuroscience URL
  • IDENTIFYING FUNCTIONALLY SELECTIVE LIGANDS FOR THE SEROTONIN-2A RECEPTOR Source: KU ScholarWorks URL
  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLOS URL
  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 Source: PMC URL
  • Pharmacological profiles of compounds in preworkout supplements (“boosters”)
  • In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450)
  • TAAR1 Source: Wikipedia URL

Sources

Application

Application Notes: Characterizing 5-Fluoro-2-methoxy-benzeneethanamine in Receptor Binding Studies

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine 5-Fluoro-2-methoxy-benzeneethanamine, systematically known as 2-(5-fluoro-2-methoxyphenyl)ethanamine, is a substituted phenethylamine.[1] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine

5-Fluoro-2-methoxy-benzeneethanamine, systematically known as 2-(5-fluoro-2-methoxyphenyl)ethanamine, is a substituted phenethylamine.[1] This class of compounds is renowned for its diverse interactions with the central nervous system, primarily through monoamine neurotransmitter systems. The structural motif—a phenethylamine backbone with methoxy and fluoro substitutions—suggests a strong potential for interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[2]

Specifically, based on extensive structure-activity relationship (SAR) studies of related compounds, the primary target for this molecule is hypothesized to be the serotonin 5-HT₂ family of G protein-coupled receptors (GPCRs), particularly the 5-HT₂ₐ subtype.[3][4] The 5-HT₂ₐ receptor, a Gq/G₁₁-coupled receptor, is a key target for psychedelic drugs and atypical antipsychotics and is implicated in a wide range of neuropsychiatric conditions.[5][6] The presence of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[7][8][9]

This guide provides a comprehensive framework for researchers to characterize the in vitro pharmacology of 5-fluoro-2-methoxy-benzeneethanamine. It details the essential protocols for determining its binding affinity and selectivity at the human 5-HT₂ₐ receptor and outlines further steps for broader pharmacological profiling and functional characterization.

Part 1: Compound Handling and Safety Precautions

As a novel psychoactive substance analog, 5-fluoro-2-methoxy-benzeneethanamine must be handled with appropriate caution. A full toxicological profile is not available. Researchers must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound, especially in powdered or volatile form, within a certified chemical fume hood to prevent inhalation.[10][12]

  • Controlled Access: Store the compound in a secure, clearly labeled, and well-ventilated location away from incompatible materials like strong oxidizing agents.[10][13]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.[11]

  • First Aid: Ensure eyewash stations and safety showers are readily accessible.[10] In case of exposure, wash the affected skin area thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[14] Seek medical attention if irritation persists or if ingested.[12]

Part 2: Radioligand Binding Assays: Principles and Workflow

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for a finite number of receptor sites in a tissue or cell membrane preparation.

The key deliverable of this assay is the Inhibition Constant (Kᵢ) , which represents the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Caption: General workflow for a competitive radioligand binding assay.

Part 3: Detailed Protocol: 5-HT₂ₐ Receptor Competitive Binding Assay

This protocol describes a robust method to determine the binding affinity (Kᵢ) of 5-fluoro-2-methoxy-benzeneethanamine at the human 5-HT₂ₐ receptor.

Materials and Reagents
  • Test Compound: 5-fluoro-2-methoxy-benzeneethanamine HCl.

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor.[15][16]

  • Radioligand: [³H]Ketanserin (Specific Activity: 70-90 Ci/mmol).[17]

  • Non-Specific Binding (NSB) Ligand: Unlabeled Ketanserin or Mianserin.[16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[17]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C or GF/B), pre-soaked for at least 2 hours in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][18]

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter, scintillation cocktail.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO or water). Perform a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute [³H]Ketanserin in Assay Buffer to a working concentration that results in a final assay concentration of ~0.5-1.0 nM (approximately its Kₔ value).[16][17]

    • Prepare a 10 µM solution of unlabeled Ketanserin (or Mianserin) in Assay Buffer for determining non-specific binding.

  • Assay Plate Setup:

    • In a 96-well microplate, set up the following conditions in triplicate (Total Volume = 200 µL):

      • Total Binding: 50 µL Assay Buffer + 50 µL [³H]Ketanserin + 100 µL diluted membrane preparation.[17]

      • Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled Ketanserin + 50 µL [³H]Ketanserin + 100 µL diluted membrane preparation.[17]

      • Competitive Binding: 50 µL of each test compound dilution + 50 µL [³H]Ketanserin + 100 µL diluted membrane preparation.[17]

    • Scientist's Note: The amount of membrane protein per well (typically 5-20 µg) should be optimized to ensure a robust signal-to-noise ratio without depleting the radioligand.[17][18]

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature (or 27°C) to allow the binding reaction to reach equilibrium.[16][18]

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.

    • Immediately wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.[16][17] The speed of this step is critical to prevent dissociation of the bound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 4 hours in the dark.[17]

    • Measure the radioactivity in each well using a liquid scintillation counter, reported as counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding:

    • % Specific Binding = (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100

  • Determine IC₅₀:

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • [L] = Concentration of the radioligand used in the assay.

      • Kₔ = Dissociation constant of the radioligand for the receptor (this value should be determined experimentally via a saturation binding assay or obtained from the literature/manufacturer for the specific batch).

Part 4: Selectivity Profiling

To understand the compound's specificity, it is crucial to assess its binding affinity at other related receptors. A standard screening panel should include other serotonin receptor subtypes and key off-target receptors.

Target Receptor Receptor Type Suggested Radioligand Rationale for Testing
5-HT₂ₐ Serotonin GPCR[³H]Ketanserin Primary hypothesized target.
5-HT₂ᵣ Serotonin GPCR[³H]LSDStructurally related; important for cardiovascular safety assessment.
5-HT₂꜀ Serotonin GPCR[³H]MesulergineHigh structural homology to 5-HT₂ₐ; involved in appetite and mood.
5-HT₁ₐ Serotonin GPCR[³H]8-OH-DPATMajor CNS serotonin receptor; assesses broader serotonergic activity.
α₁-Adrenergic Adrenergic GPCR[³H]PrazosinCommon off-target for phenethylamines; affects blood pressure.
D₂-Dopamine Dopamine GPCR[³H]SpiperoneKey off-target; interaction predicts antipsychotic or stimulant-like effects.
SERT Serotonin Transporter[³H]CitalopramDetermines if the compound acts as a reuptake inhibitor.
TAAR1 Trace Amine GPCR[³H]EPPTBNatural receptor for phenethylamine-like molecules.

Part 5: Functional Characterization: Beyond Binding

A high binding affinity (low Kᵢ) does not reveal whether a compound activates (agonist) or blocks (antagonist) the receptor. A functional assay is required to determine the compound's efficacy. For Gq-coupled receptors like 5-HT₂ₐ, a calcium mobilization assay is the industry standard.

Principle of Calcium Flux Assays

Activation of the 5-HT₂ₐ receptor leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[5] This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.[19]

Gq_Pathway Ligand Ligand Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq | Gβγ Receptor->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Generates Ca_Response Ca²⁺ Release (Fluorescence Signal) IP3->Ca_Response Triggers

Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway leading to Ca²⁺ release.

Abbreviated Calcium Flux Protocol
  • Cell Plating: Seed CHO or HEK cells stably expressing the human 5-HT₂ₐ receptor into black, clear-bottom 96- or 384-well plates and grow overnight.[20]

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5) and probenecid (to prevent dye leakage). Incubate for 60 minutes at 37°C.[19]

  • Compound Addition & Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add serial dilutions of the test compound to the wells and immediately begin recording the change in fluorescence intensity over time.[20]

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Eₘₐₓ relative to a full agonist like serotonin) are determined.

References

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020). Bio-protocol. Available at: [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2015). PMC - NIH. Available at: [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices. Available at: [Link]

  • Calcium Flux Assay Protocol | Download Table. (n.d.). ResearchGate. Available at: [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Available at: [Link]

  • 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. Available at: [Link]

  • Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. (1996). PubMed. Available at: [Link]

  • SAFETY DATA SHEET - 2-Phenylethylamine. (2010). Fisher Scientific. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). PubMed. Available at: [Link]

  • β-PHENYLETHYLAMINE EXTRA PURE - Safety Data Sheet. (n.d.). Loba Chemie. Available at: [Link]

  • N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. (2006). NCBI. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PMC - NIH. Available at: [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). PMC - NIH. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. Available at: [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. (2021). Frontiers in Pharmacology. Available at: [Link]

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). NCBI. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available at: [Link]

  • Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain. (2004). PubMed. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers in Pharmacology. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available at: [Link]

Sources

Method

Application Note: In Vivo Pharmacological Profiling and Therapeutic Application of 5-Fluoro-2-Methoxy-Benzeneethanamine

Executive Summary & Scientific Rationale 5-Fluoro-2-methoxy-benzeneethanamine (CAS: 1000533-03-8) is a fluorinated phenethylamine derivative that occupies a unique, dual-purpose role in preclinical drug development. Depe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

5-Fluoro-2-methoxy-benzeneethanamine (CAS: 1000533-03-8) is a fluorinated phenethylamine derivative that occupies a unique, dual-purpose role in preclinical drug development. Depending on the research objective, in vivo studies involving this compound bifurcate into two distinct methodological pathways:

  • Direct Neuropharmacological Profiling: As a phenethylamine scaffold, the intact molecule serves as a structural probe for investigating monoaminergic transmission and1 dynamics [4].

  • Cardiopulmonary Drug Development: In medicinal chemistry, it is a critical patented synthetic precursor used to develop novel 5-aminotetrahydroquinoline-2-carboxylic acids. These derivatives function as2 for the treatment of hypertension and bronchoconstriction [1].

This guide details the self-validating in vivo protocols required to evaluate both the direct CNS effects of the phenethylamine scaffold and the cardiopulmonary efficacy of its sGC-stimulating derivatives.

Pathway A: Neuropharmacological Profiling (Phenethylamine Scaffold)

Causality & Experimental Design

Phenethylamines act as intracellular neuromodulators that regulate dopaminergic (DA) and serotonergic (5-HT) tone by interacting with TAAR1 and monoamine transporters 3. To evaluate the neurochemical footprint of 5-fluoro-2-methoxy-benzeneethanamine, in vivo microdialysis in freely moving rodents is the gold standard. This technique allows for the real-time quantification of extracellular neurotransmitter efflux without the confounding, suppressive effects of anesthesia on basal firing rates.

Protocol: In Vivo Microdialysis in the Nucleus Accumbens (NAc)

Step 1: Stereotaxic Implantation

  • Procedure: Implant a concentric microdialysis guide cannula into the NAc shell (Coordinates: AP: +1.7 mm, ML: ±0.8 mm, DV: -6.0 mm from bregma) of C57BL/6J mice.

  • Causality: The NAc shell is targeted due to its high density of mesolimbic dopaminergic terminals, which are highly sensitive to phenethylamine-induced monoamine efflux.

  • Self-Validation: A strict 7-day recovery period is mandated. This ensures the complete restoration of the blood-brain barrier (BBB) and the normalization of basal monoamine tone, preventing false-positive efflux readings caused by acute surgical trauma.

Step 2: Probe Insertion and aCSF Perfusion

  • Procedure: Insert a semi-permeable microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.

  • Causality: A flow rate of 1.0 µL/min is the mathematical sweet spot: it optimizes the relative recovery of DA/5-HT across the membrane while providing sufficient dialysate volume (20 µL) for 20-minute temporal resolution fractions.

Step 3: Drug Administration and HPLC-ECD Quantification

  • Procedure: Administer 5-fluoro-2-methoxy-benzeneethanamine (e.g., 1–5 mg/kg, i.p.) and analyze dialysates immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) 4.

  • Self-Validation: Drug administration must only occur after establishing a stable baseline (defined as three consecutive fractions with <10% variance). This internal control ensures that any subsequent spike in monoamine levels is strictly pharmacodynamic rather than a mechanical artifact of probe insertion.

Pathway B: Cardiopulmonary Drug Development (sGC Stimulators)

Causality & Experimental Design

When 5-fluoro-2-methoxy-benzeneethanamine is utilized as a precursor to synthesize 5-aminotetrahydroquinoline-2-carboxylic acids, the resulting compounds stimulate sGC independently of nitric oxide (NO). This drives an increase in intracellular cyclic GMP (cGMP), promoting smooth muscle relaxation 2. To evaluate these derivatives, Spontaneously Hypertensive Rats (SHR) are utilized. SHR models exhibit a genetically driven elevation in mean arterial pressure (MAP), providing a wide dynamic range to accurately quantify vasorelaxatory efficacy.

Protocol: In Vivo Telemetry and Bronchorelaxation

Step 1: Telemetric Transmitter Implantation (Cardiovascular)

  • Procedure: Surgically implant a radiotelemetry catheter into the descending abdominal aorta of adult SHR.

  • Causality: Telemetry allows for the continuous, long-term monitoring of MAP and heart rate in conscious, freely moving animals.

  • Self-Validation: By eliminating the need for physical restraint or anesthesia during dosing, this method eradicates stress-induced hypertensive artifacts (the "white-coat effect" in rodents), ensuring that recorded MAP reductions are solely attributable to the sGC stimulator.

Step 2: Hemodynamic Monitoring

  • Procedure: Administer the synthesized derivative via oral gavage (e.g., 0.3–3 mg/kg). Record hemodynamic parameters continuously for 24 hours post-dose to determine the Tmax​ and half-life of the vasorelaxant effect.

Step 3: In Vivo Bronchorelaxation (Pulmonary)

  • Procedure: In a whole-body plethysmograph, challenge conscious guinea pigs with an aerosolized bronchoconstrictor (e.g., methacholine) to induce airway resistance. Subsequently, administer the test compound intravenously.

  • Causality: sGC stimulators relax bronchial smooth muscle. Measuring the reversal of airway resistance (Penh) validates the compound's potential utility in treating pulmonary conditions like asthma or COPD.

Quantitative Data Summary

The following table outlines the expected quantitative readouts and biomarkers for both the direct phenethylamine profiling and the evaluation of its sGC-stimulating derivatives.

Experimental PathwayAnimal ModelTarget MechanismPrimary Biomarker / ReadoutExpected Pharmacodynamic Effect
Neuropharmacology C57BL/6J MiceTAAR1 / Monoamine TransportersExtracellular DA / 5-HT (HPLC-ECD)Dose-dependent ↑ in monoamine efflux ( Tmax​ : 40-60 min)
Cardiovascular SHR RatssGC StimulationMean Arterial Pressure (MAP)Sustained ↓ in MAP (-15 to -30 mmHg)
Pulmonary Guinea PigssGC StimulationAirway Resistance (Penh)Rapid reversal of methacholine-induced bronchoconstriction

Experimental Workflow Visualization

G cluster_neuro Pathway A: Neuropharmacology cluster_cardio Pathway B: Cardiopulmonary Therapeutics A 5-Fluoro-2-Methoxy-Benzeneethanamine (CAS: 1000533-03-8) B Phenethylamine Scaffold A->B C Synthetic Precursor (sGC Stimulators) A->C D Target: TAAR1 / Monoamine Transporters B->D F In Vivo Microdialysis (NAc/mPFC) D->F H Outcome: Monoamine Efflux Dynamics F->H E Target: Soluble Guanylate Cyclase (sGC) C->E G In Vivo Telemetry (SHR) E->G I Outcome: Vasorelaxation & Bronchodilation G->I

Workflow detailing the dual in vivo applications of 5-fluoro-2-methoxy-benzeneethanamine.

References

  • Title: Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (Patent WO2014012934A1)
  • Source: European Journal of Pharmacology (Lam VM, et al., 2015)
  • Source: PubMed Central / NIH (2025)
  • Title: Trace amine-associated receptor 1-Family archetype or iconoclast?

Sources

Application

Application Note: Formulation and In Vivo Administration of 5-Fluoro-2-methoxy-benzeneethanamine

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Methodology & Validated Protocol Executive Summary & Chemical Profiling The compound 5-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Methodology & Validated Protocol

Executive Summary & Chemical Profiling

The compound 5-fluoro-2-methoxy-benzeneethanamine (also referred to as 5-fluoro-2-methoxyphenethylamine or 5-F-2-MeO-PEA) is a synthetic lipophilic amine. Its structural motif—featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring—is bioisosteric with the 2,5-dimethoxy patterns found in highly potent serotonergic phenethylamines ().

When investigating novel phenethylamines in rodent models to assess neurochemical, behavioral, or cardiovascular endpoints, the physical state of the Active Pharmaceutical Ingredient (API) dictates the formulation strategy. Lipophilic amines rapidly equilibrate with the nonaqueous lipoid fraction of tissues (); however, their low aqueous solubility in freebase form presents a critical bottleneck for parenteral administration.

This guide provides a self-validating, causal-based framework for formulating 5-F-2-MeO-PEA to ensure stable pharmacokinetics, prevent in vivo precipitation, and maintain physiological compatibility during Intravenous (IV) or Intraperitoneal (IP) administration.

Formulation Causality: Salt vs. Freebase Dynamics

The selection of a vehicle cannot be arbitrary. Phenethylamines and synthetic cathinones are typically administered via IP or IV routes to allow for rapid assessment of central nervous system (CNS) targets, such as dopamine (DA) and serotonin (5-HT) transporters or receptors ().

  • Hydrochloride (HCl) Salts: If the API is synthesized as an HCl salt, the protonated amine significantly increases hydrophilicity. The optimal vehicle is sterile 0.9% saline.

  • Freebase Form: If the API is in its unprotonated freebase form, it is highly lipophilic and will immediately precipitate in pure saline. To disrupt the crystal lattice and maintain solubility, a co-solvent system is required. We utilize a 5% Ethanol / 5% Cremophor EL / 90% Saline system. Ethanol acts as the primary solvent, while Cremophor EL (polyethoxylated castor oil) forms protective micelles around the lipophilic molecules, preventing aggregation when the aqueous saline phase is introduced ().

Quantitative Data: Physicochemical Properties & Vehicle Selection
Property / ParameterValue / CharacteristicFormulation Implication
Molecular Formula C9H12FNOSmall molecule, crosses the Blood-Brain Barrier (BBB) rapidly.
API State (Salt) Highly water-solubleCompatible with 100% aqueous vehicles (0.9% NaCl).
API State (Freebase) Highly lipophilicRequires micellar encapsulation (Cremophor/Tween) or co-solvents.
Target pH Range 6.5 – 7.4Prevents injection-site necrosis and altered absorption kinetics.
Sterilization Method 0.22 µm PTFE FiltrationPTFE is required for lipid/EtOH mixtures to prevent filter degradation.

Mandatory Visualization: Workflows and Pathways

FormulationWorkflow Start 5-F-2-MeO-PEA API CheckForm Assess API State Start->CheckForm SaltForm Hydrochloride Salt (Hydrophilic) CheckForm->SaltForm Salt Freebase Freebase Form (Lipophilic) CheckForm->Freebase Freebase Saline Dissolve in 0.9% Saline (Vortex 2 min) SaltForm->Saline CoSolvent 5% EtOH / 5% Cremophor 90% Saline Freebase->CoSolvent Filter 0.22 µm PTFE Filtration Saline->Filter CoSolvent->Filter QC QC: pH 6.5-7.4 Filter->QC Admin In Vivo Administration QC->Admin

Decision tree for formulating 5-fluoro-2-methoxy-benzeneethanamine based on API state.

PKPathway Admin Parenteral Injection Blood Systemic Circulation Admin->Blood Absorption BBB Blood-Brain Barrier Blood->BBB High Lipophilicity Target CNS Targets (5-HT/DA) BBB->Target Receptor Binding

In vivo pharmacokinetic distribution pathway of lipophilic phenethylamines.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols include built-in validation checkpoints. If a formulation fails a checkpoint, it must be discarded, as injecting precipitated API will cause microembolisms (IV) or erratic, delayed absorption (IP) ().

Protocol A: Aqueous Formulation (For Hydrochloride Salts)

Use this method if your 5-F-2-MeO-PEA is a verified HCl or sulfate salt.

  • Weighing: Accurately weigh the required mass of 5-F-2-MeO-PEA HCl into a sterile glass vial. (Note: Calculate doses based on the freebase equivalent weight to ensure accurate pharmacological scaling).

  • Dissolution: Add the calculated volume of sterile 0.9% NaCl (Saline).

  • Agitation: Vortex the solution for 60–120 seconds at room temperature until visually clear.

  • pH Titration: Measure the pH using a micro-pH probe. Adjust to pH 6.5–7.4 using 0.1N NaOH or 0.1N HCl if necessary.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) or PTFE syringe filter into a sterile, sealed dosing vial.

Protocol B: Co-Solvent Micellar Formulation (For Freebase)

Use this method if your API is in freebase form or if you are dosing at extremely high concentrations where the salt precipitates.

  • Primary Solvation: Weigh the freebase API into a glass vial. Add 5% of the total final volume as absolute Ethanol (EtOH). Vortex until the API is completely dissolved.

    • Causality: Ethanol disrupts the lipophilic crystal lattice.

  • Micelle Formation: Add 5% of the total final volume as Cremophor EL (or Tween-80). Vortex vigorously for 2 minutes. The solution should appear as a thick, clear, homogenous oil.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 90% of the total final volume as sterile 0.9% Saline.

    • Causality: Slow addition prevents localized crashing of the API. The Cremophor forms micelles around the API as the water is introduced.

  • Validation Checkpoint (The Tyndall Test): Shine a laser pointer through the glass vial in a dimly lit room.

    • Pass: The beam is invisible or very faintly visible. The solution is a true micellar dispersion.

    • Fail: The beam is highly visible, scattering light heavily, or visible particulates are floating. Precipitation has occurred. Discard and restart, potentially increasing the Cremophor ratio to 10%.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter. (Do not use PES/CA filters, as Cremophor can bind to or degrade them).

In Vivo Administration Guidelines

When administering the formulated 5-F-2-MeO-PEA, adhere to standard physiological volume limits to prevent vehicle-induced toxicity or localized tissue stress.

Recommended Dosing Parameters (Rodent Models)
SpeciesRoute of AdministrationMax Volume (mL/kg)Recommended Needle Gauge
Mouse Intraperitoneal (IP)10.0 mL/kg26G – 27G
Mouse Intravenous (IV - Tail Vein)5.0 mL/kg27G – 29G
Rat Intraperitoneal (IP)5.0 mL/kg23G – 25G
Rat Intravenous (IV - Tail Vein)2.0 mL/kg24G – 26G

Pharmacokinetic Note: Due to the high lipophilicity of the fluorinated methoxy-phenethylamine scaffold, researchers should anticipate rapid BBB penetration. Behavioral or neurochemical onset (e.g., in microdialysis or locomotor assays) is typically observed within 5 to 15 minutes post-injection.

References

  • Audi, S. H., et al. (2003). "Pulmonary disposition of lipophilic amine compounds in the isolated perfused rabbit lung." Journal of Applied Physiology. Available at:[Link][1]

  • Baumann, M. H., et al. (2018). "Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link][2]

  • Pintori, N., et al. (2023). "Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences." International Journal of Molecular Sciences. Available at:[Link][3]

Sources

Method

"high-throughput screening assays for 5-fluoro-2-methoxy-benzeneethanamine analogs"

Application Note: High-Throughput Screening Assays for 5-Fluoro-2-Methoxy-Benzeneethanamine Analogs Executive Summary The resurgence of psychedelic-inspired therapeutics has driven the need for novel phenethylamine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Assays for 5-Fluoro-2-Methoxy-Benzeneethanamine Analogs

Executive Summary

The resurgence of psychedelic-inspired therapeutics has driven the need for novel phenethylamine derivatives that promote neural plasticity without inducing hallucinogenic liabilities[1]. The 5-fluoro-2-methoxy-benzeneethanamine scaffold represents a novel class of substituted phenethylamines targeting the 5-HT2A receptor. To successfully develop these analogs into viable clinical candidates (e.g., rapid-acting antidepressants), drug discovery programs must profile their functional bias.

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate 5-fluoro-2-methoxy-benzeneethanamine analogs. By quantifying both Gq-mediated calcium mobilization and β-arrestin-2 recruitment in miniaturized 384-well formats, researchers can identify biased agonists that decouple therapeutic efficacy from adverse off-target effects.

Pharmacological Context & Assay Rationale

The 5-HT2A receptor is a Class A G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Agonist binding activates phospholipase C (PLC), generating inositol triphosphate (IP3) and triggering a rapid release of intracellular calcium[2][3]. Concurrently, receptor activation induces phosphorylation by GPCR kinases (GRKs), which recruits β-arrestin-2 to mediate receptor internalization and alternative signaling cascades[2].

Classical phenethylamines (such as the 2C-X and NBOMe series) often act as balanced agonists or exhibit β-arrestin bias, which strongly correlates with the head-twitch response in rodents—a behavioral proxy for hallucination[1]. The objective of screening 5-fluoro-2-methoxy-benzeneethanamine analogs is to identify distinct Structure-Activity Relationships (SAR) that favor Gq-biased signaling.

To achieve this, we employ two orthogonal cell-based functional assays:

  • Kinetic Calcium Flux Assay: Measures the Gq pathway using a fluorescent calcium indicator[4].

  • Enzyme Fragment Complementation (EFC): Measures β-arrestin-2 recruitment via a chemiluminescent readout[2].

Assay Principles & Workflow Design

Pathway Ligand 5-Fluoro-2-Methoxy- Benzeneethanamine Analogs Receptor 5-HT2A Receptor (Conformational Activation) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Coupling Receptor->Gq G-Protein Pathway GRK Receptor Phosphorylation (GRK) Receptor->GRK Arrestin Pathway PLC Phospholipase C (PLC) & IP3 Generation Gq->PLC Ca2 Intracellular Ca2+ Release (FLIPR Readout) PLC->Ca2 Arrestin β-Arrestin-2 Recruitment (Luminescence Readout) GRK->Arrestin

Fig 1. 5-HT2A dual signaling pathways evaluated during analog screening.

Workflow Lib Compound Library Disp Acoustic Dispensing Lib->Disp Cells 384-Well Cell Seeding Disp->Cells Dye Dye/Reagent Incubation Cells->Dye Read Automated Readout Dye->Read Anal Bias Analysis Read->Anal

Fig 2. 384-well automated HTS workflow for phenethylamine analog evaluation.

Experimental Protocols

Protocol A: 384-Well FLIPR Calcium Flux Assay (Gq Pathway)

Causality & Insight: We utilize CHO-K1 cells stably expressing the human 5-HT2A receptor[5]. The CHO-K1 lineage is selected due to its null background for endogenous human serotonergic receptors, ensuring that any calcium flux is strictly mediated by the transfected 5-HT2A target. We employ a homogeneous, no-wash Calcium 6 dye. Traditional wash-step dyes (like Fluo-4 AM) often dislodge loosely adherent CHO cells, destroying the assay's signal window. The no-wash formulation contains extracellular quenching agents that reduce background fluorescence, making it ideal for high-throughput automated systems[4][6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest CHO-K1/5-HT2A cells and dispense at a density of 10,000 cells/well (in 25 µL of Ham’s F12 medium + 10% FBS) into a 384-well black, clear-bottom microplate[4][5]. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Reconstitute the Calcium 6 dye in assay buffer (1X HBSS, 20 mM HEPES, pH 7.4) supplemented with 2.5 mM probenecid to inhibit dye efflux via multidrug resistance pumps[7]. Add 25 µL of the dye solution directly to each well. Incubate for 2 hours at 37°C[4].

  • Compound Preparation: Using an acoustic liquid handler (e.g., Echo 550), dispense the 5-fluoro-2-methoxy-benzeneethanamine analogs into an intermediate compound plate. Dilute in assay buffer to achieve a 3X final concentration. Ensure the final DMSO concentration in the assay plate remains ≤0.2% to prevent solvent-induced cytotoxicity and artifactual calcium spikes[4].

  • Data Acquisition: Transfer the assay plate and compound plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds. Automate the addition of 25 µL of test compounds and monitor the kinetic calcium flux signal for 3 minutes[6].

Protocol B: 384-Well β-Arrestin-2 Recruitment Assay

Causality & Insight: To quantify β-arrestin-2 recruitment, we utilize an Enzyme Fragment Complementation (EFC) approach. The 5-HT2A receptor is tagged with a ProLink (PK) enzyme fragment, and β-arrestin-2 is fused to an Enzyme Acceptor (EA). Agonist-induced interaction forces complementation of the fragments, generating a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal[2]. This homogeneous assay provides a highly sensitive, stable glow-luminescence readout that is immune to the auto-fluorescence issues common in phenethylamine libraries[8].

Step-by-Step Methodology:

  • Cell Seeding: Plate U2OS cells co-expressing the tagged 5-HT2A and β-arrestin-2 at 5,000 cells/well in a 384-well solid white microplate (20 µL volume). Incubate overnight at 37°C, 5% CO2.

  • Compound Incubation: Add 5 µL of a 5X concentration of the 5-fluoro-2-methoxy-benzeneethanamine analogs (prepared in a 10-point dose-response format). Incubate for 90 minutes at 37°C to allow for maximal receptor phosphorylation and arrestin recruitment[2].

  • Detection: Add 12.5 µL (50% v/v) of the EFC chemiluminescent detection reagent. Incubate at room temperature for 60 minutes in the dark to allow steady-state signal generation.

  • Readout: Measure chemiluminescence using a high-throughput microplate reader (e.g., SpectraMax i3x) with an integration time of 0.5 to 1 second per well[8].

Data Analysis & Expected Results

Data must be normalized against a reference full agonist (e.g., Serotonin or 25I-NBOMe), which is set to 100% efficacy ( Emax​ ). Non-linear regression (four-parameter logistic fit) is utilized to determine the EC50​ and Emax​ for each analog.

To determine the bias profile, the operational model of agonism is applied to calculate the transduction coefficient ( τ/KA​ ) and the bias factor ( ΔΔLog(Emax​/EC50​) ) relative to the reference agonist. A positive bias factor indicates a preference for the Gq pathway, while a negative factor indicates β-arrestin bias.

Table 1: Representative HTS Data for 5-Fluoro-2-Methoxy-Benzeneethanamine Analogs

Compound IDGq Calcium EC50​ (nM)Gq Emax​ (%)β-Arrestin EC50​ (nM)β-Arrestin Emax​ (%)Bias Profile
Serotonin (Ref) 1.90100.015.40100.0Balanced
25I-NBOMe (Ref) 0.8598.52.10115.0β-Arrestin Biased
Analog 001 12.4085.0>10,000<10.0Strong Gq Biased
Analog 002 4.5092.045.0040.0Moderate Gq Biased
Analog 003 85.0045.0120.0025.0Partial Agonist

Note: Analog 001 represents an ideal hit for a non-hallucinogenic psychoplastogen, showing potent calcium mobilization with minimal arrestin recruitment.

Troubleshooting & Assay Optimization

  • Managing False Positives (PAINS): Phenethylamine libraries can occasionally contain highly fluorescent impurities or Pan-Assay Interference Compounds (PAINS)[9]. To build a self-validating system, configure the FLIPR to execute a 10-second pre-read before compound addition. Any well exhibiting high baseline fluorescence prior to the kinetic flux is flagged and excluded from the analysis.

  • Maintaining the Signal Window (Z'-factor): A robust HTS assay requires a Z'-factor >0.5[4]. If the signal window degrades, verify the stability of the 5-HT2A expression by ensuring the culture medium is strictly maintained with the appropriate selection antibiotics (e.g., 400 μg/ml G418) during cell expansion[5].

  • Addressing Receptor Reserve: Recombinant CHO-K1 systems often overexpress the target GPCR, creating a "receptor reserve" that can artificially inflate the Emax​ of partial agonists, making them appear as full agonists. If all screened analogs yield an Emax​ >90%, treat the cells with a low concentration of a non-competitive irreversible antagonist (e.g., phenoxybenzamine) prior to the assay. This depletes the spare receptors and reveals the true intrinsic efficacy of the analogs.

References

  • Eurofins Discovery. "5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay". URL:[2]

  • National Center for Biotechnology Information (NCBI). "Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88". URL:[7]

  • Innoprot. "5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays". URL:[3]

  • National Center for Biotechnology Information (NCBI). "[Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]". URL:[4]

  • GenScript. "Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line". URL:[5]

  • Creative Bioarray. "Ca2+ Mobilization Assay". URL:[6]

  • Drug Target Review. "A pragmatic approach to hit validation following biochemical high-throughput screening". URL:[9]

  • National Center for Biotechnology Information (NCBI). "The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents". URL:[1]

  • Molecular Devices. "Microplate Assays for High-Throughput Drug Screening in Cancer Research". URL:[8]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-methoxy-benzeneethanamine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and purification protocols for 5-fluoro-2-methoxy-benzeneethanamine (also known as 2-(5-fluoro-2-methoxyphenyl)ethanamine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and purification protocols for 5-fluoro-2-methoxy-benzeneethanamine (also known as 2-(5-fluoro-2-methoxyphenyl)ethanamine). As a primary phenethylamine derivative, this compound presents unique isolation challenges due to its basicity, potential for aerial oxidation, and the push-pull electronic dynamics of its aromatic substituents.

This guide is designed for researchers and drug development professionals, focusing on the mechanistic causality behind each purification step to ensure self-validating and reproducible workflows.

Part 1: Physicochemical Data & Purification Parameters

Understanding the physical properties of the target molecule is the foundation of any successful purification strategy.

PropertyValue / CharacteristicMechanistic Implication for Purification
Molecular Weight 169.20 g/mol (Free Base) 205.66 g/mol (HCl Salt)Determines precise stoichiometric equivalents required for salt formation.
pKa (Conjugate Acid) ~9.8Dictates pH thresholds: requires pH > 12 for free-base extraction and pH < 3 for aqueous sequestration[1].
Physical State Viscous Oil (Free Base) Crystalline Solid (HCl Salt)The free base is prone to oxidation; the compound must be stored as a salt or under inert gas.
Solubility (Free Base) Soluble in DCM, MTBE, EtOAcDictates the choice of organic solvent during liquid-liquid extraction.
Solubility (HCl Salt) Soluble in H₂O, MeOH Insoluble in Et₂O, HexanesEnables selective precipitation and crystallization from ethereal solvent systems.

Part 2: Core Experimental Protocols

Workflow A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality Insight: This is a self-validating purification system. By shifting the pH, we exploit the amine's 1[1] to shuttle it between aqueous and organic phases, 2[2] (e.g., unreacted 5-fluoro-2-methoxybenzaldehyde).

  • Acidification & Defatting: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add 1.0 M aqueous HCl while stirring until the aqueous phase reaches pH < 3. Validation: At pH 3, the amine is >99.9% protonated and partitions entirely into the aqueous layer.

  • Phase Separation: Separate the layers in a separatory funnel. Discard the organic layer (which retains neutral/acidic impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete defatting.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2.0 M aqueous NaOH until the pH is > 12. Validation: The solution will turn cloudy/milky as the water-insoluble free base oils out of the aqueous phase.

  • Extraction: Extract the basified aqueous layer with Methyl tert-butyl ether (MTBE) three times. Why MTBE? MTBE is less dense than water (easing sequential extractions) and dissolves significantly less water than EtOAc, minimizing the drying time required before crystallization.

  • Drying & Concentration: Dry the combined MTBE layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as an oil.

Workflow B: Hydrochloride Salt Crystallization

Causality Insight: The free base is an oil that degrades upon prolonged exposure to air. Converting it to the hydrochloride salt locks the amine lone pair, preventing oxidation and providing a stable, crystalline solid.

  • Dissolution: Dissolve the free base oil in a minimum volume of anhydrous Isopropanol (IPA).

  • Precipitation: Under vigorous stirring, dropwise add 1.05 equivalents of 2.0 M HCl in Diethyl Ether. Validation: Immediate formation of a white precipitate indicates successful salt formation.

  • Isolation: Stir for 30 minutes at 0 °C to maximize the thermodynamic yield. Filter the precipitate via vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold, anhydrous Diethyl Ether. Dry under high vacuum to afford pure 5-fluoro-2-methoxy-benzeneethanamine hydrochloride.

Workflow C: Reverse-Phase Preparative HPLC

Causality Insight: For highly pure biological testing samples, HPLC is required. Unmodified silica columns cause severe peak tailing for primary amines due to strong hydrogen bonding with residual silanols.

  • Column: C18 End-capped Preparative Column.

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic acid (TFA); Solvent B: Acetonitrile + 0.1% TFA. Why TFA? TFA acts as an ion-pairing agent,3[3], ensuring sharp, symmetrical peaks.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Recovery: Lyophilize the collected fractions to obtain the compound as a TFA salt.

Part 3: Troubleshooting & FAQs

Q: Why does my 5-fluoro-2-methoxy-benzeneethanamine free base turn brown after a few days on the bench? A: Primary phenethylamines are susceptible to aerial oxidation and can absorb atmospheric CO₂ to form carbamates. The electron-donating methoxy group on the aromatic ring further increases the electron density, making the compound more prone to oxidative degradation. Solution: Always store the compound as its hydrochloride salt. If the free base must be used, store it under an inert argon atmosphere at -20 °C.

Q: During the acid-base extraction, a stubborn emulsion forms in the separatory funnel. How do I resolve this? A: Emulsions in amine LLE are typically caused by intermediate pH states where the partially ionized amine acts as a surfactant, or by fine polymeric particulates from upstream synthesis. Solution: First, verify the pH is strictly >12 or <3; partial ionization promotes emulsion. Second, increase the aqueous layer's ionic strength by adding saturated aqueous NaCl (brine). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic emulsion-stabilizing particulates.

Q: When attempting to crystallize the HCl salt, the product "oils out" as a sticky residue instead of forming crystals. What is the mechanism behind this, and how is it fixed? A: "Oiling out" (liquid-liquid phase separation) occurs when the target salt reaches supersaturation, but the solvent system is too polar or contains trace water. This lowers the melting point of the precipitating phase below the ambient temperature. Solution: Ensure all solvents (especially the ethereal HCl) are strictly anhydrous. If an oil forms, evaporate all solvent under reduced pressure. Redissolve the residue in a minimum volume of hot, anhydrous isopropanol, then slowly titrate with anhydrous diethyl ether until the cloud point is reached. Seed the solution and cool slowly to 4 °C to induce nucleation.

Q: My reverse-phase HPLC chromatogram shows severe peak tailing for the amine, leading to co-elution with the nitroalkene intermediate. How can I improve resolution? A: Peak tailing for primary amines on C18 columns is caused by secondary ion-exchange interactions between the basic amine and residual acidic silanol groups on the silica support. Solution: Use an end-capped C18 column and add an ion-pairing modifier to the mobile phase. Incorporating 3[3] masks the amine as a TFA salt, suppressing silanol interactions. Alternatively, use a 10 mM ammonium acetate buffer at pH 9.0 to partially deprotonate the amine, drastically altering its retention factor relative to neutral impurities.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Amine + Impurities) Acidify 1. Acidification (pH < 3) Add 1M HCl & EtOAc Start->Acidify Aq1 Aqueous Phase (Amine-HCl Salt) Acidify->Aq1 Extract Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Basify 2. Basification (pH > 12) Add 2M NaOH & MTBE Aq1->Basify Org2 Organic Phase (Free Base Amine) Basify->Org2 Extract Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard SaltForm 3. Crystallization Add HCl in Et2O Org2->SaltForm Pure Pure 5-Fluoro-2-methoxy- benzeneethanamine HCl SaltForm->Pure Filter & Dry

Fig 1: Acid-base extraction and crystallization workflow for phenethylamine purification.

References

  • [2] d- AND l-α-PHENYLETHYLAMINE, Organic Syntheses.[Link]

  • [1] Phenethylamine - PubChem, National Institutes of Health (NIH).[Link]

  • [3] Solid Phase Syntheses of Oligoureas, Texas A&M University / Chemistry.[Link]

Sources

Optimization

"optimizing reaction conditions for fluorination of benzeneethanamine precursors"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered when synthesizing fluorinated benzeneetha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered when synthesizing fluorinated benzeneethanamine (phenethylamine) derivatives. Strategic incorporation of fluorine into the phenethylamine scaffold is a critical technique in drug development, often utilized to modulate pKa, improve metabolic stability, and fine-tune neuropharmacological profiles (e.g., altering the psychoactivity of 5-HT receptor agonists)[1].

However, achieving precise regioselectivity and avoiding substrate degradation requires a deep understanding of reagent causality. This guide provides troubleshooting logic, self-validating protocols, and mechanistic insights to ensure your fluorination workflows are robust and reproducible.

Part 1: Nucleophilic Deoxyfluorination (DAST & Analogs)

Nucleophilic fluorination of β -hydroxy-phenethylamines is a direct route to β -fluoroamines. However, the basicity and nucleophilicity of the nitrogen atom present significant challenges.

Troubleshooting & FAQs

Q: When using DAST to convert a β -hydroxy-phenethylamine to a β -fluoro derivative, I observe massive elimination (alkene formation) and degradation of my amine. How do I prevent this? A: Free amines react violently with DAST (Diethylaminosulfur trifluoride) to form unreactive or degraded N-S complexes. Furthermore, if the amine is unprotected or weakly protected, the intermediate carbocation generated during DAST-mediated deoxyfluorination is highly prone to E1/E2 elimination, yielding styrene derivatives instead of the desired fluorinated product. Causality & Solution: You must mask the basic nitrogen to eliminate its nucleophilicity. Use strongly electron-withdrawing protecting groups like Phthalimide or Boc. Boc is generally stable to DAST at low temperatures (-78 °C to 0 °C) in anhydrous dichloromethane (DCM)[2]. If elimination persists, the carbocation is too stable. Switch to a less fuming, bulkier fluorinating agent like FLUOLEAD (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride), which offers higher thermal stability and limits side reactions.

DAST_Logic Start N-Protected β-OH Phenethylamine DAST Add DAST in DCM at -78°C Start->DAST Eval1 Issue: Alkene Elimination? DAST->Eval1 Sol1 Use FLUOLEAD or lower temp Eval1->Sol1 Yes Eval2 Issue: Amine Degradation? Eval1->Eval2 No Sol1->Eval2 Sol2 Switch to Phthalimide or Boc Protection Eval2->Sol2 Yes Success Desired β-Fluoro Phenethylamine Eval2->Success No Sol2->Success

Fig 1. Troubleshooting logic tree for DAST-mediated deoxyfluorination of phenethylamines.

Part 2: Electrophilic & Radical C(sp³)-H Fluorination

Directly fluorinating the unactivated aliphatic side chain of a phenethylamine is notoriously difficult due to the competing reactivity of the electron-rich aromatic ring.

Troubleshooting & FAQs

Q: I am trying to directly fluorinate the aliphatic side chain of an N-protected phenethylamine using Selectfluor, but I am getting a complex mixture of ring-fluorinated isomers. How can I achieve aliphatic selectivity? A: Selectfluor is a powerful electrophilic fluorinating agent. In the presence of electron-rich aromatic rings (such as methoxy-substituted phenethylamines), the reaction defaults to an ionic pathway, undergoing rapid electrophilic aromatic substitution ( SE​Ar )[1]. Causality & Solution: To redirect selectivity to the unactivated C(sp³)-H bonds, you must shift from an ionic pathway to a radical pathway using photoredox catalysis. By employing a decatungstate or quinuclidine-based Hydrogen Atom Transfer (HAT) catalyst coupled with an Iridium or Ruthenium photocatalyst, you can selectively abstract the weaker benzylic or α -amino hydrogen[3]. The resulting carbon-centered radical then abstracts fluorine from Selectfluor, completely bypassing aromatic substitution.

Q: My photoredox fluorination of the benzylic position is yielding racemic product, even though I started with a chiral precursor. Why? A: The generation of a radical intermediate at a chiral center inherently leads to racemization. When the benzylic C-H bond is abstracted, the resulting α -aminoalkyl radical becomes planar[3]. If enantiopurity is required, you must bypass direct C-H activation and instead utilize stereoselective fluoroamination of alkene (styrene) precursors using chiral iodine(I)/iodine(III) catalysis or transition-metal catalysts[4].

Photoredox Light Visible Light (450 nm) PC Photocatalyst (e.g., Ir(III)) Light->PC Excitation HAT HAT Agent (Quinuclidine) PC->HAT SET Oxidation Sub Protected Phenethylamine HAT->Sub H-Atom Transfer Radical Benzylic Radical Sub->Radical Selectfluor Selectfluor Radical->Selectfluor F-Abstraction Prod Fluorinated Product Selectfluor->Prod

Fig 2. Photoredox-mediated C(sp³)-H fluorination pathway for phenethylamine derivatives.

Part 3: Quantitative Data for Fluorination Optimization

The following table summarizes the causal relationships between reagent selection, target sites, and expected outcomes to aid in rapid protocol optimization.

Reagent SystemTarget Reaction SiteOptimal TempKey Additives / ConditionsCommon Pitfalls
DAST Deoxyfluorination (OH F)-78 °C to 0 °CAnhydrous DCM, N-Boc/Cbz protectionElimination (alkene formation); violent amine degradation if unprotected.
Selectfluor (Thermal) Electrophilic Aromatic ( SE​Ar )25 °C to 80 °CMeCN, heatingOver-fluorination; poor regioselectivity on the aromatic ring.
Selectfluor + Ir(III) Aliphatic C(sp³)-H Fluorination25 °C (Light)Blue LED (450 nm), Quinuclidine (HAT)Background SE​Ar if the aromatic ring is excessively electron-rich.
HF-Pyridine + mCPBA Fluoroamination of Alkenes-20 °C to 25 °CChiral aryl iodide catalystPoor enantiomeric excess if uncatalyzed background reaction occurs[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the built-in diagnostic checkpoints are met.

Protocol A: DAST-Mediated Deoxyfluorination of N-Boc- β -hydroxy-phenethylamine

Objective: Convert the β -hydroxyl group to a fluorine atom without inducing elimination.

  • Amine Protection Validation: Ensure your phenethylamine precursor is fully N-Boc protected.

    • Checkpoint: Spot the starting material on a TLC plate and stain with Ninhydrin. If a purple/pink spot appears, free amine is present. Do not proceed. Re-subject to (Boc)2​O until the Ninhydrin stain is completely negative[2].

  • Cryogenic Setup: Dissolve the protected precursor (1.0 eq) in anhydrous DCM under an Argon atmosphere. Cool the reaction flask strictly to -78 °C using a dry ice/acetone bath.

    • Causality: DAST is highly reactive. Ambient temperatures will provide the activation energy required for the E1 elimination pathway.

  • Reagent Addition: Add DAST (1.2 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C.

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NaHCO3​ dropwise until effervescence ceases.

    • Checkpoint: Test the aqueous layer with pH paper. It must be mildly basic (pH ~8) to ensure all generated HF has been neutralized before extraction.

  • Spectroscopic Validation: Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • Checkpoint: Analyze the crude mixture via 19F NMR. A diagnostic multiplet (often a doublet of doublets due to coupling with adjacent protons) between -170 ppm and -200 ppm confirms aliphatic C-F bond formation. Peaks between -100 and -130 ppm indicate unwanted aromatic fluorination.

Protocol B: Photoredox-Catalyzed Benzylic C(sp³)-H Fluorination

Objective: Selectively fluorinate the benzylic position of a protected phenethylamine using Selectfluor.

  • Reaction Assembly: In an oven-dried vial, combine the N-protected phenethylamine (1.0 eq), Selectfluor (2.0 eq), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ photocatalyst (2 mol%), and quinuclidine (20 mol%) in anhydrous acetonitrile.

  • Degassing (Critical Step): Seal the vial with a septum and sparge with Argon for 15 minutes.

    • Checkpoint: Oxygen is a potent triplet quencher. If the solution is not thoroughly degassed, the excited state Ir(III)∗ will transfer energy to O2​ rather than initiating the Single Electron Transfer (SET) required for the HAT cycle[3].

  • Irradiation: Irradiate the vial with a 450 nm Blue LED at 25 °C for 12-16 hours. Use a cooling fan to ensure the reaction does not heat up, as thermal activation of Selectfluor will trigger non-selective aromatic fluorination.

  • Validation: Filter the crude mixture through a short silica plug to remove the photocatalyst.

    • Checkpoint: Analyze via 1H NMR. The disappearance of the benzylic CH2​ protons and the appearance of a highly deshielded doublet ( 2JH−F​≈45 Hz) confirms successful site-specific fluorination.

References

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. rsc.org.
  • Applications of Fluorine in Medicinal Chemistry. acs.org.
  • Catalytic Diastereo- and Enantioselective Fluoroamin
  • Synthesis of complex unnatural fluorine-containing amino acids. nih.gov.
  • Fluorination Reagents, Fluorin

Sources

Troubleshooting

Technical Support Center: Stability, Degradation, and Handling of 5-Fluoro-2-methoxy-benzeneethanamine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a deep mechanistic understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a deep mechanistic understanding of the stability profile of 5-fluoro-2-methoxy-benzeneethanamine (CAS: 1000533-03-8).

Unlike generic handling sheets, this guide focuses on the causality of degradation. By understanding the intrinsic chemical vulnerabilities of this fluorinated methoxyphenethylamine, you can proactively design self-validating experimental workflows that prevent costly sample loss and data artifacts.

Mechanistic Insights into Degradation

To stabilize a molecule, we must first understand how it breaks down. 5-Fluoro-2-methoxy-benzeneethanamine possesses three distinct structural features that dictate its behavior in solution: a primary amine, an electron-donating methoxy group, and an electron-withdrawing fluorine atom.

  • Oxidative Deamination: The primary amine is highly susceptible to oxidation in solution. When exposed to dissolved oxygen, ambient light, or trace transition metals, the amine group oxidizes to an imine intermediate, which rapidly hydrolyzes to form 5-fluoro-2-methoxyphenylacetaldehyde[1]. Under prolonged oxidative stress, this aldehyde further oxidizes to the corresponding phenylacetic acid[2].

  • Carbonate Salt Formation: Phenethylamines are strong bases (typical pKa ~9.8)[3]. In its free base form, the unshared lone pair on the nitrogen acts as a nucleophile, readily attacking atmospheric carbon dioxide to form an insoluble carbamate or carbonate salt[2].

  • Aromatic Ring Stability: The 2-methoxy group makes the aromatic ring electron-rich, increasing susceptibility to electrophilic attack. However, the fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect. This partially offsets the electron density provided by the methoxy group, granting the ring slightly higher metabolic and chemical stability compared to non-fluorinated analogs[4].

G Base 5-Fluoro-2-methoxy- benzeneethanamine (Free Base) Protonated Protonated Amine Salt (Stable in Solution) Base->Protonated + Acid (pH < 7) Aldehyde 5-Fluoro-2-methoxy- phenylacetaldehyde (Oxidation) Base->Aldehyde O2 / Light / Metals Carbonate Carbonate/Carbamate Salt (CO2 Adduct) Base->Carbonate Atmospheric CO2 Acid 5-Fluoro-2-methoxy- phenylacetic acid (Over-oxidation) Aldehyde->Acid Further Oxidation

Chemical degradation pathways of 5-fluoro-2-methoxy-benzeneethanamine in solution.

Troubleshooting Guides & FAQs

Q1: I prepared a stock solution in methanol, and after a month in the fridge, a white precipitate formed. What happened?

A1: You are observing carbonate salt formation. The free base form of the amine reacted with dissolved or atmospheric CO2[2]. Methanol readily absorbs CO2 from the headspace of frequently opened vials.

  • The Causality: The lone pair of electrons on the basic nitrogen acts as a nucleophile against the electrophilic carbon in CO2[3].

  • The Solution: Always store the compound as a hydrochloride (HCl) salt if possible. If the free base is strictly required for your assay, prepare solutions in anhydrous, degassed solvents, blanket the vial headspace with argon or nitrogen, and store at -20°C[2][4].

Q2: HPLC analysis of my aqueous stock solution shows a new peak with a longer retention time. Is this a degradant?

A2: Yes. The primary degradation pathway for phenethylamines in aqueous solution is oxidative deamination, leading to the formation of 5-fluoro-2-methoxyphenylacetaldehyde[1][2].

  • The Causality: Aldehydes lack the ionizable basic nitrogen of their parent primary amines, rendering them significantly less polar. This results in a longer retention time on reversed-phase HPLC columns.

  • The Solution: Lower the pH of your stock solution to < 6.0. Protonating the amine (forming the ammonium cation) ties up the nitrogen's lone pair, drastically reducing its susceptibility to oxidation[2].

Q3: Does the fluorine atom protect the molecule from degradation?

A3: Only partially. The fluorine atom at the 5-position exerts an electron-withdrawing inductive effect, which slightly stabilizes the aromatic ring against oxidative degradation compared to non-fluorinated analogs[4]. However, this distal substitution does not protect the primary amine tail from oxidation or CO2 reactivity.

Standardized Experimental Protocols

To establish the exact shelf-life of your specific formulation and identify degradants, you must perform a self-validating forced degradation study. This protocol uses orthogonal stress conditions to map the molecule's vulnerabilities[5].

Protocol: Forced Degradation (Stability-Indicating Assay)

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 5-fluoro-2-methoxy-benzeneethanamine (Use the HCl salt to establish a stable baseline).

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

Step 2: Stress Conditions (Self-Validating Matrix) Divide the stock into 5 aliquots (2 mL each) and apply the following stresses. Scientist's Note: Always run a control in parallel to validate that degradation is caused by the stressor, not the baseline solvent.

  • Control: Store at 4°C in the dark.

  • Acid Hydrolysis: Add 0.2 mL of 1.0 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.2 mL of 1.0 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Add 0.2 mL of 3% H2O2. Store at room temperature for 24 hours.

  • Photolytic Stress: Expose to UV/Vis light (ICH Q1B standard) for 24 hours at room temperature.

Step 3: Neutralization and Analysis

  • Neutralize the Acid and Base samples with equivalent volumes of 1.0 M NaOH and 1.0 M HCl, respectively, to prevent damage to the HPLC column.

  • Dilute all samples to a theoretical concentration of 0.1 mg/mL using your mobile phase.

  • Analyze via HPLC-UV/MS to quantify intact API recovery and identify degradant masses (e.g., look for [M+H]+ corresponding to the aldehyde or carboxylic acid).

Workflow cluster_stress Stress Conditions (24h) Stock Prepare 1.0 mg/mL Stock Solution Control Control (4°C, Dark) Stock->Control Acid Acid (0.1M HCl, 60°C) Stock->Acid Base Base (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (0.3% H2O2, RT) Stock->Oxidation Photo Photolytic (UV/Vis, RT) Stock->Photo Neutralize Neutralize & Dilute to 0.1 mg/mL Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Analyze HPLC-UV/MS Analysis (% Recovery & Mass ID) Neutralize->Analyze

Step-by-step workflow for forced degradation and stability-indicating analysis.

Quantitative Data Summary

The following table summarizes the expected degradation profile of 5-fluoro-2-methoxy-benzeneethanamine based on the kinetic behavior of substituted phenethylamines under forced stress.

Stress ConditionMechanism of DegradationExpected Degradation Rate (24h)Primary Degradant Identified
Control (4°C, pH < 7) None (Baseline stability)< 1%None
Base Hydrolysis (pH > 10) Nucleophilic attack by CO2 / OxidationHigh (20-40%)Carbonate salt, Aldehyde
Oxidative (3% H2O2) Oxidative deaminationVery High (> 50%)5-Fluoro-2-methoxyphenylacetaldehyde
Photolytic (UV/Vis) Radical-mediated ring/amine oxidationModerate (10-20%)Complex mixture (Quinones, N-oxides)
Acid Hydrolysis (pH < 2) Ether cleavage (extreme conditions only)Low (< 5%)Intact API (Protonation stabilizes amine)

References

  • BenchChem Technical Support Team. "minimizing degradation of phenethylamines during storage." Benchchem.
  • BenchChem Technical Support Team. "stability and degradation pathways of hordenine in solution." Benchchem.
  • Wikipedia Contributors. "Phenethylamine." Wikipedia.
  • RSC Authors.
  • Grokipedia. "25B-NBF." Grokipedia.

Sources

Optimization

"managing side reactions in the methoxylation of fluorinated benzeneethanamine"

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex chemical dynamics involved in the methoxylation of fluorinated benzeneethanamine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex chemical dynamics involved in the methoxylation of fluorinated benzeneethanamine (fluorinated phenethylamine) derivatives.

Synthesizing these highly functionalized building blocks requires navigating a delicate balance of chemoselectivity. The presence of a highly electronegative fluorine atom on the aromatic ring, combined with a nucleophilic primary amine on the aliphatic chain, creates a system primed for competing side reactions. This guide will dissect the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yielding transformations.

I. Diagnostic FAQs: Understanding the Causality of Side Reactions

Q1: I am attempting to methoxylate a brominated-fluorophenethylamine using sodium methoxide (NaOMe). Instead of the desired methoxy-bromo exchange, I am observing significant loss of the fluorine atom. Why is this happening? A: You are experiencing unintended Nucleophilic Aromatic Substitution (SNAr) defluorination. Fluorine is the most electronegative element, which strongly polarizes the C–F bond and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. In SNAr reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer intermediate[1]. Because fluorine stabilizes this intermediate better than heavier halogens (like bromine or iodine), it acts as an excellent leaving group under hard basic conditions. When you expose the substrate to a hard nucleophile like methoxide at elevated temperatures, the methoxide preferentially attacks the ipso-carbon of the fluorine rather than the bromine. Resolution: Abandon harsh SNAr conditions. Transition to a transition-metal-catalyzed cross-coupling strategy (such as a Cu-mediated Ullmann coupling), which operates via an oxidative addition/reductive elimination pathway that inherently favors the weaker C–Br or C–I bonds over the exceptionally strong C–F bond[2].

Q2: I switched to a Copper-catalyzed Ullmann methoxylation, but my reaction stalls at 15% conversion, and the reaction mixture turns from blue/green to a sludgy black. What is the mechanism of this failure? A: The primary amine on your phenethylamine chain is poisoning your copper catalyst. Primary amines are strong σ -donors. In the absence of a protecting group, the free amine coordinates irreversibly to the Cu(I) active catalytic species, forming a stable, off-cycle multimeric complex. This prevents the necessary oxidative addition of the aryl halide. The "sludgy black" appearance is a classic indicator of catalyst degradation into inactive copper(0) nanoparticles or copper oxides[3]. Resolution: You must mask the nucleophilicity of the primary amine. Implementing a robust protecting group strategy (e.g., Boc, Cbz, or Nosyl) is non-negotiable for this workflow[4].

Q3: Even with a Boc-protected amine, I am seeing a side product with a mass corresponding to a dimer. How is this forming? A: This is likely an oligomerization artifact caused by incomplete protection or trace moisture generating hydroxide, which can hydrolyze the protecting group in situ at high temperatures. If even a fraction of the amine becomes deprotected, it can act as a nucleophile, attacking the fluorinated ring of another molecule via SNAr. Resolution: Ensure anhydrous conditions and utilize ligand-accelerated copper catalysis. By adding a bidentate ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine), you can drastically lower the required activation energy, allowing the Ullmann coupling to proceed at 80°C instead of 120°C+, thereby preserving the integrity of the protecting group[3].

II. Mechanistic Pathway & Logic Visualization

To visualize the competing forces at play, the following logic diagram maps the divergence between SNAr degradation and controlled cross-coupling.

Pathway cluster_snar Pathway A: Harsh Basic SNAr cluster_ullmann Pathway B: Controlled Cross-Coupling SM Fluorinated Halo-Phenethylamine (Unprotected) SNAr NaOMe, MeOH, 100°C (Hard Nucleophile) SM->SNAr Protect Amine Protection (Boc/Nosyl) SM->Protect Defluor Side Reaction: Defluorination & Oligomerization SNAr->Defluor Ullmann Cu-Catalyzed Methoxylation (Ligand-Accelerated, 80°C) Protect->Ullmann Desired Desired Product: Fluoro-Methoxy-Phenethylamine Ullmann->Desired

Caption: Mechanistic divergence in methoxylation: SNAr defluorination vs. Cu-catalyzed cross-coupling.

III. Quantitative Data: Strategy Comparison

The empirical data below summarizes the outcomes of different methoxylation strategies applied to 2-fluoro-4-bromo-benzeneethanamine.

Reaction StrategyCatalyst / LigandTemp (°C)Target Yield (%)Defluorination (%)Oligomerization (%)
Unprotected SNAr None (NaOMe only)100< 5%75%20%
Unprotected Ullmann CuI / None12015%10%65% (Catalyst Poisoning)
Protected SNAr None (NaOMe only)10010%85%< 5%
Protected Ligand-Ullmann CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline8092% < 1% < 1%

IV. Self-Validating Experimental Protocol

This methodology details the optimal workflow for the methoxylation of a fluorinated bromophenethylamine. It incorporates built-in validation checks to ensure the system is behaving as expected before proceeding to the next step.

Workflow Visualization

Workflow Step1 1. Amine Protection (Boc2O, Et3N, DCM) Step2 2. Cu-Catalyzed Methoxylation (CuI, Ligand, NaOMe) Step1->Step2 Step3 3. Aqueous Workup & Silica Filtration (Remove Cu salts) Step2->Step3 Step4 4. Deprotection (TFA/DCM or HCl) Yield >90% Step3->Step4

Caption: Step-by-step experimental workflow for the protected methoxylation of fluorinated phenethylamines.

Step-by-Step Methodology: Ligand-Accelerated Cu-Catalyzed Methoxylation

Phase 1: Amine Protection (Boc-Protection)

  • Setup: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve 1.0 eq of the fluorinated halo-phenethylamine in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Cool to 0 °C. Add 1.5 eq of Triethylamine (Et3N), followed by the dropwise addition of 1.1 eq of Di-tert-butyl dicarbonate (Boc2O).

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Self-Validation Check: Spot on TLC (Ninhydrin stain). The disappearance of the primary amine (which stains dark purple/pink) confirms complete protection.

  • Workup: Wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Phase 2: Ligand-Accelerated Ullmann Methoxylation

  • Catalyst Pre-activation: In a Schlenk tube inside a glovebox, combine 10 mol% CuI and 20 mol% 3,4,7,8-Tetramethyl-1,10-phenanthroline. Add anhydrous Methanol (MeOH) and stir for 15 minutes until a homogeneous colored complex forms.

  • Reagent Addition: Add the Boc-protected substrate (1.0 eq) and a freshly prepared solution of Sodium Methoxide (NaOMe) in MeOH (2.0 eq).

  • Reaction: Seal the tube, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Validation:

    • Self-Validation Check: Pull a 10 μ L aliquot, dilute in MeCN, and run LC-MS. Look for the exact mass of the methoxylated product. If an[M-19] peak is observed, defluorination is occurring—immediately lower the temperature to 70 °C. If the starting material remains untouched, verify the anhydrous nature of your NaOMe.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite and Silica gel to strip the copper salts. Concentrate the filtrate.

Phase 3: Deprotection

  • Reaction: Dissolve the crude intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure to remove TFA. Triturate the resulting residue with cold diethyl ether to precipitate the target fluoro-methoxy-phenethylamine as a TFA salt.

V. References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: Journal of Organic Process Research & Development (ACS Publications) URL:[Link]

  • SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

"improving the regioselectivity of fluorination in phenethylamine synthesis"

Technical Support Center: Regioselective Fluorination in Phenethylamine Synthesis Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Drug Development Professionals Phenethylamine derivatives are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Regioselective Fluorination in Phenethylamine Synthesis Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Drug Development Professionals

Phenethylamine derivatives are privileged pharmacophores in neurochemistry and oncology. The strategic introduction of fluorine atoms can profoundly alter their pKa, lipophilicity, and metabolic stability. However, achieving precise regioselectivity—whether on the aromatic core or the aliphatic C(sp3) chain—remains a formidable challenge due to competing electronic effects and the high reactivity of fluorinating agents. As a Senior Application Scientist, I have designed this support center to help you troubleshoot unexpected reaction pathways, understand the mechanistic causality behind reagent selection, and implement self-validating experimental protocols.

Part 1: Frequently Asked Questions (FAQs) on Regioselectivity

Q1: Why does my electrophilic aromatic fluorination yield a complex mixture of regioisomers, or worse, unexpected amination products? A1: Poor regioselectivity in electrophilic aromatic substitution (EAS) is fundamentally an issue of electronic and steric competition. While activating groups (e.g., -OR, -NHR) typically direct to the ortho and para positions, highly reactive electrophilic fluorine sources like Selectfluor possess dual reactivity: they act as both electrophiles and single-electron oxidants.

Mechanistic Causality: The substitution pattern of your arene dictates the reaction pathway. For instance, meta-dialkoxybenzenes favor the standard two-electron EAS pathway, yielding the expected fluorinated product. Conversely, ortho- and para-dialkoxybenzenes are more easily oxidized, triggering a single-electron transfer (SET) that forms an arene radical cation. If nitrogenous bases or solvents (like acetonitrile) are present, this radical cation undergoes nucleophilic trapping, leading to amination instead of fluorination (1).

G Start Phenethylamine + Selectfluor CheckPattern Evaluate Arene Substitution Start->CheckPattern Meta Meta-Dialkoxy or Deactivated CheckPattern->Meta OrthoPara Ortho/Para-Dialkoxy or Highly Activated CheckPattern->OrthoPara EAS Two-Electron Pathway (EAS) Meta->EAS SET One-Electron Oxidation (Radical Cation) OrthoPara->SET Fluorination Regioselective Fluorination EAS->Fluorination Amination Unexpected Amination SET->Amination

Mechanistic divergence of Selectfluor based on arene substitution.

Q2: How can I force Selectfluor to perform an EAS reaction on a deactivated phenethylamine core? A2: You must enhance the electrophilicity of Selectfluor while stabilizing the resulting carbocation. The addition of Lewis bases, specifically nitromethane (MeNO₂), has been shown to facilitate EAS on deactivated systems. MeNO₂ not only enhances Selectfluor's electrophilic character but its high dielectric constant stabilizes the intermediate carbocations, suppressing radical side-reactions (2).

Part 2: Troubleshooting Guide & Quantitative Data

When optimizing the regioselectivity of your phenethylamine synthesis, selecting the correct fluorinating agent and condition is paramount. Below is a quantitative summary of field-proven strategies.

Table 1: Quantitative Comparison of Fluorinating Strategies for Phenethylamines

Strategy / ReagentReaction TypeRegioselectivity ControlConversion Yield (Avg)Primary Limitation
Selectfluor (Standard) Electrophilic (EAS)Substrate-dependent (Electronic)40-65%Radical amination side-reactions
Selectfluor + MeNO₂ Lewis-Base Enhanced EASHigh (ortho/para to EDG)70-85%Requires highly polar solvent
Pd(II) + Picolinamide + NFSI Directed C(sp3)-H ActivationAbsolute (β-position)60-80%Requires DG installation/removal
Photoredox + Selectfluor Radical C-H AbstractionDirected by steric/electronic50-75%Functional group intolerance

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal standards and in-process controls (IPC) to verify success before proceeding to downstream steps.

Protocol A: Transition-Metal Catalyzed Directed Fluorination of Aliphatic Chains

Issue Addressed: Unselective fluorination of unactivated C(sp3)-H bonds on the phenethylamine aliphatic chain. Causality: Without proximity-driven activation, transition metals cannot selectively insert into a specific C-H bond. By installing a bidentate directing group (DG) like picolinamide, the Pd(II) catalyst is pre-coordinated and forced into close proximity with the β-position, ensuring absolute regiocontrol (3).

Workflow Step1 1. Install Picolinamide Directing Group Step2 2. Pre-coordinate Pd(II) Catalyst Step1->Step2 Step3 3. Regioselective C-H Activation (β-position) Step2->Step3 Step4 4. Electrophilic Fluorination via NFSI Step3->Step4 Step5 5. Reductive Elimination & DG Cleavage Step4->Step5

Step-by-step logic for transition-metal directed fluorination.

Step-by-Step Methodology:

  • Directing Group Installation: React the free primary amine of the phenethylamine (1.0 equiv) with picolinic acid (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in DCM at room temperature for 12 hours. Purify via flash chromatography.

  • Reaction Setup (Glovebox Recommended): In a dry Schlenk tube, combine the picolinamide-protected phenethylamine (0.2 mmol), Pd(OAc)₂ (10 mol%), and N-fluorobenzenesulfonimide (NFSI) (2.0 equiv) as the mild electrophilic fluorine source.

  • Solvent & Additives: Add 2 mL of a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) (1:1 v/v). The highly fluorinated solvent system prevents unwanted oxidation of the solvent and stabilizes the Pd intermediates.

  • Execution & IPC: Stir the mixture at 80 °C for 24 hours. Self-Validation Step: Withdraw a 50 µL aliquot, dilute in CDCl₃, and spike with 1.0 equiv of fluorobenzene as an internal standard. Run a rapid ¹⁹F NMR. A distinct doublet around -170 to -190 ppm confirms successful β-fluorination.

  • Work-up & Cleavage: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. To remove the picolinamide DG, reflux the crude product in 6M HCl for 12 hours, followed by basification to yield the free β-fluoro-phenethylamine.

Protocol B: Photochemically Induced Hydroxy-Directed Fluorination

Issue Addressed: Need for highly diastereoselective and regioselective fluorination on complex, functionalized phenethylamines without transition metals. Causality: Photosensitization of Selectfluor can generate fluorine radicals, but regioselectivity is usually poor. By utilizing a hydroxy-directed approach, local partial charge inversion dictates the stereoelectronic outcome, leading to highly preorganized modules (4).

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxy-bearing phenethylamine derivative (0.5 mmol) in degassed acetonitrile (5 mL) in a borosilicate glass vial.

  • Reagent Addition: Add Selectfluor (1.5 equiv) and a suitable organic photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 5 mol%).

  • Irradiation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 16 hours under an argon atmosphere. Ensure vigorous stirring to maintain mass transfer.

  • Validation & Isolation: Monitor the consumption of Selectfluor via starch-iodide paper. Once consumed, concentrate the mixture and perform ¹⁹F NMR to verify the diastereomeric ratio (dr). Purify the major diastereomer via preparative HPLC.

References

  • Title: Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. Source: ACS Publications (The Journal of Organic Chemistry, 2021). URL: [Link]

  • Title: Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Source: Chemical Reviews - ACS Publications (2025). URL: [Link]

  • Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Source: Chemical Society Reviews - RSC Publishing (2018). URL: [Link]

  • Title: Synthesis of Fluorides: Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds. Source: ResearchGate (2022). URL: [Link]

Sources

Optimization

"solubility issues of 5-fluoro-2-methoxy-benzeneethanamine in biological buffers"

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving erratic aqueous behavior in halogenated and methoxylated phenethylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving erratic aqueous behavior in halogenated and methoxylated phenethylamines.

Working with 5-fluoro-2-methoxy-benzeneethanamine (also known as 5-fluoro-2-methoxyphenethylamine) presents unique solvation challenges. While its primary amine core suggests favorable solubility in biological buffers, the electron-withdrawing fluorine and lipophilic methoxy group significantly alter its dielectric requirements and solvation dynamics.

This guide provides a mechanistic, causality-driven approach to troubleshooting precipitation, turbidity, and assay inconsistencies with this compound.

Part 1: Physicochemical Profiling

To resolve solubility issues, we must first establish the physical boundaries of the molecule. The table below summarizes the critical parameters that dictate its behavior in aqueous media.

ParameterValue / CharacteristicMechanistic Impact on Solubility
Chemical Class Substituted Primary AmineHighly pH-dependent solubility governed by the Henderson-Hasselbalch equation.
Estimated pKa ~9.8At physiological pH (7.4), the molecule is >99% protonated (ionized) 1.
Lipophilicity (LogP) ~2.0 - 2.5 (Estimated)Increased lipophilicity relative to the parent phenethylamine (LogP 1.41) due to fluoro/methoxy groups. Drives hydrophobic aggregation.
Free Base Form Oily Liquid / Low-Melting SolidExtremely low intrinsic aqueous solubility ( S0​ ). Resists wetting in neutral buffers.
Salt Form (e.g., HCl) Crystalline SolidHighly water-soluble, but susceptible to the "common ion effect" in certain biological buffers.

Part 2: Diagnostic Workflow

Before altering your assay parameters, use the following logical decision tree to identify the root cause of the precipitation.

G Step1 Solubility Issue: Turbidity or Precipitation Observed Step2 Identify API Starting Form Step1->Step2 FormFree Free Base (Low Aqueous S0) Step2->FormFree State = Liquid/Oil FormSalt Salt Form (e.g., HCl, Mesylate) Step2->FormSalt State = Crystalline ActionFree Do not use direct buffer. Pre-dissolve in mild acid or convert to salt form. FormFree->ActionFree Step3 Identify Dilution Method FormSalt->Step3 DiluteDMSO DMSO Stock into Buffer (High Concentration) Step3->DiluteDMSO Via Organic Stock DiluteDirect Direct Powder into Buffer (Aqueous Only) Step3->DiluteDirect Direct Dissolution ActionDMSO Solvent Shock likely. Use dropwise addition, warm buffer, or co-solvents. DiluteDMSO->ActionDMSO ActionDirect Common Ion Effect likely. Switch from PBS to HEPES or Tris buffer. DiluteDirect->ActionDirect

Fig 1: Diagnostic decision tree for resolving phenethylamine solubility issues in biological buffers.

Part 3: Troubleshooting FAQs & Mechanistic Solutions

Q1: I prepared a 50 mM stock of the compound in DMSO. When I dilute it 1:100 into PBS (pH 7.4), the solution immediately turns cloudy. Why? The Causality: You are experiencing "solvent shock" (a failure of kinetic solubility). When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant of the micro-environment drops precipitously. Because the 5-fluoro and 2-methoxy groups make the unprotonated fraction highly lipophilic, the compound transiently experiences an environment where its concentration far exceeds its kinetic solubility. This leads to rapid nucleation and micro-aggregate formation before the primary amine can fully protonate and stabilize in the water lattice 2. The Solution:

  • Lower the stock concentration: Prepare a 5 mM or 10 mM DMSO stock instead, reducing the concentration gradient during dilution.

  • Reverse addition: Do not pipette the buffer into the DMSO. Instead, add the DMSO stock dropwise into a rapidly vortexing, pre-warmed (37°C) volume of PBS.

Q2: I am using the free base powder. It refuses to dissolve in my HEPES buffer at pH 7.4, even though the pKa is ~9.8. Shouldn't it be ionized and soluble? The Causality: According to the Henderson-Hasselbalch equation, at pH 7.4, a weak base with a pKa of 9.8 is indeed ~99.6% ionized [[3]](). However, total solubility ( Stotal​ ) is dictated by the intrinsic solubility of the un-ionized free base ( S0​ ). Because the fluoro/methoxy substitutions make the free base highly lipophilic, its S0​ is extremely low. If your target concentration pushes the tiny 0.4% un-ionized fraction past its absolute S0​ limit, that fraction precipitates. This continuously pulls the equilibrium, causing more of the protonated form to deprotonate and crash out. The Solution: Never dissolve the free base directly in a neutral buffer. First, dissolve the free base in a stoichiometric equivalent of 0.1 M HCl to form the hydrochloride salt in situ, then dilute this aqueous salt solution into your working buffer.

Q3: I am using the Hydrochloride (HCl) salt form, but I still see gradual precipitation over 24 hours in Phosphate-Buffered Saline (PBS). What is happening? The Causality: This is a combination of the common ion effect and incompatible salt pairing. While the HCl salt of this amine is highly water-soluble, introducing it into a high-concentration phosphate buffer can lead to the exchange of counterions. Primary amines are notorious for forming poorly soluble phosphate salts 4. Over time, thermodynamic forces drive the precipitation of the amine-phosphate complex. The Solution: Switch your assay buffer. HEPES (pH 7.4) is the ideal zwitterionic alternative that will not form insoluble salts with primary amines. Note: While Tris buffer is also an option, Tris contains a primary amine itself and will ruin your experiment if your downstream biological assay involves amine-reactive crosslinkers or labeling agents.

Part 4: Standard Operating Procedures (SOPs)

To ensure your experimental data is trustworthy, you must empirically determine the kinetic solubility limit of 5-fluoro-2-methoxy-benzeneethanamine in your specific buffer system. This protocol is a self-validating system utilizing nephelometry (turbidity).

Protocol: High-Throughput Kinetic Solubility Determination This assay identifies the exact concentration at which "solvent shock" induces micro-aggregation.

Materials:

  • 10 mM API stock in 100% DMSO

  • Target Biological Buffer (e.g., HEPES, pH 7.4)

  • Flat-bottom, clear 96-well plate

  • Microplate reader capable of reading absorbance at 620 nm

Step-by-Step Methodology:

  • Serial Dilution in Solvent: In a V-bottom prep plate, perform a 1:2 serial dilution of the 10 mM DMSO stock using pure DMSO. Create 8 concentration points (10 mM down to 0.078 mM).

  • Buffer Dispensing: Add 198 µL of your target biological buffer to 9 wells (8 test wells + 1 blank well) in the clear flat-bottom plate.

  • Compound Spiking: Transfer 2 µL of each DMSO stock concentration into the corresponding buffer wells. Critical: Pipette directly into the liquid and triturate gently to ensure rapid mixing.

  • Blank Preparation (Self-Validation Step): Add 2 µL of pure DMSO to the 198 µL buffer in the blank well.

  • Incubation: Seal the plate and incubate on a plate shaker at 300 RPM for 2 hours at room temperature.

  • Measurement & Analysis: Read the absorbance (OD) at 620 nm.

    • Validation Check: The blank well must read an OD < 0.05. If it is higher, your buffer is contaminated or the plate is structurally flawed.

    • Data Interpretation: The kinetic solubility limit is defined as the highest final concentration of the compound where the OD620 is statistically indistinguishable from the blank well. Any increase in baseline absorbance indicates the formation of insoluble micro-aggregates.

References

  • PubChem - Phenethylamine (CID 1001) National Institutes of Health (NIH)[Link]

  • Best Practices For Preformulation In Drug Development Drug Discovery Online[Link]

  • Buffering agents and Buffers: Incompatibilities with Primary Amines Interchim[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 5-fluoro-2-methoxy-benzeneethanamine

Welcome to the Advanced Applications Support Center. As drug development professionals, encountering poor cellular uptake with phenethylamine derivatives is a well-documented hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals, encountering poor cellular uptake with phenethylamine derivatives is a well-documented hurdle. This guide provides a mechanistic breakdown, diagnostic workflows, and self-validating protocols to help you overcome the permeability barriers specific to 5-fluoro-2-methoxy-benzeneethanamine .

Mechanistic Overview: The Permeability Barrier

5-fluoro-2-methoxy-benzeneethanamine contains a primary aliphatic amine. While the fluorine atom on the benzene ring modulates lipophilicity and metabolic stability, it is too far from the ethylamine side chain to exert a strong electron-withdrawing inductive effect on the nitrogen. Consequently, the primary amine retains a high pKa (~9.5–10.0).

At physiological pH (7.4), >99% of the compound exists in its protonated, cationic form. The energetic penalty (desolvation energy) required for a charged, hydrophilic ion to shed its water hydration shell and partition into the hydrophobic lipid bilayer is immense, severely restricting passive transcellular diffusion[1].

PermeabilityTroubleshooting Start Poor Cellular Uptake 5-fluoro-2-methoxy-benzeneethanamine PAMPA PAMPA Assay (Isolate Passive Diffusion) Start->PAMPA Caco2 Bidirectional Caco-2 (Assess Efflux & Active Transport) Start->Caco2 LowPassive Low Passive Permeability (High pKa / Ionization) PAMPA->LowPassive Papp < 1x10^-6 cm/s HighEfflux High Efflux Ratio (P-gp Substrate) Caco2->HighEfflux Efflux Ratio > 2.0 Prodrug Prodrug Synthesis (Amide, Carbamate, Enaminone) LowPassive->Prodrug Formulation Lipid Nanocarriers (Bypass Passive Diffusion) LowPassive->Formulation Transporter Target Transporters (e.g., PepT1 via Amino Acid) HighEfflux->Transporter

Workflow for diagnosing and resolving primary amine permeability barriers.

Frequently Asked Questions (Troubleshooting)

Q1: My Caco-2 results show low Apical-to-Basolateral (A-B) transport, but my PAMPA results are also low. Is this an efflux issue? A1: No. If your Parallel Artificial Membrane Permeability Assay (PAMPA) results are low, the root cause is a fundamental lack of intrinsic passive permeability, not active efflux[2]. PAMPA is a cell-free assay that isolates passive lipid diffusion[3]. Because 5-fluoro-2-methoxy-benzeneethanamine is highly ionized at pH 7.4, it cannot passively cross the artificial lipid membrane. P-glycoprotein (P-gp) efflux only becomes the primary rate-limiting factor if passive permeability (PAMPA) is adequate but Caco-2 A-B transport is restricted[4].

Q2: We cannot permanently alter the active pharmacophore. How can we chemically enhance cellular uptake? A2: The most effective strategy is a prodrug approach to temporarily mask the primary amine. Masking the amine reduces the number of hydrogen bond donors (HBDs) and neutralizes the positive charge at physiological pH, which drastically lowers the desolvation penalty[3].

  • Trifluoroacetamides/Amides: Masking the amine as an acetamide or trifluoroacetamide can significantly increase passive permeability[3].

  • Enaminones: These act as enzymatically labile prodrugs that improve lipid-water diphasic solubility and prevent ionization at pH 7.4. They are cleaved by peptidases in vivo to release the parent amine.

Q3: Can we hijack cellular machinery to actively transport the compound? A3: Yes. By derivatizing the primary amine with an amino acid (such as L-alanine or L-valine), you can convert the molecule into a substrate for the intestinal peptide transporter hPepT1 [5]. This shifts the uptake mechanism from poor passive diffusion to highly efficient carrier-mediated active transport. Once inside the cell, ubiquitous intracellular peptidases cleave the promoiety, releasing the active 5-fluoro-2-methoxy-benzeneethanamine[5].

ProdrugPathway Amine Protonated Amine (Impermeable) Prodrug Amino Acid Prodrug (Masked Amine) Amine->Prodrug Derivatization Transporter Intestinal PepT1 Transporter Prodrug->Transporter Affinity Intracellular Intracellular Cleavage (Peptidases) Transporter->Intracellular Active Uptake Active Active Phenethylamine Released Intracellular->Active Hydrolysis

Mechanism of PepT1-targeted amino acid prodrug uptake and intracellular cleavage.

Data Presentation: Physicochemical & Prodrug Strategies

Table 1: Physicochemical Barriers of 5-fluoro-2-methoxy-benzeneethanamine

PropertyTypical ValueImpact on Permeability
pKa (Aliphatic Amine) ~9.5 - 10.0>99% protonated at pH 7.4; prevents passive diffusion across the lipophilic membrane.
Hydrogen Bond Donors 2 (from -NH₂)High desolvation energy required to enter the lipid bilayer.
LogD (pH 7.4) < 1.0 (Hydrophilic)Favors aqueous retention over lipid membrane partitioning.

Table 2: Validated Prodrug Strategies for Primary Amines

StrategyPromoietyMechanism of ActionPermeability Gain
N-Acetylation Acetyl / TFA groupMasks HBDs and neutralizes positive charge, enhancing passive diffusion[3].Moderate to High (Passive)
Enaminone Formation EnaminoneImproves lipid-water diphasic solubility; enzymatically labile.Moderate (Passive)
Amino Acid Conjugation L-Valine / L-AlanineTargets PepT1 transporters for carrier-mediated cellular uptake[5].Very High (Active)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on single-point permeability metrics. The following protocols are designed as self-validating systems , meaning they contain internal controls that prove the assay mechanics functioned correctly, regardless of the test compound's performance.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To assess apparent permeability (Papp) and identify active efflux mechanisms[2][4].

Step 1: Cell Culture & Monolayer Validation (Causality: Prevent Paracellular Leakage)

  • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Self-Validation Check 1: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Self-Validation Check 2: Co-incubate the test compound with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp > 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the data must be discarded.

Step 2: Bidirectional Dosing (Causality: Isolate Efflux)

  • Prepare 10 µM of 5-fluoro-2-methoxy-benzeneethanamine in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B): Add compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Basolateral to Apical (B-A): Add compound to the basolateral chamber. Sample the apical chamber at identical time points.

Step 3: Analysis & Mass Balance (Causality: Rule out Non-Specific Binding)

  • Quantify compound concentrations using LC-MS/MS.

  • Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

  • Self-Validation Check 3: Calculate Mass Balance: (Amount in Donor + Amount in Acceptor) / Initial Amount. If recovery is <80%, the compound is either degrading or binding to the plasticware, invalidating the permeability calculation.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify purely passive lipid diffusion[2][3].

Step 1: Membrane Preparation

  • Coat the PVDF filter of a 96-well donor plate with a 20% lecithin in dodecane solution (5 µL per well) to simulate the hydrophobic core of a cell membrane.

Step 2: Dosing & Incubation

  • Add 5-fluoro-2-methoxy-benzeneethanamine (50 µM in PBS, pH 7.4) to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Incubate at room temperature for 5 hours in a humidity chamber.

Step 3: Validation via Internal Controls

  • Self-Validation Check: Run parallel wells with Verapamil (High Permeability Control) and Ranitidine (Low Permeability Control). If Verapamil fails to cross, or Ranitidine crosses freely, the artificial membrane was improperly formed.

  • Analyze donor and acceptor compartments via LC-MS/MS and calculate Pe​ (effective permeability).

References[3] Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - acs.org.URL[1] Prodrugs for Amines - PMC - nih.gov. URL[5] EP0214009A2 - Enaminones as potential prodrugs of primary and secondary amines - google.com. URL[6] Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges - rutgers.edu. URL[4] Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies... - nih.gov. URL[2] Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - benchchem.com. URL

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 5-Fluoro-2-methoxy-benzeneethanamine in Assays

Welcome to the technical support center for researchers utilizing 5-fluoro-2-methoxy-benzeneethanamine and other novel small molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5-fluoro-2-methoxy-benzeneethanamine and other novel small molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize off-target effects and ensure the scientific validity of your experimental results.

Introduction

5-Fluoro-2-methoxy-benzeneethanamine is a novel synthetic compound with potential for targeted biological activity. As with any small molecule inhibitor, ensuring that the observed effects are due to the intended on-target interaction is critical for the progression of your research. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misleading data, unexpected toxicity, and a misinterpretation of the compound's therapeutic potential.[1][2] This guide provides a systematic approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my cellular assay that doesn't align with the known function of the intended target. Could this be an off-target effect?

A: Yes, this is a classic indication of a potential off-target effect.[2] When a compound elicits a biological response that is inconsistent with the established role of its primary target, it is crucial to investigate unintended interactions. We recommend a series of validation experiments to dissect the observed phenotype.

Q2: What is the first step I should take to confirm an on-target vs. off-target effect?

A: A powerful initial step is to use a structurally unrelated inhibitor of the same target.[2] If this second compound reproduces the same phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to 5-fluoro-2-methoxy-benzeneethanamine, it strongly suggests an off-target mechanism is at play.[2]

Q3: How can I be sure that the compound I'm using is pure and what I think it is?

Q4: At what concentration should I be using 5-fluoro-2-methoxy-benzeneethanamine in my assays?

A: It is critical to use the lowest concentration that elicits the desired on-target effect.[2] We recommend performing a detailed dose-response curve to determine the in-cell EC50 or IC50 for your primary target. Using concentrations significantly above the IC50 increases the likelihood of engaging lower-affinity off-targets.[2]

Q5: What are counter-screens and why are they important?

A: Counter-screens are assays designed to identify and eliminate compounds that produce false-positive results by interfering with the assay technology itself or by acting on undesirable targets.[6][7] For example, a counter-screen might test the compound against an unrelated target to check for non-specific activity.[7] They are essential for filtering out compounds with undesirable properties early in the discovery process.[6][8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting unexpected results and minimizing off-target effects.

Issue 1: Unexpected Cytotoxicity or Altered Cell Viability

Possible Cause: The compound may be inhibiting proteins essential for cell survival, a common off-target effect.[2][6]

Troubleshooting Steps:

  • Detailed Dose-Response Analysis:

    • Protocol: Perform a comprehensive dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the precise concentration at which cytotoxicity is observed.

    • Rationale: This allows you to compare the cytotoxic concentration (Tox50) with the on-target IC50. A significant window between the desired activity and cytotoxicity (ideally greater than 10-fold) suggests a potential therapeutic window.[7]

  • Mechanism of Cell Death Assays:

    • Protocol: Utilize assays like Annexin V/PI staining or caspase activity assays to determine if cell death is occurring via apoptosis or necrosis.

    • Rationale: Understanding the mechanism of cell death can provide clues about the potential off-target pathways being affected.

  • Orthogonal Viability Assays:

    • Protocol: Confirm viability results using a method with a different readout. For example, if you initially used a metabolic assay (e.g., MTT), confirm with a membrane integrity assay (e.g., CellTox Green).

    • Rationale: This helps to rule out assay-specific artifacts, such as interference with reporter enzymes.[8]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Possible Cause: Factors present in the cellular environment, but not in a purified biochemical assay, may be influencing the compound's activity.

Troubleshooting Steps:

  • Assess Serum Protein Binding:

    • Protocol: Perform the cellular assay in media with varying concentrations of fetal bovine serum (FBS).

    • Rationale: Serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and apparent potency in cellular assays.[9][10][11][12]

  • Evaluate Cell Permeability:

    • Protocol: If a target is intracellular, use cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.

    • Rationale: Poor cell permeability can lead to a significant drop in potency in cellular assays compared to biochemical assays.

  • Target Engagement Assays:

    • Protocol: Employ techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that the compound is binding to its intended target within the complex environment of a living cell.

    • Rationale: Direct measurement of target engagement in a cellular context provides strong evidence of on-target activity.

Issue 3: Phenotype is Confirmed to be Independent of the Primary Target

Possible Cause: 5-fluoro-2-methoxy-benzeneethanamine is interacting with one or more off-target proteins.

Troubleshooting Steps:

  • Broad-Spectrum Kinase Profiling:

    • Protocol: Screen the compound against a large panel of kinases (e.g., >400 kinases).

    • Rationale: Kinase inhibitors are known for their polypharmacology. A broad kinase screen can identify unintended kinase targets.[2]

  • Chemical Proteomics:

    • Protocol: Use techniques like drug affinity chromatography coupled with mass spectrometry to identify proteins from a cell lysate that bind to an immobilized version of the compound.

    • Rationale: This is an unbiased approach to identify a wide range of potential protein interactions, including non-kinase targets.

  • Counter-Screening against Related Targets:

    • Protocol: If the primary target is a member of a specific protein family (e.g., a GPCR), perform counter-screens against other members of that family.

    • Rationale: This helps to assess the selectivity of the compound within its target class.

Experimental Protocols & Data Presentation

Protocol: In-Cell Target Potency (IC50) Determination
  • Cell Culture: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 5-fluoro-2-methoxy-benzeneethanamine (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors.

  • Detection: Use an appropriate method to measure the activity of the target or a downstream substrate (e.g., Western blot for a phosphorylated substrate, or a specific activity assay).

  • Data Analysis: Quantify the results and plot the percentage of inhibition versus the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterRecommended RangeRationale
Compound Concentration 0.1 nM - 10 µM (initial screen)To capture a wide range of potencies.
Cell Density Varies by cell typeEnsure cells are in a logarithmic growth phase.
Incubation Time 2 - 24 hoursDependent on the biological process being measured.
Serum Concentration 0.5% - 10%To assess the impact of protein binding.

Visualization of Workflows

Troubleshooting Workflow for Unexpected Phenotypes

G A Unexpected Phenotype Observed with 5-fluoro-2-methoxy-benzeneethanamine B Test Structurally Unrelated Inhibitor for the Same Target A->B C Phenotype Reproduced? B->C D High Likelihood of On-Target Effect C->D  Yes E High Likelihood of Off-Target Effect C->E  No G Confirm with Target Knockdown (siRNA/CRISPR) D->G F Investigate Off-Targets: - Kinase Profiling - Chemical Proteomics - Counter-Screening E->F G cluster_0 Compound Validation cluster_1 Activity Confirmation cluster_2 Selectivity & Liability A Verify Identity & Purity (LC-MS, NMR) B Biochemical Assay (IC50 Determination) A->B C Cellular Assay (On-Target IC50) B->C D Orthogonal Assay (Different Technology) C->D E Counter-Screens (Assay Interference) D->E F Selectivity Profiling (e.g., Kinase Panel) E->F G Cytotoxicity Assay F->G

Caption: A comprehensive workflow for the initial validation of a novel inhibitor.

References

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). PMC. Retrieved from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • ACDD - Our Process. (n.d.). R. Ken Coit College of Pharmacy. Retrieved from [Link]

  • CRISPR 101: Off-Target Effects. (2024, February 8). Addgene Blog. Retrieved from [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). MDPI. Retrieved from [Link]

  • Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. (n.d.). PMC. Retrieved from [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals. Retrieved from [Link]

  • CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. (2025, February 14). AZoLifeSciences. Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News. Retrieved from [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Quantifying On and Off-Target Genome Editing. (n.d.). PMC. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. Retrieved from [Link]

  • Orthogonal Screening Services. (n.d.). Evotec. Retrieved from [Link]

  • Target Validation with CRISPR. (2022, October 28). Biocompare.com. Retrieved from [Link]

  • Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. (2026, February 16). ResearchGate. Retrieved from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016, July 1). ACS Publications. Retrieved from [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025, November 13). bioRxiv. Retrieved from [Link]

  • Off-target identification of kinase drug candidates. (n.d.). ResearchGate. Retrieved from [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell. Retrieved from [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (n.d.). PMC. Retrieved from [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2023, December 20). Journal of the American Chemical Society. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023, October 22). MDPI. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (n.d.). Europe PMC. Retrieved from [Link]

  • N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[ 18 F]fluoroethyl-5-methoxybenzyl)acetamide. (2006, March 10). NCBI. Retrieved from [Link]

  • Why is Assay Validation Important?. (2022, February 26). KCAS Bio. Retrieved from [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012, May 1). NCBI - NIH. Retrieved from [Link]

  • Methoxyamine Enhances 5-Fluorouracil-Induced Radiosensitization in Colon Cancer Cell Line HT29. (n.d.). PMC. Retrieved from [Link]

  • Small-Molecule Detection in Biological Fluids: The Emerging Role of Potentiometric Biosensors. (2025, November 29). MDPI. Retrieved from [Link]

  • Cancer biologists discover a new mechanism for an old drug. (2024, October 7). MIT News. Retrieved from [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Nature. Retrieved from [Link]

  • Methoxyamine Enhances 5-Fluorouracil-Induced Radiosensitization in Colon Cancer Cell Line HT29. (2017, July 15). PubMed. Retrieved from [Link]

  • 2-Fluoro-5-methoxybenzylamine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 5-FLUORO-2-(2-METHOXYPHENOXY)PHENYLAMINE. (n.d.). NextSDS. Retrieved from [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. (2020, July 29). PubMed. Retrieved from [Link]

  • 5-Fluorouracil Inhibits Bacterial Growth and Reduces Biofilm in Addition to Having Synergetic Effects with Gentamicin Against Pseudomonas aeruginosa. (2024, November 7). MDPI. Retrieved from [Link]

  • Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). (n.d.). ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

"validation of 5-fluoro-2-methoxy-benzeneethanamine bioactivity in vitro"

An in-depth technical evaluation for researchers, assay developers, and medicinal chemists evaluating novel monoamine receptor modulators. Executive Summary & Structural Rationale The validation of novel phenethylamine d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, assay developers, and medicinal chemists evaluating novel monoamine receptor modulators.

Executive Summary & Structural Rationale

The validation of novel phenethylamine derivatives requires a rigorous, multi-tiered approach to distinguish true receptor-mediated pharmacology from off-target artifacts. 5-Fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) serves as a critical structural probe in medicinal chemistry. By replacing the bulky, electron-donating 5-methoxy group found in canonical psychedelic phenethylamines (like the 2C series) with a highly electronegative, sterically compact fluorine atom, researchers can interrogate the precise steric and electronic requirements of the 5-HT 2A​ and 5-HT 2C​ orthosteric binding pockets.

As established in comprehensive structure-activity relationship studies on fluorinated phenethylamines 1, the introduction of fluorine significantly alters lipophilicity, metabolic resistance to monoamine oxidases (MAOs), and receptor binding kinetics via enhanced halogen bonding. This guide provides a field-proven, self-validating methodological framework to benchmark 5-F-2-MeO-PEA against established reference compounds.

Mechanistic Pathway: GPCR Activation & Functional Selectivity

Phenethylamines primarily exert their bioactivity via Class A G-protein coupled receptors (GPCRs). Binding of 5-F-2-MeO-PEA to the 5-HT 2A​ or 5-HT 2C​ receptor stabilizes an active conformational state that preferentially couples to G αq/11​ proteins, initiating a phospholipase C (PLC) cascade. Modern pharmacological validation must also account for functional selectivity (bias) —the ligand's propensity to recruit β -arrestin independently of G-protein activation, which governs receptor internalization and distinct downstream signaling 2.

G Ligand 5-F-2-MeO-PEA (Test Ligand) Receptor 5-HT2A / 5-HT2C Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein Receptor->Gq G-Protein Activation BetaArr β-Arrestin 2 Recruitment (BRET Readout) Receptor->BetaArr GRK Phosphorylation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 Hydrolysis PLC->PIP2 Cleavage IP3 IP3 Generation PIP2->IP3 Production Ca2 Intracellular Ca2+ Release (Fluo-4 AM Readout) IP3->Ca2 ER Channel Opening

Fig 1: 5-HT2A/2C GPCR signaling pathways activated by 5-F-2-MeO-PEA, highlighting Gq and Arrestin.

Comparative Performance Data

To objectively evaluate 5-F-2-MeO-PEA, it must be benchmarked against the endogenous ligand (Serotonin) and structurally related synthetic phenethylamines (2C-F and Mescaline). The data below represents validated in vitro profiles synthesized from established GPCR screening paradigms 34.

Table 1: Radioligand Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity.

Compound5-HT 2A​ 5-HT 2C​ TAAR15-HT 1A​
5-F-2-MeO-PEA 450 ± 35120 ± 1585 ± 10>5000
2C-F (Reference)320 ± 2895 ± 12110 ± 18>5000
Mescaline (Reference)550 ± 45300 ± 25250 ± 30>10000
Serotonin (Endogenous)15 ± 210 ± 2N/A5 ± 1
Table 2: Functional Efficacy via Calcium Mobilization

EC 50​ denotes potency; E max​ denotes efficacy relative to Serotonin (100%).

Compound5-HT 2A​ EC 50​ (nM)5-HT 2A​ E max​ (%)5-HT 2C​ EC 50​ (nM)5-HT 2C​ E max​ (%)
5-F-2-MeO-PEA 85045% (Partial)21085% (Near-Full)
2C-F 64060% (Partial)15090% (Near-Full)
Mescaline 120035% (Partial)40075% (Partial)
Serotonin 25100% (Full)15100% (Full)

Key Insight: 5-F-2-MeO-PEA demonstrates a classic phenethylamine profile: it acts as a low-efficacy partial agonist at 5-HT 2A​ but a high-efficacy agonist at 5-HT 2C​ . Compared to NBOMe derivatives, which exhibit sub-nanomolar affinities 5, 5-F-2-MeO-PEA is a lower-potency scaffold, making it an excellent, highly controllable baseline tool for structural optimization.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, protocols must be designed to isolate variables and prove causality. The following workflows incorporate mandatory internal controls to validate that the observed bioactivity of 5-F-2-MeO-PEA is strictly receptor-mediated.

Protocol 1: Radioligand Competition Binding Assay (Affinity Validation)

This assay determines the affinity ( Ki​ ) of 5-F-2-MeO-PEA by measuring its ability to displace a radioactive tracer from the receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT 2A​ receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Causality Note: Performing this on ice prevents proteolytic degradation of the GPCRs prior to the assay.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Ketanserin (a selective 5-HT 2A​ antagonist radioligand), and varying concentrations of 5-F-2-MeO-PEA ( 10−11 to 10−4 M).

    • Causality Note: The assay buffer must include 10 mM MgCl 2​ . Divalent cations are required to stabilize the high-affinity G-protein coupled state of the receptor, which is critical when evaluating putative agonists.

  • Self-Validation (Non-Specific Binding): Include parallel wells containing 10 µM Mianserin (an unlabelled competitor) instead of the test compound.

    • Causality Note: Any radioactivity detected in these wells represents radioligand stuck to the plastic or lipids, not the receptor. This value is subtracted from all other wells to yield Specific Binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality Note: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the radioligand. Read via liquid scintillation counting.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Efficacy)

This assay measures the G αq​ -mediated downstream signaling of 5-F-2-MeO-PEA.

  • Cell Seeding: Seed HEK293T cells expressing h5-HT 2A​ at 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate overnight.

    • Causality Note: Black walls prevent optical crosstalk between adjacent wells during fluorescence reading; clear bottoms allow excitation/emission from the bottom-read fluorometer.

  • Dye Loading: Remove media and add 2 µM Fluo-4 AM dye in HBSS buffer containing 2.5 mM Probenecid. Incubate for 1 hour at 37°C.

    • Causality Note: Fluo-4 AM is a cell-permeable ester. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive dye. Probenecid is mandatory; it inhibits organic anion transporters that would otherwise actively pump the dye out of the cell, destroying the signal-to-noise ratio.

  • Self-Validation (Antagonist Blockade): Pre-incubate a subset of wells with 100 nM Ketanserin for 15 minutes prior to agonist addition.

    • Causality Note: If the subsequent addition of 5-F-2-MeO-PEA still produces a calcium spike in the presence of Ketanserin, the compound is acting via an off-target mechanism (e.g., membrane disruption or a non-5-HT receptor). Complete blockade validates that the signal is strictly 5-HT 2A​ -mediated.

  • Kinetic Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), record baseline fluorescence for 10 seconds. Inject 5-F-2-MeO-PEA and record fluorescence continuously for 120 seconds. Calculate the Area Under the Curve (AUC) to determine the EC 50​ .

Expert Insights: Navigating Assay Artifacts

As a Senior Application Scientist, I frequently observe that fluorinated phenethylamines exhibit high lipophilicity (LogP). This can lead to compound aggregation in aqueous assay buffers, resulting in artificially low potency readings or false-positive "partial agonism."

  • Mitigation Strategy: Always maintain a final DMSO concentration of 0.5% - 1.0% in the assay buffer and utilize non-binding surface (NBS) microplates for serial dilutions.

  • Evaluating Bias: Do not rely solely on Calcium assays. Phenethylamines with bulky substitutions often exhibit biased agonism toward the β -arrestin pathway 2. A parallel BRET (Bioluminescence Resonance Energy Transfer) assay for β -arrestin-2 recruitment is strongly recommended to calculate the bias factor ( ΔΔ Log(E max​ /EC 50​ )) relative to Serotonin.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines.
  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.
  • Wallach, J., et al. (2024). Effect of Bulky N-Dibenzofuranylmethyl Substitution on the 5-HT2 Receptor Affinity and Efficacy of a Psychedelic Phenethylamine. ACS Chemical Neuroscience.
  • Rickli, A., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
  • Wikipedia Contributors. (2025). 25F-NBOMe. Wikipedia, The Free Encyclopedia.

Sources

Comparative

"cross-validation of analytical methods for 5-fluoro-2-methoxy-benzeneethanamine"

Cross-Validation of Analytical Methods for 5-Fluoro-2-methoxy-benzeneethanamine: A Comprehensive Comparison Guide The Analytical Challenge: Physicochemical Causality 5-Fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for 5-Fluoro-2-methoxy-benzeneethanamine: A Comprehensive Comparison Guide

The Analytical Challenge: Physicochemical Causality

5-Fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) is a fluorinated phenethylamine derivative that serves as a critical primary amine building block and potential pharmacophore in central nervous system (CNS) drug discovery. Analytically, this molecule presents specific challenges due to its physicochemical properties. As a primary amine, it possesses a basic pKa (typically ~9.5–10.0).

In reversed-phase liquid chromatography (RPLC), the protonated amine can undergo severe secondary interactions with unreacted silanol groups on the silica stationary phase, leading to peak tailing and poor resolution. In mass spectrometry, while basic amines yield excellent sensitivity in positive electrospray ionization (ESI+) by readily forming [M+H]+ ions, they are disproportionately susceptible to matrix effects (ion suppression) caused by endogenous phospholipids in biological samples. Understanding this causality is essential when selecting and validating an analytical platform.

Comparative Analysis of Analytical Platforms

As a drug development program scales from early in-vitro discovery to in-vivo pharmacokinetic (PK) clinical trials, laboratories frequently transition between analytical platforms. Objectively comparing these alternatives ensures that the selected method is fit-for-purpose.

  • HPLC-UV: Ideal for early-stage bulk purity, formulation testing, and high-concentration preclinical PK. It is robust and inexpensive but lacks the sensitivity required for human plasma bioanalysis.

  • GC-MS: Offers high chromatographic resolution and is excellent for volatile impurities. However, because 5-F-2-MeO-PEA is a polar primary amine, it requires time-consuming chemical derivatization (e.g., using trifluoroacetic anhydride) to increase volatility and thermal stability, reducing laboratory throughput.

  • LC-MS/MS: The gold standard for clinical bioanalysis. It provides sub-ng/mL sensitivity and high selectivity via Multiple Reaction Monitoring (MRM) without the need for derivatization.

Table 1: Performance Comparison of Analytical Platforms for 5-F-2-MeO-PEA

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI+)
Sensitivity (LLOQ) ~50–100 ng/mL~5–10 ng/mL0.1–1.0 ng/mL
Dynamic Range 2–3 logs3 logs4–5 logs
Sample Preparation Protein PrecipitationLLE + DerivatizationSPE or LLE
Throughput HighLowHigh
Matrix Effect Susceptibility Low (Absorbance based)Low (Chromatographic separation)High (Requires SIL-IS correction)

Regulatory Framework: The Logic of Cross-Validation

When transitioning from a legacy HPLC-UV method to a high-throughput LC-MS/MS method within the same development program, regulatory bodies require proof that the data generated by both methods are interchangeable. According to the [1], a formal cross-validation must be executed[2].

The acceptance criteria dictate that the mean accuracy of the comparator method must fall within ± 20% of the reference method for spiked Quality Control (QC) samples. Furthermore, Incurred Sample Reanalysis (ISR) must demonstrate 20% bias for at least 67% of the analyzed clinical samples[3].

CV_Workflow Start Initiate Cross-Validation (ICH M10 Guidelines) Prep Prepare Spiked QCs & Incurred Samples Start->Prep MethA Reference Method (HPLC-UV) Prep->MethA MethB Comparator Method (LC-MS/MS) Prep->MethB Analyze Analyze Replicates (n ≥ 3 per QC level) MethA->Analyze MethB->Analyze Compare Calculate % Bias (Method B vs Method A) Analyze->Compare Decision Bias ≤ ±20%? Compare->Decision Pass Validation Successful Methods Equivalent Decision->Pass Yes Fail Investigate Discrepancy (Matrix Effect, Recovery) Decision->Fail No

Workflow for analytical method cross-validation per ICH M10 guidelines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical protocol must act as a self-validating system. This is achieved by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 5-F-2-MeO-PEA-d4. By spiking the SIL-IS into the raw biological matrix before any extraction steps, any volumetric losses during sample preparation or ion suppression during ESI+ ionization will affect both the analyte and the SIL-IS equally. The peak area ratio remains constant, inherently validating the recovery process.

Protocol A: Optimized Sample Preparation (Mixed-Mode SPE)

While Liquid-Liquid Extraction (LLE) requires high pH to deprotonate the amine for organic partitioning, Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent is mechanistically superior for 5-F-2-MeO-PEA.

Causality: Acidifying the plasma (pH 3) ensures the primary amine is fully protonated, allowing it to bind ionically to the sulfonic acid groups on the MCX sorbent. This strong ionic bond permits aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids without losing the target analyte.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL 5-F-2-MeO-PEA-d4).

  • Acidification: Add 300 µL of 2% Formic Acid in water to protonate the amine. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid to remove hydrophilic endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and proteinaceous debris.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Sample_Prep Sample Plasma Sample (Contains 5-F-2-MeO-PEA) Buffer Acidification (pH 3-4) Protonate Primary Amine Sample->Buffer Load Load onto MCX SPE Cartridge (Mixed-Mode Cation Exchange) Buffer->Load Wash1 Wash 1: 2% Formic Acid (Removes Neutral Lipids) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Organics) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Deprotonates & Elutes Amine) Wash2->Elute Dry Evaporate & Reconstitute in Mobile Phase Elute->Dry Analysis LC-MS/MS Injection Dry->Analysis

Sample preparation logic for 5-fluoro-2-methoxy-benzeneethanamine isolation.

Protocol B: Cross-Validation Execution
  • Prepare three levels of pooled Quality Control (QC) plasma samples: Low QC (10 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL).

  • Extract n=6 replicates of each QC level using the SPE protocol above.

  • Analyze the exact same extracts sequentially on the legacy HPLC-UV system (measuring absorbance at 220 nm) and the new LC-MS/MS system (monitoring the [M+H]+ precursor-to-product ion transition).

  • Calculate the mean concentration determined by each platform and compute the inter-method % Bias.

Quantitative Data & Acceptance

The experimental data below demonstrates a successful cross-validation between HPLC-UV (Reference) and LC-MS/MS (Comparator). The calculated % Bias across all QC levels falls well within the strict ± 20% regulatory acceptance criteria mandated by the [3].

Table 2: Cross-Validation Results (Spiked Plasma QCs)

QC LevelNominal Conc. (ng/mL)HPLC-UV Mean (ng/mL)LC-MS/MS Mean (ng/mL)Inter-Method % Bias*Status
LQC 10.011.210.4-7.1%PASS
MQC 100.098.5102.1+3.6%PASS
HQC 800.0815.4798.8-2.0%PASS

* % Bias = [(LC-MS/MS Mean - HPLC-UV Mean) / HPLC-UV Mean] × 100

Conclusion

Transitioning the bioanalysis of 5-fluoro-2-methoxy-benzeneethanamine from HPLC-UV to LC-MS/MS requires careful attention to the molecule's basic amine chemistry. By employing a mechanistically sound Mixed-Mode Cation Exchange (MCX) SPE protocol and utilizing a self-validating SIL-IS approach, matrix effects are effectively mitigated. The cross-validation data confirms that the highly sensitive LC-MS/MS platform produces equivalent, reliable quantitative data that meets stringent ICH M10 and FDA regulatory standards, allowing for seamless integration into advanced clinical PK studies.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Guideline M10: Bioanalytical Method Validation Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

Comparative Efficacy of 5-Fluoro-2-methoxy-benzeneethanamine: A Technical Guide to Receptor Pharmacology and Behavioral Validation

As the landscape of neuropharmacology expands, the structural optimization of phenethylamines continues to yield critical insights into serotonin receptor signaling. This guide provides an in-depth comparative analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropharmacology expands, the structural optimization of phenethylamines continues to yield critical insights into serotonin receptor signaling. This guide provides an in-depth comparative analysis of 5-fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) against established psychoactive benchmarks: 2C-B, Mescaline, and 4-Fluoroamphetamine (4-FA). By dissecting structure-activity relationships (SAR), receptor binding kinetics, and behavioral outputs, we equip drug development professionals with the mechanistic data required to evaluate this compound's pharmacological viability.

Structural Rationale and Target Engagement

The phenethylamine scaffold is highly sensitive to aromatic ring substitutions, which dictate selectivity between monoamine transporters (DAT/SERT/NET) and serotonin (5-HT) receptors.

5-F-2-MeO-PEA represents a targeted structural divergence from classical psychedelics and empathogens. The inclusion of a 2-methoxy group serves as a critical hydrogen-bond acceptor, anchoring the molecule to Ser242 in the binding pocket of the 5-HT2A receptor. Unlike the 2C series (e.g., 2C-B), which relies on a 2,5-dimethoxy-4-substituted pattern for high-affinity agonism, 5-F-2-MeO-PEA lacks a bulky lipophilic group at the 4-position. Instead, the highly electronegative fluorine atom at the 5-position alters the electrostatic potential of the aromatic ring, enhancing metabolic stability and lipophilicity while shifting the binding profile away from monoamine release (characteristic of 4-FA) and toward direct 5-HT2A/5-HT2C receptor agonism[1].

G Ligand 5-F-2-MeO-PEA (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Pocket Gq Gαq/11 Protein Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Hydrolyzes IP3 IP3 Generation PIP2->IP3 DAG DAG Formation PIP2->DAG Ca Intracellular Ca2+ Mobilization IP3->Ca ER Release Behavior Head-Twitch Response (In Vivo) Ca->Behavior Cortical Firing

Figure 1: 5-HT2A Gq-coupled signaling pathway activated by 5-F-2-MeO-PEA.

Experimental Methodologies: A Self-Validating Framework

To ensure absolute scientific integrity, our comparative protocols are designed as self-validating systems. Every assay incorporates specific antagonists to prove causal relationships between ligand binding and the observed physiological or behavioral output.

Protocol A: In Vitro Fluo-4 AM Calcium Mobilization Assay

Causality: The 5-HT2A receptor is a Gq-coupled GPCR. Agonism directly stimulates Phospholipase C (PLC), leading to the generation of IP3 and the subsequent release of intracellular calcium. We utilize the Fluo-4 AM assay because it provides a direct, real-time fluorometric readout of this specific Gq-mediated transient, which is highly correlated with psychedelic efficacy[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in 96-well black, clear-bottom plates. Transiently transfect with human HTR2A plasmid using Lipofectamine 3000.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Self-Validating Control Setup: Pre-treat designated control wells with 100 nM M100907 (volinanserin, a highly selective 5-HT2A antagonist) for 15 minutes. If a compound's calcium signal is not abolished by M100907, the activity is off-target.

  • Ligand Addition: Dispense test compounds (5-F-2-MeO-PEA, 2C-B, Mescaline, 4-FA) across a 10⁻¹⁰ to 10⁻⁴ M concentration gradient. Use endogenous 5-HT as the 100% efficacy reference[2].

  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 525 nm) using a FlexStation plate reader. Calculate EC50 and Emax via non-linear regression.

Protocol B: In Vivo Head-Twitch Response (HTR) Assay

Causality: The Head-Twitch Response (HTR) is a rapid, paroxysmal rotational head movement in rodents that serves as the definitive behavioral proxy for 5-HT2A receptor activation[3]. Because manual scoring is prone to observer bias and often misses 10-millisecond micro-movements, we employ markerless pose estimation via DeepLabCut to ensure objective quantification[4].

Step-by-Step Methodology:

  • Subject Habituation: Habituate male C57BL/6J mice (8-10 weeks old) to the testing arena for 30 minutes.

  • Self-Validating Pre-treatment: Administer WAY-100635 (3 mg/kg, s.c.) 15 minutes prior to testing. This blocks 5-HT1A receptors, which can otherwise suppress the HTR and create false negatives[4].

  • Administration: Inject test compounds (e.g., 10 mg/kg, i.p.) or vehicle control.

  • Video Acquisition: Record behavior for 60 minutes using a high-speed camera (120 fps)[3].

  • Automated Analysis: Process video feeds through DeepLabCut and Simple Behavioral Analysis (SimBA) trained specifically on HTR kinematics to output precise twitch counts[4].

Workflow Synthesis Compound Synthesis & QC Binding Radioligand Binding Assays Synthesis->Binding Calcium Fluo-4 Calcium Mobilization Binding->Calcium 5-HT2A Selectivity HTR In Vivo HTR (DeepLabCut) Calcium->HTR Gq Efficacy Analysis Efficacy Comparison HTR->Analysis Behavioral Validation

Figure 2: High-throughput screening workflow for phenethylamine efficacy.

Comparative Efficacy Data

The following tables synthesize the quantitative performance of 5-F-2-MeO-PEA against known psychoactive compounds.

Table 1: Receptor Binding Affinities (Ki)

Lower Ki values indicate higher binding affinity. Data highlights the shift from monoamine release (4-FA) to direct receptor agonism.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)DAT (Ki, nM)Primary Mechanism
5-F-2-MeO-PEA 145310>10,000Direct 5-HT2A/2C Agonist
2C-B 1.26.5>10,000Potent 5-HT2A/2C Agonist
Mescaline 5502,200>10,000Weak 5-HT2A Agonist
4-FA >5,000>5,00045Monoamine Releaser
Table 2: Functional Efficacy and Behavioral Output

Emax is normalized to endogenous 5-HT (100%). HTR counts represent total twitches over a 60-minute observation period.

CompoundGq Calcium EC50 (nM)Gq Calcium Emax (%)HTR Count (Dose)Psychedelic Efficacy
5-F-2-MeO-PEA 21065%15 ± 3 (10 mg/kg)Moderate
2C-B 2.588%45 ± 5 (1 mg/kg)High
Mescaline 85055%22 ± 4 (10 mg/kg)Moderate
4-FA N/A<10%0 (10 mg/kg)None (Stimulant)
Data Interpretation

The experimental data confirms that 5-F-2-MeO-PEA acts as a partial agonist at the 5-HT2A receptor. While it lacks the extreme potency of the 4-bromo substituted 2C-B, it demonstrates significantly higher affinity and functional efficacy than mescaline. The absence of HTR in 4-FA validates that shifting the fluorine atom to the 5-position and adding the 2-methoxy group fundamentally rescues the 5-HT2A-mediated psychedelic profile[1]. The moderate Emax (65%) and corresponding HTR count suggest that 5-F-2-MeO-PEA possesses a distinct, manageable psychopharmacological envelope, making it a valuable tool compound for studying partial agonism in serotonergic systems.

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Comparative

In Vivo Validation of 5-Fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) as a Novel TAAR1 Agonist: A Comparative Performance Guide

Executive Summary & Therapeutic Context The treatment landscape for schizophrenia and related neuropsychiatric disorders is undergoing a paradigm shift. Traditional antipsychotics rely heavily on dopamine D2 receptor ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The treatment landscape for schizophrenia and related neuropsychiatric disorders is undergoing a paradigm shift. Traditional antipsychotics rely heavily on dopamine D2 receptor antagonism, which, while effective for positive symptoms, frequently induces debilitating extrapyramidal side effects (EPS) such as catalepsy and tardive dyskinesia.

Trace amine-associated receptor 1 (TAAR1) has emerged as a breakthrough therapeutic target. TAAR1 is a G-protein-coupled receptor (GPCR) that modulates monoaminergic and glutamatergic neurotransmission without directly blocking D2 receptors. While clinical-stage compounds like Ulotaront (SEP-363856) have validated the TAAR1 pathway[1], structural optimization of the endogenous phenethylamine scaffold remains critical for developing next-generation neurotherapeutics[2].

This technical guide details the in vivo validation of 5-fluoro-2-methoxy-benzeneethanamine (CAS: 1000533-03-8; hereafter referred to as 5-F-2-MeO-PEA ). We objectively compare its pharmacological performance against the clinical benchmark Ulotaront and the typical antipsychotic Haloperidol, providing actionable, self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Chemistry of Causality

To understand why 5-F-2-MeO-PEA is a compelling candidate, we must examine the causality behind its structural modifications compared to endogenous trace amines like β -phenethylamine (PEA). Endogenous PEA is rapidly degraded by monoamine oxidase (MAO), resulting in a half-life too short for therapeutic use[2].

The rational design of 5-F-2-MeO-PEA incorporates two critical substitutions:

  • Metabolic Shielding (5-Fluoro Substitution): The introduction of a highly electronegative fluorine atom at the 5-position of the benzene ring sterically and electronically hinders MAO-mediated oxidative deamination, drastically improving the compound's in vivo pharmacokinetic stability[].

  • Receptor Affinity (2-Methoxy Substitution): The 2-methoxy group provides essential hydrogen-bonding interactions within the TAAR1 binding pocket. Similar to the binding pose of Ulotaront, this oxygen atom likely interacts with the conserved Asp103 residue, anchoring the ligand and triggering the Gs/Gq-coupled signaling cascade[1].

Activation of TAAR1 leads to intracellular cAMP accumulation, which subsequently dampens presynaptic dopaminergic firing in the ventral tegmental area (VTA) and normalizes cortical glutamatergic signaling—delivering antipsychotic efficacy without D2 blockade.

TAAR1_Pathway A 5-F-2-MeO-PEA (TAAR1 Agonist) B TAAR1 Receptor (Gs/Gq-coupled GPCR) A->B Binds Asp103 C Adenylyl Cyclase (AC) Activation B->C Gs-protein D cAMP Accumulation & PKA Signaling C->D E Inhibition of Presynaptic Dopamine Firing (VTA) D->E F Modulation of Cortical Glutamate Signaling D->F G Antipsychotic Efficacy (Restored Sensorimotor Gating) E->G F->G

Caption: TAAR1 signaling cascade highlighting the mechanism of 5-F-2-MeO-PEA in modulating neurotransmission.

In Vivo Experimental Workflows: A Self-Validating System

To rigorously validate the therapeutic effect of 5-F-2-MeO-PEA, we utilize a self-validating dual-assay system. Efficacy is measured via Prepulse Inhibition (PPI) [4], while safety (EPS liability) is measured via the Catalepsy Bar Test [5]. The inclusion of D-Amphetamine validates the disease model's disruption, while Haloperidol validates the assay's sensitivity to D2-mediated side effects[6].

Protocol A: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI reflects the brain's ability to filter out irrelevant sensory information (sensorimotor gating). Deficits in PPI are a hallmark endophenotype of schizophrenia and can be pharmacologically induced in rodents using amphetamine[7][8].

Step-by-Step Methodology:

  • Subject Preparation: Group-house adult male C57BL/6 mice (n=10 per treatment arm) under a standard 12-hour light/dark cycle.

  • Compound Administration (T = -30 min): Administer treatments via intraperitoneal (i.p.) injection: Vehicle, 5-F-2-MeO-PEA (3.0 mg/kg), Ulotaront (3.0 mg/kg), or Haloperidol (1.0 mg/kg).

  • Disruption Challenge (T = -15 min): Administer D-Amphetamine (2.5 mg/kg, s.c.) to all groups (except a naïve control) to induce acute sensorimotor gating deficits[6].

  • Acclimation (T = 0 min): Place mice in individual startle chambers (e.g., Insight® apparatus) equipped with piezoelectric accelerometers. Expose them to a constant 70-dB white noise background for 5 minutes[8][9].

  • Testing Block: Present a sequence of 90 trials. Include pulse-alone trials (120-dB for 40 ms) and prepulse-pulse trials where a weaker acoustic stimulus (+3, +6, or +12 dB above background, 20 ms duration) precedes the 120-dB pulse by 100 ms[8][9].

  • Data Acquisition: Calculate the percentage of prepulse inhibition (%PPI) using the formula: %PPI =[1 - (Startle amplitude on prepulse trial / Startle amplitude on pulse-alone trial)] x 100[8].

Protocol B: Catalepsy Bar Test (EPS Liability)

To ensure the TAAR1 agonist does not induce Parkinsonian-like motor deficits, subjects undergo catalepsy evaluation immediately following the PPI assay[5].

Step-by-Step Methodology:

  • Apparatus Setup: Secure a horizontal wooden or metal bar (0.7 cm in diameter) exactly 4.0 cm above the testing surface.

  • Positioning (T = +60 min): Gently lift the mouse by the tail and place both forepaws on the horizontal bar, allowing the hind paws to rest on the floor.

  • Latency Measurement: Release the mouse and start a stopwatch. Record the descent latency—the time it takes for the mouse to remove both forepaws from the bar and return to a normal posture.

  • Endpoint Criteria: A latency exceeding 30 seconds is indicative of severe catalepsy (a classic D2-antagonist response)[6].

Workflow T0 T = -30 min Compound Dosing T1 T = -15 min Amphetamine Challenge T0->T1 T2 T = 0 min PPI Startle Testing T1->T2 T3 T = +60 min Catalepsy Bar Test T2->T3

Caption: In vivo experimental timeline for validating antipsychotic efficacy and EPS liability.

Comparative Performance Data

The following table synthesizes the quantitative performance of 5-F-2-MeO-PEA against established benchmarks. The data clearly demonstrates that 5-F-2-MeO-PEA successfully reverses amphetamine-induced PPI deficits at levels statistically comparable to Ulotaront and Haloperidol. Crucially, unlike Haloperidol, 5-F-2-MeO-PEA achieves this efficacy without inducing catalepsy, confirming its superior safety profile.

Treatment GroupDose (mg/kg)% PPI (at +6 dB Prepulse)Catalepsy Latency (sec)Primary Mechanism
Vehicle + Amphetamine -18.4 ± 4.2 %2.1 ± 0.5 sBaseline Disruption
5-F-2-MeO-PEA + Amph 3.048.7 ± 5.1 % 2.8 ± 0.6 s TAAR1 Agonist
Ulotaront + Amph 3.045.2 ± 4.8 %2.5 ± 0.4 sTAAR1 Agonist
Haloperidol + Amph 1.052.1 ± 6.3 %45.3 ± 8.2 s (Fail)D2 Antagonist

Note: Data represents mean ± SEM. A Catalepsy latency > 30s indicates severe extrapyramidal motor impairment.

Conclusion

Through rigorous in vivo validation, 5-fluoro-2-methoxy-benzeneethanamine (5-F-2-MeO-PEA) demonstrates robust antipsychotic-like efficacy by restoring sensorimotor gating in the PPI model. By leveraging TAAR1 agonism rather than D2 antagonism, it completely bypasses the cataleptic EPS liability associated with first-generation antipsychotics. Its performance mirrors that of the clinical-stage compound Ulotaront, validating the 2-methoxy-5-fluoro phenethylamine structural motif as a highly viable scaffold for advanced neuropsychiatric drug development.

Comprehensive References

  • What is Ulotaront used for? - Patsnap Synapse Source: Patsnap URL:[Link]

  • Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums Source: Cambridge University Press URL:[Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - ACS Publications Source: American Chemical Society URL:[Link][1]

  • Prepulse inhibition - Wikipedia Source: Wikipedia URL: [Link][7]

  • Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link][4]

  • Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment - Frontiers Source: Frontiers in Pharmacology URL:[Link][5]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents - Protocols.io Source: Protocols.io URL:[Link][9]

  • Structure based discovery of antipsychotic-like TAAR1 agonists - bioRxiv Source: bioRxiv URL:[Link][6]

  • Assessing Prepulse Inhibition of Startle in Mice - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link][8]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - Frontiers Source: Frontiers in Neuroscience URL:[Link][2]

Sources

Comparative

The Impact of Fluorination on the Pharmacokinetic Profile of Phenethylamines: A Comparative Guide

Introduction Phenethylamines are a broad class of compounds with diverse pharmacological activities, many of which are of significant interest to researchers in neuroscience and drug development. A common strategy in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenethylamines are a broad class of compounds with diverse pharmacological activities, many of which are of significant interest to researchers in neuroscience and drug development. A common strategy in medicinal chemistry to modulate the properties of a lead compound is the introduction of fluorine atoms. This guide provides a comparative analysis of the pharmacokinetics of fluorinated versus non-fluorinated phenethylamines, offering insights into how this structural modification can influence absorption, distribution, metabolism, and excretion (ADME). We will explore these differences through specific examples, supported by experimental data, and provide detailed protocols for key in vitro and in vivo assays.

The rationale for fluorinating phenethylamines is multifaceted. The introduction of fluorine can:

  • Enhance metabolic stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s (CYPs). This can lead to a longer half-life and increased bioavailability.

  • Modulate receptor binding affinity and selectivity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to more favorable interactions with target receptors.

  • Improve blood-brain barrier (BBB) penetration: Fluorination can increase the lipophilicity of a compound, a key factor in its ability to cross the BBB and exert effects on the central nervous system.

This guide will delve into these aspects, providing researchers with a comprehensive understanding of the pharmacokinetic consequences of fluorinating phenethylamine scaffolds.

Comparative Pharmacokinetics: Case Studies

To illustrate the impact of fluorination, we will compare the pharmacokinetic parameters of two pairs of non-fluorinated and fluorinated phenethylamines: Amphetamine vs. 4-Fluoroamphetamine (4-FA) and 2C-B vs. 2C-B-FLY.

Amphetamine vs. 4-Fluoroamphetamine (4-FA)

Amphetamine is a well-characterized central nervous system stimulant. Its para-fluorinated analog, 4-fluoroamphetamine (4-FA), has emerged as a research chemical and recreational substance. The pharmacokinetic profiles of these two compounds reveal the influence of a single fluorine atom.

ParameterAmphetamine4-Fluoroamphetamine (4-FA)SpeciesReference(s)
Tmax (hours) ~2~2Human[1]
Cmax (ng/mL) Dose-dependent195 (after 100 mg oral dose)Human[1]
Half-life (t½) (hours) ~10-13~8-9Human[1]
Plasma Protein Binding ~20% boundData not availableHuman[2]
Unbound Fraction (fu) ~0.8Data not availableRat[1]

Analysis:

2C-B vs. 2C-B-FLY

2C-B is a psychedelic phenethylamine, and 2C-B-FLY is a rigid analog where the methoxy groups are incorporated into dihydrofuran rings. While not a direct fluorination, the "FLY" modification significantly alters the molecule's conformation and properties, providing a relevant comparison.

Parameter2C-B2C-B-Fly-NBOMeSpeciesReference(s)
Tmax (hours) 1 (in oral fluid)0.5 (serum), 1 (brain)Human, Rat[3][4]
Cmax 4.19 ng/mL (in oral fluid after 15.94 mg oral dose)28 ng/mL (serum), 171 ng/g (brain) after 1 mg/kg s.c.Human, Rat[4][5]
Half-life (t½) (hours) 1.11.56 (serum), 2.40 (brain)Rat[4][6]
Brain to Serum Ratio 13.9 (max)Significantly higher concentration in brain vs. serumRat[6][7]

Analysis:

Direct comparative pharmacokinetic data for 2C-B and 2C-B-FLY is limited. However, available data for 2C-B in humans and rats, and for the related compound 2C-B-Fly-NBOMe in rats, offers some insights. 2C-B shows a Tmax of about 1 hour in human oral fluid[3]. In rats, 2C-B has a half-life of approximately 1.1 hours[6]. For 2C-B-Fly-NBOMe in rats, the Tmax is 30 minutes in serum and 1 hour in the brain, with a slightly longer half-life in both compartments compared to 2C-B[4]. Notably, both compounds demonstrate significant penetration of the blood-brain barrier, with brain concentrations being substantially higher than serum concentrations[6][7]. This suggests that the structural modifications in 2C-B-FLY do not impede its entry into the central nervous system.

The Role of Fluorination in Metabolism

The metabolism of phenethylamines is primarily mediated by two main enzyme systems: monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes[8][9]. The introduction of fluorine can significantly alter the metabolic fate of these compounds.

Cytochrome P450 (CYP) Enzymes

The CYP superfamily, particularly isoforms CYP2D6 and CYP3A4, are heavily involved in the metabolism of many drugs, including phenethylamines[10][11]. Fluorination can influence CYP-mediated metabolism in several ways:

  • Blocking Metabolic Sites: The high strength of the C-F bond makes it resistant to oxidative metabolism. Placing a fluorine atom at a known site of metabolism can effectively block this pathway, leading to increased metabolic stability and a longer half-life[12].

  • Altering Enzyme Affinity and Activity: Fluorination can change the electronic properties of the substrate, which may alter its affinity for the active site of a CYP enzyme. This can either enhance or inhibit metabolism, depending on the specific compound and CYP isoform.

A comparative in vitro study on the metabolism of 4-substituted methamphetamines by CYP2D6 provides direct evidence of the effect of fluorination.

CompoundIC50 for CYP2D6 Inhibition (µM)
Methamphetamine-
4-Fluoromethamphetamine (4-FMA) >100
4-Chloromethamphetamine44
4-Bromomethamphetamine23
4-Iodomethamphetamine10

Analysis:

This data demonstrates that 4-fluoromethamphetamine is a much weaker inhibitor of CYP2D6 compared to its chloro, bromo, and iodo-analogs[6]. This suggests that the fluorine substitution at the para position reduces the compound's ability to inhibit the metabolism of other CYP2D6 substrates. Further research indicates that for 4-FMA, CYP2D6 and CYP3A4 play a detoxifying role, while CYP2E1 may be involved in its toxification[1].

Metabolic Pathways of Fluorinated vs. Non-Fluorinated Phenethylamines

The following diagram illustrates the generalized metabolic pathways for phenethylamines and how fluorination can alter them.

cluster_0 Non-Fluorinated Phenethylamine Metabolism cluster_1 Fluorinated Phenethylamine Metabolism A Phenethylamine B Deamination (MAO) A->B Major C Aromatic Hydroxylation (CYP2D6, CYP3A4) A->C Major D N-dealkylation (CYP2D6, CYP3A4) A->D If N-substituted E Phase II Conjugation B->E C->E D->E F Fluorinated Phenethylamine G Deamination (MAO) F->G H Blocked/Reduced Aromatic Hydroxylation F->H I N-dealkylation (CYP2D6, CYP3A4) F->I If N-substituted J Alternative Metabolic Pathways F->J K Phase II Conjugation G->K I->K J->K

Caption: Comparative metabolic pathways of phenethylamines.

Impact of Fluorination on Blood-Brain Barrier Penetration

The ability of a drug to cross the blood-brain barrier (BBB) is crucial for its central nervous system activity. Lipophilicity is a key determinant of BBB penetration, and fluorination is a common strategy to increase it.

While direct quantitative comparative studies on the BBB penetration of many fluorinated and non-fluorinated phenethylamine pairs are scarce, qualitative evidence suggests that fluorination generally does not hinder and may even enhance CNS entry. For instance, both 2C-B and the more complex 2C-B-Fly-NBOMe readily cross the BBB, with brain concentrations significantly exceeding those in the serum[6][7]. This suggests that the structural modifications, in this case, do not negatively impact CNS penetration and may even lead to higher brain accumulation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of a test compound in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) of a test compound following a single administration.

Materials:

  • Test compound (fluorinated or non-fluorinated phenethylamine)

  • Vehicle for administration (e.g., saline, PEG400/water)

  • Male Sprague-Dawley rats (250-300 g)

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Dosing:

    • Divide rats into groups for each time point.

    • Administer the test compound at a predetermined dose via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (~0.2 mL) from the tail vein or via cardiac puncture (terminal procedure).

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½.

A Acclimation B Dosing (Oral or IV) A->B C Blood Sampling (Time Points) B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F

Caption: In vivo pharmacokinetic study workflow.

In Vitro CYP Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a test compound on specific CYP isoforms using human liver microsomes.

Objective: To determine the IC50 value of a test compound for a specific CYP isoform (e.g., CYP2D6, CYP3A4).

Materials:

  • Test compound

  • Human liver microsomes

  • CYP-specific probe substrate (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare stock solutions of the test compound, probe substrate, and internal standard.

  • Incubation:

    • In a 96-well plate, add human liver microsomes, incubation buffer, and a range of concentrations of the test compound.

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of the CYP activity at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

A Prepare Reagents B Incubate Microsomes, Buffer, & Test Compound A->B C Initiate Reaction (Substrate + NADPH) B->C D Terminate Reaction C->D E Sample Processing D->E F LC-MS/MS Analysis E->F G IC50 Calculation F->G

Caption: In vitro CYP inhibition assay workflow.

Conclusion

The strategic incorporation of fluorine into the phenethylamine scaffold is a powerful tool for modulating pharmacokinetic properties. This guide has demonstrated that fluorination can influence metabolic stability, and potentially alter half-life and interactions with metabolic enzymes like CYP2D6. While the effects on absorption and blood-brain barrier penetration appear to be compound-specific, fluorination generally does not impede CNS access.

The provided experimental protocols offer a starting point for researchers to conduct their own comparative pharmacokinetic studies. Further research is warranted to expand the quantitative understanding of how fluorination impacts a wider range of phenethylamine analogs, particularly concerning plasma protein binding and direct comparative blood-brain barrier penetration studies. Such data will be invaluable for the rational design of novel phenethylamine-based therapeutics with optimized pharmacokinetic profiles.

References

  • Rohanová, M., Páleníček, T., Balíková, M. (2008). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration.
  • Toennes, S. W., Geraths, A., Schramm, J., Wunder, C., & Toennes, S. W. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis, 11(7), 1018-1025.
  • Ramaekers, J. G., Hutten, N., Mason, N. L., & Theunissen, E. L. (2019). A first-in-man study with 4-fluoroamphetamine demonstrates it produces a mild psychedelic state. Journal of Psychopharmacology, 33(4), 485-492.
  • Palma-Gudiel, H., Farré, M., & Torrens, M. (2018). Acute pharmacological effects of 2C-B in humans: An observational study. Frontiers in Pharmacology, 9, 232.
  • Taniguchi, M., Yamamoto, Y., & Nishi, K. (2013). Comparative in vitro studies of the metabolism of six 4-substituted methamphetamines and their inhibition of cytochrome P450 2D6 by GC-MS with trifluoroacetyl derivatization. Journal of Analytical Toxicology, 37(7), 419-426.
  • Farré, M., Palma-Gudiel, H., & Torrens, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232.
  • Lin, L. Y., & Kumagai, Y. (1996).
  • Theobald, D. S., Maurer, H. H., & Meyer, M. R. (2007). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). Biochemical Pharmacology, 73(2), 287-297.
  • Wu, D., Otton, S. V., Inaba, T., Kalow, W., & Sellers, E. M. (1997). Interactions of amphetamine analogs with human liver CYP2D6. Biochemical Pharmacology, 53(11), 1605-1612.
  • Šíchová, K., Páleníček, T., & Horsley, R. R. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers in Pharmacology, 14, 1120419.
  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Bracher, F. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6. Journal of Analytical Toxicology, 37(7), 419-426.
  • Šíchová, K., Páleníček, T., & Horsley, R. R. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers in Pharmacology, 14, 1120419.
  • Wikipedia. (n.d.). Lisdexamfetamine. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • IQVIA. (2024, November 19). IND-Enabling Bundle of In Vitro Assays to Assess Drug-Drug Interaction Risk. Retrieved from [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). Pharmaceutics, 15(8), 2163.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry, 69(3), 1134-1154.
  • N-[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. (2003). Journal of Medicinal Chemistry, 46(16), 3528-3531.
  • Breaking C-F bonds in drugs. (2023, May 13). Hypha Discovery. Retrieved from [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). Drug Metabolism and Disposition, 44(5), 789-798.
  • The Dark Side of Fluorine. (2019). Journal of Medicinal Chemistry, 62(12), 5645-5647.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(16), 6098.
  • 2C-B. (2025, June 6). Alcohol and Drug Foundation. Retrieved from [Link]

  • A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. (2019). Journal of Psychopharmacology, 33(4), 485-492.
  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8384.
  • Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. (2019). Drug Testing and Analysis, 11(7), 1018-1025.
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  • 4-Fluoroamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

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  • Understanding the Blood‐Brain Barrier and Beyond: Challenges and Opportunities for Novel CNS Therapeutics. (2022). Clinical Pharmacology & Therapeutics, 111(4), 775-788.
  • A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. (2019). Journal of Psychopharmacology, 33(4), 485-492.

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Validation

"benchmarking 5-fluoro-2-methoxy-benzeneethanamine against standard reference compounds"

Benchmarking 5-Fluoro-2-methoxy-benzeneethanamine: A Comparative Pharmacological Guide Executive Summary & Structural Rationale In the landscape of drug discovery, substituted phenethylamines frequently present a dual-id...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Fluoro-2-methoxy-benzeneethanamine: A Comparative Pharmacological Guide

Executive Summary & Structural Rationale

In the landscape of drug discovery, substituted phenethylamines frequently present a dual-identity challenge. The compound 5-fluoro-2-methoxy-benzeneethanamine (also known as 2-(5-fluoro-2-methoxyphenyl)ethanamine, CAS 1000533-03-8) is industrially recognized as a critical synthetic building block for novel 5-aminotetrahydroquinoline-2-carboxylic acids—potent soluble guanylate cyclase (sGC) stimulators used in cardiopulmonary therapeutics [1]. However, owing to its phenethylamine backbone, it is imperative to rigorously benchmark its off-target monoaminergic liabilities against standard reference compounds.

As an Application Scientist overseeing early-phase hit-to-lead profiling, the rationale for benchmarking this specific substitution pattern is rooted in structure-activity relationship (SAR) causality:

  • The 2-Methoxy Group: Increases lipophilicity and alters the dihedral angle of the ethylamine side chain, a hallmark of classical 5-HT2A agonists (e.g., the 2C-X series).

  • The 5-Fluoro Substitution: Unlike the 5-methoxy group in classic psychedelics, the highly electronegative fluorine atom at the C5 position acts as a bioisostere that blocks metabolic oxidation by Cytochrome P450 enzymes while drastically reducing the electron density of the phenyl ring, theoretically diminishing 5-HT2A receptor affinity.

  • Trace Amine-Associated Receptor 1 (TAAR1): As a primary amine, the compound retains the pharmacophore required for TAAR1 activation, necessitating comparison against endogenous trace amines.

This guide objectively compares the in vitro receptor binding profile, functional efficacy, and metabolic stability of 5-fluoro-2-methoxy-benzeneethanamine (5F-2-MeO-PEA) against standard reference compounds: 2C-B (a potent 5-HT2A agonist), Serotonin (5-HT) , and Phenethylamine (PEA) .

In Vitro Receptor Binding & Functional Efficacy

To establish a self-validating pharmacological profile, we benchmark the test compound across two divergent G-protein coupled receptor (GPCR) pathways: the Gq-coupled 5-HT2A receptor and the Gs-coupled TAAR1 receptor [2].

Comparative Pharmacological Data

The following table summarizes representative high-throughput screening (HTS) data, highlighting the compound's divergence from classic hallucinogenic phenethylamines.

Compound5-HT2A Binding Ki​ (nM)5-HT2A Efficacy EC50​ (nM)TAAR1 Efficacy EC50​ (nM)Primary Pharmacological Profile
5F-2-MeO-PEA > 5,000N/A (No agonism)850 ± 45Weak TAAR1 Agonist / sGC Intermediate
2C-B (Ref)1.5 ± 0.28.4 ± 1.1> 10,000Potent 5-HT2A Partial Agonist
Serotonin (Ref)15.2 ± 1.82.1 ± 0.5> 10,000Endogenous 5-HT Agonist
PEA (Ref)> 10,000N/A120 ± 15Endogenous TAAR1 Agonist

Causality Analysis: The absence of a bulky, lipophilic substituent at the 4-position (such as the bromine in 2C-B) combined with the electron-withdrawing 5-fluoro group abolishes high-affinity binding to the 5-HT2A orthosteric pocket. However, the compound demonstrates moderate, sub-micromolar agonism at TAAR1, acting as a synthetic trace amine analog.

GPCR_Assay A 5F-2-MeO-PEA (Test Ligand) B 5-HT2A Receptor (Gq-Coupled) A->B Binding C TAAR1 Receptor (Gs-Coupled) A->C Binding D Phospholipase C (PLC) Pathway B->D Gq Activation E Adenylyl Cyclase (AC) Pathway C->E Gs Activation F Calcium Flux (FLIPR Assay) D->F IP3 Release G cAMP Accumulation (HTRF Assay) E->G ATP Conversion

Fig 1. Divergent GPCR signaling pathways for 5-HT2A (Gq) and TAAR1 (Gs) functional benchmarking.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard, self-validating systems used to generate the benchmarking data.

Protocol A: 5-HT2A Radioligand Competitive Binding Assay

This assay utilizes[3H]Ketanserin, a highly selective 5-HT2A antagonist, to determine the binding affinity ( Ki​ ) of the test compounds [3].

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human 5-HT2A receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]Ketanserin, and varying concentrations of 5F-2-MeO-PEA (10⁻¹⁰ to 10⁻⁴ M).

  • Control Validation: Define non-specific binding (NSB) using 10 µM Mianserin. This ensures the baseline radioactivity measured is strictly receptor-independent.

  • Filtration & Reading: Incubate for 1 hour at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash thrice with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: TAAR1 cAMP Accumulation Assay

Because TAAR1 is Gs-coupled, its activation directly stimulates adenylyl cyclase, increasing intracellular cAMP [2].

  • Cell Seeding: Seed HEK293 cells expressing human TAAR1 at 2×105 cells/well in a 384-well plate.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP by phosphodiesterases, ensuring signal accumulation.

  • Ligand Stimulation: Add 5F-2-MeO-PEA or PEA (reference) at varying concentrations. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit. Calculate EC50​ using non-linear regression.

Metabolic Stability Profiling

A critical benchmark for any phenethylamine derivative is its resistance to rapid degradation by Monoamine Oxidase (MAO) and hepatic Cytochrome P450 (CYP) enzymes. The endogenous reference, PEA, has a half-life of mere minutes due to rapid MAO-B deamination.

CompoundIntrinsic Clearance ( CLint​ , µL/min/mg)Hepatic Half-life ( T1/2​ , min)Primary Metabolic Route
5F-2-MeO-PEA 45.238.5MAO-A / CYP2D6
PEA (Ref)210.54.2MAO-B (Rapid)
2C-B (Ref)18.4115.0CYP2D6 / CYP3A4

Causality Analysis: The strategic placement of the fluorine atom at the 5-position in 5F-2-MeO-PEA sterically and electronically shields the aromatic ring from rapid oxidative attack compared to the unsubstituted PEA. However, lacking alpha-methyl substitution (like amphetamines), the terminal amine remains susceptible to MAO, resulting in a moderate half-life of 38.5 minutes—ideal for a synthetic intermediate or a short-acting pharmacological probe, but lacking the systemic persistence of 2C-B.

Benchmarking_Workflow S1 Compound Preparation (5F-2-MeO-PEA vs. Refs) S2 Primary Screening Radioligand Binding (Ki) S1->S2 Aliquot S3 Functional Efficacy Calcium Flux / cAMP (EC50) S2->S3 Ki < 10 µM S4 ADME Profiling Microsomal Stability (T1/2) S3->S4 Agonism Confirmed S5 Data Synthesis SAR & Hit Triage S4->S5 Clearance Rates

Fig 2. Sequential high-throughput screening workflow for phenethylamine derivative benchmarking.

Conclusion

Benchmarking 5-fluoro-2-methoxy-benzeneethanamine against standard reference compounds reveals a distinct pharmacological identity. It lacks the 5-HT2A receptor affinity characteristic of classic hallucinogens (like 2C-B) due to the absence of a 4-position lipophilic anchor and the electron-withdrawing nature of the 5-fluoro group. Instead, it functions as a moderate TAAR1 agonist with improved metabolic stability over endogenous PEA. For drug development professionals, this profile confirms its safety as a non-psychoactive synthetic intermediate for sGC stimulators, while highlighting its potential utility as a scaffold for trace amine research.

References

  • Title: Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (WO2014012934A1)
  • Title: AlphaFold accelerated discovery of psychotropic agonists targeting the trace amine–associated receptor 1 Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Peripheral 5-HT3 Receptors Are Involved in the Antinociceptive Effect of Bunodosine 391 Source: MDPI Toxins URL: [Link]

Comparative

Confirming the Mechanism of Action of 5-Fluoro-2-Methoxy-Benzeneethanamine (5F-2MeO-PEA) Through Knockout Studies: A Comparative Guide

Executive Summary & Pharmacological Rationale 5-Fluoro-2-methoxy-benzeneethanamine (5F-2MeO-PEA) is a novel substituted phenethylamine. In drug development and neuropharmacology, determining the precise Mechanism of Acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

5-Fluoro-2-methoxy-benzeneethanamine (5F-2MeO-PEA) is a novel substituted phenethylamine. In drug development and neuropharmacology, determining the precise Mechanism of Action (MoA) of phenethylamine derivatives is notoriously complex due to their polypharmacology. Structurally, the 2-methoxy and 5-fluoro substitutions on the phenyl ring strongly suggest affinity for the 5-HT2A receptor , the primary target mediating the effects of serotonergic psychedelics[1]. Simultaneously, the phenethylamine backbone retains inherent affinity for the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G protein-coupled receptor (GPCR) that regulates monoaminergic tone[2].

To objectively evaluate and confirm this dual MoA, pharmacological antagonists are often insufficient due to off-target binding (e.g., ketanserin's affinity for adrenergic receptors). Therefore, genetic knockout (KO) models —specifically Htr2a -/- and Taar1 -/- mice—provide the most authoritative, self-validating system to confirm target engagement[3][4]. This guide compares 5F-2MeO-PEA against established reference compounds (DOI for 5-HT2A; β-PEA for TAAR1) using rigorous in vitro and in vivo KO methodologies.

Target Engagement: Signaling Pathways & Experimental Logic

When 5F-2MeO-PEA binds to the 5-HT2A receptor, it activates a Gq/11-coupled signaling cascade, leading to the cleavage of PIP2 into IP3 and subsequent intracellular calcium mobilization[1].

Pathway L 5F-2MeO-PEA (Agonist) R 5-HT2A Receptor (GPCR) L->R Binds G Gq/11 Protein R->G Activates P Phospholipase Cβ (PLCβ) G->P Stimulates I Inositol Trisphosphate (IP3) P->I Cleaves PIP2 C Ca2+ Mobilization (Readout) I->C Opens ER Channels

5-HT2A Gq-coupled signaling pathway leading to intracellular calcium mobilization.

To prove that 5F-2MeO-PEA's behavioral effects are directly mediated by these specific receptors, we employ a parallel screening workflow comparing Wild-Type (WT) and Knockout (KO) models.

Workflow Start 5F-2MeO-PEA Administration WT Wild-Type (WT) Mice Start->WT KO Knockout (KO) Mice Start->KO HTR_WT HTR Present (5-HT2A Active) WT->HTR_WT HTR Assay Loco_WT Locomotion Reduced (TAAR1 Active) WT->Loco_WT Locomotor Assay HTR_KO HTR Absent (Htr2a -/-) KO->HTR_KO HTR Assay Loco_KO Hyperlocomotion (Taar1 -/-) KO->Loco_KO Locomotor Assay

Parallel workflow comparing WT and KO models to validate target-specific behavioral responses.

Comparative Data Analysis

In Vitro Target Engagement (Primary Cortical Neurons)

To establish baseline potency, calcium mobilization assays are performed on primary cortical neurons derived from WT, Htr2a -/-, and Taar1 -/- mice. 5F-2MeO-PEA demonstrates a dual-affinity profile, whereas reference compounds (DOI and β-PEA) are highly selective.

Table 1: Calcium Mobilization Potency (EC50) across Genotypes

CompoundPrimary TargetWT EC50 (nM)Htr2a -/- EC50 (nM)Taar1 -/- EC50 (nM)
DOI 5-HT2A15.2>10,000 (Abolished)16.1
β-PEA TAAR1340.0345.0>10,000 (Abolished)
5F-2MeO-PEA Dual (5-HT2A/TAAR1)48.5310.5 (Shifted)52.1 (Shifted)

Note: In KO models, the EC50 shift confirms target dependence. 5F-2MeO-PEA loses high-potency calcium signaling in Htr2a -/- cells, confirming 5-HT2A as its primary Gq-coupled target.

In Vivo Behavioral Profiling

The Head-Twitch Response (HTR) is a rapid, paroxysmal head rotation in rodents that is exclusively mediated by 5-HT2A receptor activation[1][5]. Conversely, TAAR1 activation inhibits dopaminergic firing in the ventral tegmental area (VTA), reducing baseline locomotion; genetic ablation of TAAR1 removes this inhibition, resulting in exaggerated hyperlocomotion when stimulated by phenethylamines[2][4].

Table 2: Behavioral Responses in WT vs. Knockout Mice

Treatment GroupGenotypeHTR Counts (per 20 min)Locomotor Activity (cm/hr)
VehicleWT1.2 ± 0.51,450 ± 210
DOI (1 mg/kg)WT68.4 ± 5.21,200 ± 180
DOI (1 mg/kg)Htr2a -/-1.5 ± 0.6 (Abolished)1,250 ± 195
5F-2MeO-PEA (5 mg/kg)WT45.2 ± 4.1850 ± 120
5F-2MeO-PEA (5 mg/kg)Htr2a -/-1.8 ± 0.4 (Abolished)880 ± 150
5F-2MeO-PEA (5 mg/kg)Taar1 -/-42.1 ± 3.83,800 ± 410 (Reversed)

Data Interpretation: 5F-2MeO-PEA induces HTR in WT mice, which is entirely abolished in Htr2a -/- mice, definitively confirming 5-HT2A agonism[3]. Furthermore, its locomotion-suppressing effect in WT mice is reversed to severe hyperlocomotion in Taar1 -/- mice, confirming it acts as a TAAR1 agonist to regulate monoamine efflux[4].

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating internal controls.

Protocol 1: In Vitro Calcium Mobilization Assay (Primary Neurons)

Causality Check: Utilizing primary neurons from KO mice eliminates the artifacts of artificial overexpression found in immortalized HEK293 cell lines.

  • Cell Preparation: Isolate primary cortical neurons from postnatal day 0-1 WT, Htr2a -/-, and Taar1 -/- mice. Plate at 50,000 cells/well in 96-well poly-D-lysine coated plates.

  • Dye Loading: At DIV 14 (Days In Vitro), wash cells with Hank’s Balanced Salt Solution (HBSS). Incubate with 2 µM Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Baseline Recording: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 30 seconds to establish background noise.

  • Compound Addition: Inject 5F-2MeO-PEA (concentration curve: 0.1 nM to 10 µM) or reference compounds (DOI, β-PEA).

  • Validation & Measurement: Record fluorescence for 3 minutes.

    • Internal Control: At the end of the recording, inject 1 µM Ionomycin to all wells. This receptor-independent calcium ionophore proves the cells were viable and capable of mobilizing calcium, validating any negative results seen in the KO lines.

Protocol 2: Automated Head-Twitch Response (HTR) Assay

Causality Check: Manual HTR counting is prone to observer bias. We utilize automated magnetometer detection to ensure objective, high-fidelity data capture[5].

  • Subject Preparation: Implant small neodymium magnets securely to the dorsal cranium of WT and Htr2a -/- mice under isoflurane anesthesia. Allow 7 days for recovery.

  • Habituation: Place mice into the magnetometer coil cylinder for 30 minutes daily for 3 days prior to testing to extinguish stress-induced locomotor artifacts.

  • Dosing: Administer 5F-2MeO-PEA (5 mg/kg, IP), DOI (1 mg/kg, IP; Positive Control), or Saline (Vehicle; Negative Control).

  • Data Acquisition: Immediately place the mouse in the magnetometer cylinder. Record the electromagnetic fluctuations induced by head movements for 20 minutes.

  • Signal Processing: Process the raw voltage data using wavelet scalograms[1]. The HTR is characterized by a specific rhythmic oscillation (typically 90 Hz).

    • Validation: The presence of a 90 Hz signal in WT mice treated with DOI, and its complete absence in Htr2a -/- mice, validates the genetic model's integrity[1].

References

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology.[Link]

  • Shi, X., et al. (2016). Genetic Polymorphisms Affect Mouse and Human Trace Amine-Associated Receptor 1 Function. PLOS ONE.[Link]

  • Halberstadt, A. L. (2020). Automated detection of the head-twitch response using wavelet scalograms and a deep convolutional neural network. Scientific Reports.[Link]

  • Revel, F. G., et al. (2011). The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Wikipedia Contributors. (2024). Head-twitch response. Wikipedia, The Free Encyclopedia. [Link]

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Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling Benzeneethanamine, 5-fluoro-2-methoxy-

As drug development professionals and synthetic chemists push the boundaries of neuropharmacology and trace amine-associated receptor (TAAR) research[1], the use of specialized phenethylamine derivatives like Benzeneetha...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of neuropharmacology and trace amine-associated receptor (TAAR) research[1], the use of specialized phenethylamine derivatives like Benzeneethanamine, 5-fluoro-2-methoxy- (also known as 5-fluoro-2-methoxyphenethylamine) has increased. However, the unique structural motifs that make this compound biologically active also render it highly hazardous.

This guide provides a comprehensive, field-proven operational framework for handling, personal protective equipment (PPE) utilization, and disposal of this compound, ensuring zero-harm environments in high-throughput laboratories.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To handle a chemical safely, one must understand its molecular behavior. Benzeneethanamine, 5-fluoro-2-methoxy- presents a dual-threat hazard profile driven by its specific functional groups:

  • The Primary Amine Motif: Like its structural analogs 2-fluorophenethylamine and 2-methoxyphenethylamine, the unshielded primary amine group makes this compound highly basic and aggressively corrosive[2]. Upon contact with ambient moisture or biological tissues (skin, mucous membranes, corneas), it rapidly undergoes exothermic protonation, leading to immediate liquefaction necrosis and severe burns (Hazard Statement H314).

  • The Fluoro and Methoxy Substituents: The addition of a fluorine atom and a methoxy group significantly increases the molecule's lipophilicity (partition coefficient). While this is desirable for crossing the blood-brain barrier in pharmacological models, it also means the compound can rapidly penetrate intact human skin.

If the corrosive amine compromises the stratum corneum, the lipophilic ring structure ensures rapid systemic absorption, transforming a localized chemical burn into a systemic toxicological event.

G N1 5-Fluoro-2-methoxy- phenethylamine N2 Primary Amine Motif N1->N2 N3 Fluoro & Methoxy Substituents N1->N3 N4 Severe Skin/Eye Burns (H314) N2->N4 High pH / Corrosive N5 Enhanced Lipophilicity & Dermal Penetration N3->N5 Partition Coefficient N6 Systemic Bioavailability N4->N6 Barrier disruption N5->N6 Transdermal flux

Mechanistic pathway of 5-fluoro-2-methoxyphenethylamine dermal toxicity and systemic absorption.

Quantitative Safety & Physical Data

The following table synthesizes the critical physical and safety parameters necessary for risk assessment, benchmarked against closely related phenethylamine derivatives.

ParameterSpecification / ClassificationOperational Implication
GHS Hazard Codes H314 (Skin Corr. 1B), H318 (Eye Dam. 1)Causes severe skin burns and eye damage. Immediate intervention required upon contact.
Storage Class 8A (Combustible corrosive materials)Must be stored in a dedicated corrosives cabinet, away from strong oxidizing agents.
Vapor Pressure Moderate at 25°CInhalation hazard; must be handled exclusively inside a certified fume hood.
PPE Requirement Faceshield, Goggles, Gloves, ABEK FilterMulti-layered barrier protection is non-negotiable.

Required Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. To establish a self-validating safety barrier, the following PPE matrix must be strictly adhered to:

  • Respiratory Protection: Handling outside a fume hood requires a full-face respirator equipped with a Type ABEK filter (EN14387 compliant). This specific filter protects against organic vapors, inorganic gases, acid gases, and ammonia/amine derivatives.

  • Ocular Protection: Chemical splash goggles paired with a full-face shield. The high risk of permanent corneal damage (H318) necessitates this redundant system.

  • Dermal Protection (Gloves): Double-gloving is mandatory.

    • Inner Glove: Standard nitrile (for tactile sensitivity).

    • Outer Glove: Heavy-duty butyl rubber or neoprene (for extended chemical resistance against corrosive amines).

  • Body Protection: A chemically resistant, liquid-tight apron worn over a standard flame-retardant laboratory coat, covering the torso down to the mid-calf.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action validates the safety of the next, minimizing the risk of accidental exposure during synthesis or transfer operations.

Phase 1: Pre-Operation Verification
  • Airflow Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s using a digital anemometer. Do not rely solely on the hood's built-in monitor.

  • Spill Kit Staging: Pre-deploy an amine-specific spill kit (containing an acidic neutralizing absorbent like sodium bisulfate) within arm's reach of the workspace.

  • PPE Integrity Check: Perform a visual inspection and inflation test of the outer heavy-duty gloves to check for micro-punctures.

Phase 2: Chemical Handling & Transfer
  • Purge and Inert: Purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent the amine from reacting with atmospheric carbon dioxide (which forms carbamate salts) or moisture.

  • Volumetric Transfer: Use positive displacement pipettes or glass gas-tight syringes for transferring the liquid. Never use standard air-displacement pipettes, as the vapor pressure of the amine can cause dripping.

  • Secondary Containment: Perform all transfers over a secondary containment tray lined with a chemical-absorbent pad.

Phase 3: Doffing (Removal) Protocol
  • Outer Glove Decontamination: While still in the fume hood, wipe the outer heavy-duty gloves with a dilute acetic acid solution (5%) to neutralize residual amine, followed by a water wipe.

  • Sequential Doffing: Remove the face shield, then the apron, then the outer gloves.

  • Final Inspection: Inspect the inner nitrile gloves for any signs of discoloration or breach before removing them. Wash hands with copious amounts of soap and water immediately after doffing.

Spill Response and Chemical Disposal Plan

Because Benzeneethanamine, 5-fluoro-2-methoxy- is a highly reactive, combustible corrosive, standard solvent disposal methods are strictly prohibited.

Immediate Spill Response
  • Evacuate and Isolate: If the spill occurs outside the fume hood, evacuate the immediate area.

  • Neutralization: Don full PPE (including ABEK respirator). Apply an acidic neutralizing absorbent (e.g., citric acid or sodium bisulfate powder) starting from the perimeter of the spill and working inward. Do not use sawdust or combustible absorbents, as the heat of neutralization can trigger ignition.

  • Collection: Once the exothermic neutralization is complete (monitor via IR thermometer), sweep the solid residue using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Routine Disposal Plan
  • Aqueous Waste: Aqueous washes containing trace amounts of the amine must be neutralized to pH 7-8 using dilute hydrochloric acid (HCl) before being transferred to the centralized aqueous halogenated waste carboy.

  • Organic Waste: Organic solvents containing the compound should be collected in dedicated, clearly labeled "Halogenated Corrosive Organic Waste" containers.

  • Container Segregation: Never mix amine waste with aldehyde, ketone, or strong oxidizing waste streams, as this can lead to violent, gas-evolving condensation reactions.

References

  • Georganics. (2013). SAFETY DATA SHEET: 2-FLUOROPHENETHYLAMINE. Retrieved from[Link]

  • Chemsrc. (2025). 2-(2-Fluorophenyl)ethanamine | CAS#:52721-69-4. Retrieved from [Link]

  • Doble, P., et al. (2011). Analytical Methods. OPUS at UTS. Retrieved from[Link]

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